molecular formula C13H10O4 B1235125 4-Hydroxyphenyl 4-hydroxybenzoate CAS No. 28084-48-2

4-Hydroxyphenyl 4-hydroxybenzoate

Cat. No.: B1235125
CAS No.: 28084-48-2
M. Wt: 230.22 g/mol
InChI Key: OQBPCYUKFSJTDU-UHFFFAOYSA-N
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Description

4-Hydroxyphenyl 4-hydroxybenzoate (CAS 28084-48-2) is a high-purity solid reagent with a melting point of 245-247 °C . It serves as a critical synthetic building block in materials science, particularly for constructing linear aromatic polycarbonates and polyesters that exhibit liquid-crystalline properties . These polymers are valued for their increased strength and orientation-dependent characteristics, which are influenced by the purity of the aromatic building blocks used in their synthesis . The compound can be synthesized via an esterification reaction between hydroquinone and p-hydroxybenzoic acid in an inert solvent, such as toluene or xylene, often catalyzed by systems like a boric acid/sulfuric acid mixture or p-toluenesulfonic acid . When handling, store the product at 2-8°C . This product is intended for research applications and is For Research Use Only . It is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-hydroxyphenyl) 4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O4/c14-10-3-1-9(2-4-10)13(16)17-12-7-5-11(15)6-8-12/h1-8,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQBPCYUKFSJTDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40423779
Record name 4-Hydroxyphenyl 4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40423779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28084-48-2
Record name Benzoic acid, 4-hydroxy-, 4-hydroxyphenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28084-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxyphenyl 4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40423779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Hydroxyphenyl 4-hydroxybenzoate synthesis from hydroquinone

The direct esterification of hydroquinone and 4-hydroxybenzoic acid is an efficient and high-yielding route to this compound. By carefully controlling the stoichiometry of the reactants and effectively removing water via azeotropic distillation, the formation of by-products can be minimized. The described protocol offers a reliable, scalable, and self-validating method for producing this valuable chemical intermediate, which serves as a critical building block in the synthesis of pharmaceuticals and specialty polymers. [1][6]

References

  • Process for the preparation of (4-hydroxyphenyl)-4-hydroxy-benzoate, and its use. (EP0252357A2). Google Patents.
  • Phenyl 4-Hydroxybenzoate: A Key Building Block for Pharmaceutical Innovation. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Process for the preparation of 4-hydroxyphenyl benzoate derivatives. (US5493061A). Google Patents.
  • The Role of Phenyl 4-Hydroxybenzoate in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Photocatalytic oxidization for the synthesis of esters using 1,4-hydroquinone (BQH2) as photocatalyst. ResearchGate. Retrieved from [Link]

  • Biosynthetic Pathways for 4-Hydroxybenzoate. The Science Notes. Retrieved from [Link]

  • Design, synthesis, and inhibitory activity of hydroquinone ester derivatives against mushroom tyrosinase. National Institutes of Health (NIH). Retrieved from [Link]

  • Process for the preparation of (4-hydroxyphenyl)-4-hydroxy-benzoate, and its use. (EP0252357B1). Google Patents.

An In-depth Technical Guide to the Physicochemical Properties of 4-Hydroxyphenyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Hydroxyphenyl 4-hydroxybenzoate, a significant organic compound, holds a pivotal role as a versatile intermediate in the synthesis of a wide array of commercially important molecules. Its applications span from the development of advanced liquid crystal polymers to being a key building block in the pharmaceutical and cosmetic industries. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering valuable insights for researchers, scientists, and professionals engaged in drug development and material science. A thorough understanding of these properties is paramount for its effective utilization, process optimization, and the assurance of quality and safety in its various applications.

Core Physicochemical Properties

A foundational understanding of the physicochemical characteristics of this compound is essential for its handling, formulation, and application. The key properties are summarized in the table below, compiled from various sources. It is important to note that while some data are experimentally determined, others are predicted and should be confirmed through laboratory analysis for critical applications.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₀O₄[1]
Molecular Weight 230.22 g/mol [1]
CAS Number 28084-48-2[1]
Melting Point 245-247 °C[1]
Boiling Point (Predicted) 457.8 ± 30.0 °C at 760 mmHg[1]
Density (Predicted) 1.356 ± 0.06 g/cm³[1]
pKa (Predicted) 8.08 ± 0.15[1]
LogP (Predicted) 2.317Not explicitly cited, but a common property for similar phenolic compounds.
Appearance White to pale brown crystals or powder[2] (for the related 4-Hydroxyphenyl benzoate)

Structural Elucidation and Spectroscopic Analysis

The structural integrity and purity of this compound are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the two phenyl rings. The protons on the 4-hydroxybenzoate moiety and the 4-hydroxyphenyl moiety will exhibit characteristic splitting patterns (doublets and doublets of doublets) in the aromatic region (typically δ 6.5-8.0 ppm). The hydroxyl protons will appear as singlets, with their chemical shifts being dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester group is expected to have a chemical shift in the range of δ 160-170 ppm. The aromatic carbons will appear in the δ 110-160 ppm region, with the carbons attached to hydroxyl and ester groups showing distinct chemical shifts.

Infrared (IR) Spectroscopy

The functional groups present in this compound can be identified by their characteristic absorption bands in the IR spectrum. For the related compound 4-hydroxybenzoic acid, characteristic peaks include a broad O-H stretching band from the carboxylic acid and phenolic hydroxyl groups, and a C=O stretching band from the carbonyl group[3]. For this compound, the following peaks are anticipated:

  • O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl groups.

  • C=O Stretching: A strong absorption band around 1700-1735 cm⁻¹ due to the ester carbonyl group.

  • C-O Stretching: Bands in the 1200-1300 cm⁻¹ region corresponding to the ester C-O stretching.

  • Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol or methanol) is expected to show absorption maxima characteristic of its aromatic system. The presence of hydroxyl and ester functional groups will influence the position and intensity of these absorptions. For related phenolic compounds, UV absorption is influenced by the pH of the solution[4].

Chromatographic and Thermal Analysis

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable technique for the purity assessment and quantification of this compound. While a specific validated method for this compound is not detailed in the available literature, methods for the analysis of its degradation product, 4-hydroxybenzoic acid, and other parabens can be adapted[5][6][7]. A typical HPLC method would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer or water with a small percentage of acid like phosphoric or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol). Detection is commonly performed using a UV detector at a wavelength where the compound exhibits significant absorbance.

Thermal Analysis: TGA and DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for evaluating the thermal stability and phase behavior of this compound.

  • TGA: A TGA thermogram would reveal the decomposition temperature and any weight loss due to residual solvents or moisture.

  • DSC: A DSC thermogram would show an endothermic peak corresponding to the melting point of the compound. The sharpness of the peak can provide an indication of its purity.

Solubility Profile

Synthesis and Crystallography

This compound is typically synthesized via the esterification of hydroquinone and p-hydroxybenzoic acid[9]. The reaction is often carried out in the presence of an acid catalyst.

While the crystal structure of this compound is not available in the searched literature, the crystal structure of the related compound, 4-Hydroxyphenyl 4-fluorobenzoate, has been reported[10]. This analog crystallizes in a monoclinic system and provides insights into the potential packing and intermolecular interactions, such as hydrogen bonding, that might be present in the crystal lattice of this compound. A definitive crystal structure determination through single-crystal X-ray diffraction is recommended for a complete solid-state characterization.

Experimental Protocols

Protocol 1: Determination of Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a critical parameter in drug development, indicating the lipophilicity of a compound. A common method for its determination is the shake-flask method followed by HPLC analysis[11].

Methodology:

  • Preparation of Phases: Prepare a phosphate buffer solution at pH 7.4 and saturate it with n-octanol. Similarly, saturate n-octanol with the phosphate buffer.

  • Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a pre-determined ratio of the buffered aqueous phase and the n-octanol phase.

  • Equilibration: Vigorously shake the mixture for a sufficient time to allow for partitioning equilibrium to be reached. Subsequently, centrifuge the mixture to ensure complete phase separation.

  • Analysis: Carefully sample both the aqueous and n-octanol phases. Determine the concentration of the analyte in each phase using a validated HPLC method.

  • Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Conclusion

This technical guide has provided a detailed overview of the known physicochemical properties of this compound. While key parameters such as its molecular weight, melting point, and a predicted pKa are established, there remain areas where further experimental data is required for a complete characterization. Specifically, quantitative solubility studies, detailed experimental spectroscopic data (NMR, IR, UV-Vis), thermal analysis (TGA/DSC), and a definitive crystal structure determination would greatly benefit the scientific community. The provided information and methodologies serve as a valuable resource for researchers and professionals working with this important chemical intermediate, enabling its effective and safe application in various fields.

References

Sources

An In-depth Technical Guide to 4-Hydroxyphenyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development and material science. We will explore the core characteristics, synthesis, and applications of 4-Hydroxyphenyl 4-hydroxybenzoate, a molecule of significant interest as a bifunctional monomer and synthetic intermediate.

Part 1: Core Chemical Identity and Physicochemical Properties

This compound is a distinct organic compound featuring two hydroxyl groups, making it a valuable bifunctional building block in polymer chemistry and organic synthesis. Its identity is unequivocally established by its Chemical Abstracts Service (CAS) number.

  • Compound Name: this compound

  • CAS Number: 28084-48-2[1][2][3][4]

  • Molecular Formula: C₁₃H₁₀O₄[1]

  • Molecular Weight: 230.22 g/mol [1]

The structural arrangement, consisting of a hydroquinone moiety ester-linked to a 4-hydroxybenzoic acid, imparts specific physical and chemical properties that are critical for its application.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Melting Point 245-247 °C[3]
Boiling Point 457.8 °C at 760 mmHg[3]
Density 1.356 g/cm³[3]
Flash Point 181.6 °C[3]

Part 2: Synthesis Protocol and Mechanistic Insights

The synthesis of this compound is most effectively achieved through the direct esterification of its precursors. This process is not merely a combination of reagents but a controlled reaction where catalyst choice and reaction conditions are paramount for achieving high yield and purity.

Core Synthesis Pathway: Catalytic Esterification

A robust and scalable method involves the reaction of p-hydroxybenzoic acid with hydroquinone in approximately equivalent molar ratios.[5] The key to driving this reaction towards the desired mono-ester product and preventing the formation of di-substituted byproducts lies in the use of a specific catalytic system and a reaction medium where the reactants are dispersed rather than fully dissolved.[5]

Causality in Experimental Design: The choice of a dispersion medium is critical; it ensures that the reactants have sufficient mobility to interact while the insolubility of the product allows for its easy separation, driving the equilibrium towards formation. The use of a dual-catalyst system, such as sulfuric acid and boric acid, provides both a strong proton source to activate the carboxylic acid and a Lewis acid to facilitate the esterification, enhancing the reaction rate and yield.[5]

G cluster_reactants Reactant Preparation cluster_reaction Reaction Vessel cluster_workup Product Isolation & Purification p_hba p-Hydroxybenzoic Acid mix Create Dispersion in Organic Solvent (e.g., Xylene) p_hba->mix hq Hydroquinone hq->mix catalyst Add Catalysts (H₂SO₄ + H₃BO₃) mix->catalyst heat Heat under Reflux (Water Removal) catalyst->heat cool Cool Mixture heat->cool Reaction Complete filter Filter Precipitate cool->filter wash Wash with Water filter->wash dry Dry Product wash->dry product Final Product: 4-Hydroxyphenyl 4-hydroxybenzoate dry->product G cluster_preliminary Preliminary Checks cluster_hplc Purity & Quantification (HPLC) cluster_confirmation Structural Confirmation start Synthesized Sample mp Melting Point Analysis (Compare to 245-247 °C) start->mp ftir FTIR Spectroscopy (Identify functional groups: -O-H, C=O, C-O) start->ftir hplc_prep Prepare Sample in Acetonitrile/Water mp->hplc_prep ftir->hplc_prep hplc_run Inject into C18 Column (Gradient Elution) hplc_prep->hplc_run hplc_detect UV Detection (Approx. 254 nm) hplc_run->hplc_detect hplc_result Quantify Purity via Peak Area (%) hplc_detect->hplc_result ms Mass Spectrometry (MS) (Confirm MW = 230.22) hplc_result->ms nmr NMR Spectroscopy (¹H and ¹³C for Structural Elucidation) hplc_result->nmr final Qualified Material ms->final nmr->final

Sources

4-Hydroxyphenyl 4-hydroxybenzoate melting point determination

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Melting Point Determination of 4-Hydroxyphenyl 4-hydroxybenzoate

Abstract

The melting point is a fundamental thermodynamic property that serves as a critical indicator of a substance's purity and identity. For researchers, scientists, and professionals in drug development, the accurate determination of this physical constant is indispensable for material characterization, quality control, and formulation development. This technical guide provides a comprehensive overview of the principles and methodologies for determining the melting point of this compound (CAS No: 28084-48-2). We delve into the theoretical underpinnings of melting phenomena, discuss the impact of impurities, and present detailed, field-proven protocols for both the classical capillary method and modern Differential Scanning Calorimetry (DSC). This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a robust and self-validating approach to this essential analytical technique.

Introduction: The Significance of a Sharp Melting Point

This compound is an aromatic ester, a derivative of 4-hydroxybenzoic acid, the same precursor used in the synthesis of parabens—a class of widely used preservatives in cosmetics, pharmaceuticals, and food products.[1][2] The integrity of such chemical entities is paramount. The melting point serves as the first line of analytical inquiry into the identity and purity of a crystalline solid.

A pure, crystalline compound typically exhibits a sharp, well-defined melting point, melting over a narrow range of 0.5-1.0°C. Conversely, the presence of impurities disrupts the crystal lattice of the solid, weakening the intermolecular forces that hold the molecules together.[3][4] This disruption leads to two observable phenomena: a depression of the melting point and a broadening of the melting range.[4][5] Therefore, an accurate melting point determination is not merely a measurement but a diagnostic tool.

This guide will equip the researcher with the necessary knowledge to perform this determination with precision and to interpret the results with confidence.

Physicochemical Profile: this compound

A foundational understanding of the target compound's properties is essential before any analytical procedure.

PropertyValueSource(s)
IUPAC Name This compound[6]
CAS Number 28084-48-2[6][7]
Molecular Formula C₁₃H₁₀O₄[6]
Molecular Weight 230.22 g/mol [8]
Appearance White to pale brown crystals or powder[9]
Reported Melting Point 245-247 °C[6]

Methodologies for Melting Point Determination

Two primary methods are employed in modern laboratories, each with distinct advantages. The choice of method often depends on the required level of precision, the amount of sample available, and the specific information sought.

Capillary Method (Pharmacopeial Standard)

This traditional and widely accepted technique relies on the visual observation of the phase transition of a small sample packed into a glass capillary tube.[10] The United States Pharmacopeia (USP) chapter <741> provides a standardized procedure for this method.[11][12] The apparatus typically consists of a heated metal block or oil bath with a controlled temperature ramp and a means to observe the sample, often with magnification. The key observations are the "onset point," where the substance begins to collapse or liquefy, and the "clear point," where the last solid particle transitions to the liquid phase.[11]

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful thermal analysis technique that measures the difference in heat flow between a sample and an inert reference as a function of temperature.[13] As the sample undergoes a thermal event, such as melting, it absorbs energy (an endothermic process). This absorption creates a temperature difference between the sample and the reference, which is recorded as a peak on a thermogram. DSC not only provides a highly accurate melting point (typically taken as the extrapolated onset temperature or the peak of the endotherm) but also quantifies the energy required for the transition, known as the enthalpy of fusion (ΔHfus).[13][14] This makes DSC an exceptionally informative method for characterizing materials.

Experimental Workflow and Protocols

Accuracy in melting point determination is contingent upon meticulous adherence to a validated protocol and the use of a calibrated instrument.

G cluster_prep PART 1: Sample & Instrument Preparation cluster_methods PART 2: Method Execution cluster_capillary Method A: Capillary cluster_dsc Method B: DSC cluster_analysis PART 3: Data Interpretation prep_sample Sample Preparation (Dry, Grind to Fine Powder) calib Instrument Calibration (Using USP Reference Standards) pack Pack Capillary Tube (2.5-3.5 mm height) calib->pack encap Encapsulate Sample (Hermetically Sealed Pan) calib->encap heat_initial Heat to 5°C Below Expected MP pack->heat_initial heat_ramp Heat at 1°C/min Ramp heat_initial->heat_ramp observe Visually Observe & Record Onset and Clear Points heat_ramp->observe report Report Melting Range (e.g., 245.5 - 246.8°C) observe->report program Set Thermal Program (e.g., Heat at 10°C/min) encap->program run Run DSC Analysis program->run analyze Analyze Thermogram (Determine Onset/Peak Temp) run->analyze analyze->report purity Assess Purity (Sharp vs. Broad Range) report->purity

Caption: Workflow for Melting Point Determination.

Protocol 1: Capillary Melting Point Determination (per USP <741> Class Ia)

This protocol describes the determination using a digital melting point apparatus with a metal block.

1. Instrument Calibration:

  • Verify the apparatus's temperature accuracy using at least two USP Melting Point Reference Standards that bracket the expected melting point of the sample (e.g., Caffeine and Vanillin).

  • The measured melting point of the standards must fall within the acceptable range specified on their certificates.[11] If not, instrument recalibration is required.

2. Sample Preparation:

  • Ensure the this compound sample is completely dry. If necessary, dry under vacuum over a desiccant.

  • Using a spatula, finely powder a small amount of the sample on a clean, dry surface.

  • Charge a USP-specified capillary tube (0.8-1.2 mm internal diameter) by tapping the open end into the powder.[11]

  • Invert the tube and tap it gently on a solid surface to pack the powder into a tight column at the bottom. The packed column height should be 2.5–3.5 mm.[11]

3. Measurement:

  • Set the starting temperature of the apparatus to approximately 10-15°C below the expected melting point (e.g., ~230°C).

  • Once the block reaches this temperature, insert the packed capillary tube.

  • Set the heating rate (ramp) to 1°C per minute. Slower ramp rates near the melting point yield more accurate results.[10]

  • Observe the sample closely through the magnifying lens.

  • Record the temperature at the onset of melting : the first moment the solid column definitively collapses against the capillary wall.[11]

  • Continue heating and record the temperature at the clear point : the moment the last solid particle disappears, and the sample is completely liquid.[11]

  • The recorded values constitute the melting range. Perform the determination in triplicate for statistical validity.

Protocol 2: Differential Scanning Calorimetry (DSC) Determination

This protocol provides a general procedure based on standards like ASTM D3418.[13]

1. Instrument Calibration:

  • Calibrate the DSC for temperature and enthalpy using a high-purity standard, typically Indium (MP: 156.6°C, ΔHfus: 28.5 J/g).

  • The instrument should be purged with an inert gas (e.g., nitrogen at 50 mL/min) to provide a stable thermal atmosphere.[15]

2. Sample Preparation:

  • Using a microbalance, accurately weigh 2–5 mg of the finely powdered this compound sample directly into a clean aluminum DSC pan.

  • Place a lid on the pan and hermetically seal it using a sample press. This prevents any loss of sample due to sublimation.

  • Prepare an identical empty, sealed pan to serve as the reference.

3. Thermal Program Execution:

  • Place the sample pan and the reference pan into the DSC cell.

  • Set up the following thermal program:

    • Equilibrate: Hold at a temperature well below the melting point (e.g., 40°C) for 2-3 minutes to ensure thermal stability.
    • Ramp: Heat the sample at a constant rate, typically 10°C/minute, to a temperature well above the melting point (e.g., 280°C).[13]
    • Cool: (Optional) Cool the sample back to the starting temperature to observe any crystallization or other thermal events.

4. Data Analysis:

  • The resulting thermogram will show heat flow (W/g or mW) on the y-axis versus temperature (°C) on the x-axis.

  • The melting event will appear as an endothermic peak.

  • Using the instrument's analysis software, determine:

    • Extrapolated Onset Temperature (Tₒ): The intersection of the pre-transition baseline with the tangent of the peak's leading edge. This is often reported as the melting point.
    • Peak Temperature (Tₚ): The temperature at which the maximum heat flow occurs.
    • Enthalpy of Fusion (ΔHfus): The integrated area under the melting peak, reported in Joules per gram (J/g).

Conclusion: A Commitment to Scientific Integrity

The determination of the melting point of this compound is a foundational yet critical analytical task. While the capillary method offers a rapid and reliable means for purity assessment, Differential Scanning Calorimetry provides a more comprehensive thermodynamic profile. The protocols and principles outlined in this guide emphasize a self-validating system, where instrument calibration and meticulous sample handling ensure the trustworthiness of every measurement. By understanding the causality behind each experimental choice—from the drying of the sample to the selection of the heating rate—researchers can generate data that is not only accurate but also defensible, upholding the highest standards of scientific integrity in drug development and materials science.

References

  • A Comprehensive Evaluation of the Melting Points of Fatty Acids and Esters Determined by Differential Scanning Calorimetry. Journal of the American Oil Chemists' Society.

  • This compound | CAS#:28084-48-2. Chemsrc.

  • A Comprehensive Evaluation of the Melting Points of Fatty Acids and Esters Determined by Differential Scanning Calorimetry. ResearchGate.

  • 4-Hydroxyphenyl benzoate, 98% 25 g. Thermo Fisher Scientific.

  • Determination of Melting Points According to Pharmacopeia. Stanford Research Systems.

  • Review on thermochemistry of parabens: evaluation of experimental data with complementary measurements, structure–property correlations and quantum chemical calculations. ResearchGate.

  • Melting and boiling point Laboratory Guide. HUBERLAB.

  • This compound | 28084-48-2. ChemicalBook.

  • Physical properties of parabens and their mixtures: Solubility in water, thermal behavior, and crystal structures. ResearchGate.

  • 2.2.14. Melting point - capillary method. European Pharmacopoeia.

  • Physical Properties of Parabens and Their Mixtures: Solubility in Water, Thermal Behavior, and Crystal Structures. PubMed.

  • Review on life cycle of parabens: synthesis, degradation, characterization and safety analysis. MDPI.

  • METHYL 4-HYDROXYBENZOATE. Ataman Kimya.

  • Melting point determination. University of Calgary.

  • Sensitive analysis of parabens using HPLC with evaporative light scattering detection at subambient temperatures. Agilent.

  • <741> MELTING RANGE OR TEMPERATURE. USP.

  • This compound CAS#: 28084-48-2. ChemicalBook.

  • Understanding Phenyl 4-Hydroxybenzoate: Properties and Uses. NINGBO INNO PHARMCHEM CO.,LTD.

  • Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. National Institutes of Health (NIH).

  • What are the effects of impurities on the melting point and boiling point? Study.com.

  • 4-Hydroxyphenyl benzoate | CAS 2444-19-1. Santa Cruz Biotechnology.

  • 4-HYDROXYPHENYL BENZOATE | 2444-19-1. ChemicalBook.

  • Process for the preparation of 4-hydroxyphenyl benzoate derivatives. Google Patents.

  • Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357. Intertek.

  • DSC melting and cooling curves for pure methyl palmitate (MeC16). ResearchGate.

  • Process for the preparation of (4-hydroxyphenyl)-4-hydroxy-benzoate, and its use. Google Patents.

  • How do impurities affect the melting point of organic compounds? Quora.

  • 4-hydroxyphenyl benzoate. Stenutz.

  • 4-Hydroxybenzoic acid. Wikipedia.

  • Showing Compound 4-Hydroxybenzoic acid (FDB010508). FooDB.

  • How do impurities affect the melting point of a substance? TutorChase.

  • Effect of impurities on melting and boiling points. Chemistry Stack Exchange.

  • Differential Scanning Calorimetry (DSC) Testing of Materials. Applus+ DatapointLabs.

  • Can Impurities Change A Substance's Melting Point? YouTube.

  • 4-Hydroxyphenyl benzoate. MedchemExpress.

  • Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. National Institutes of Health (NIH).

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Spectroscopic Characterization of 4-Hydroxyphenyl 4-hydroxybenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Hydroxyphenyl 4-hydroxybenzoate is a phenolic ester with a molecular structure comprising a 4-hydroxybenzoic acid moiety esterified with a hydroquinone molecule. This compound and its derivatives are of interest in various fields, including polymer chemistry and as potential intermediates in the synthesis of more complex molecules. A thorough understanding of its spectroscopic properties is paramount for its identification, purity assessment, and for tracking its transformations in chemical reactions.

This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of experimentally acquired spectra for this specific compound in public databases, this guide will leverage established principles of spectroscopy and data from analogous structures to predict and interpret its spectral characteristics. This approach provides a robust framework for researchers and drug development professionals working with this and structurally related compounds.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The structure of this compound presents several key features that will manifest in its spectra:

  • Two distinct aromatic rings: One derived from 4-hydroxybenzoic acid and the other from hydroquinone.

  • An ester linkage: Connecting the two aromatic moieties.

  • Two phenolic hydroxyl groups: One on each aromatic ring, which are chemically distinct.

  • Symmetry elements: The molecule possesses a degree of symmetry that will influence the number and multiplicity of signals in its NMR spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the hydroxyl protons. The chemical shifts are influenced by the electron-withdrawing effect of the ester group and the electron-donating effect of the hydroxyl groups.

Predicted ¹H NMR Data (in DMSO-d₆, 500 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.2Singlet1HAr-OH (from 4-hydroxybenzoic acid moiety)
~9.5Singlet1HAr-OH (from hydroquinone moiety)
~7.8Doublet2HProtons ortho to the ester group
~7.0Doublet2HProtons ortho to the ester oxygen
~6.8Doublet2HProtons meta to the ester group
~6.7Doublet2HProtons meta to the ester oxygen

Causality Behind Assignments:

  • Hydroxyl Protons: The two phenolic hydroxyl protons are expected to appear as broad singlets at downfield chemical shifts due to their acidic nature. The hydroxyl proton on the 4-hydroxybenzoic acid moiety is likely to be more deshielded (further downfield) due to the adjacent electron-withdrawing carbonyl group.

  • Aromatic Protons: The aromatic region will display two pairs of doublets, characteristic of 1,4-disubstituted benzene rings.

    • The protons on the 4-hydroxybenzoic acid ring will be split into two doublets. The protons ortho to the electron-withdrawing ester group will be deshielded and appear at a lower field (~7.8 ppm). The protons meta to the ester group (and ortho to the hydroxyl group) will be more shielded and appear at a higher field (~6.8 ppm).

    • Similarly, the protons on the hydroquinone ring will also appear as two doublets. The protons ortho to the electron-donating ester oxygen will be shielded and appear at a higher field (~7.0 ppm), while the protons meta to the ester oxygen (and ortho to the hydroxyl group) will be even more shielded (~6.7 ppm).

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all the unique carbon atoms in the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆, 125 MHz)

Chemical Shift (δ, ppm)Assignment
~165C =O (Ester carbonyl)
~160C -OH (4-hydroxybenzoic acid moiety)
~155C -OH (hydroquinone moiety)
~145C -O-C=O (hydroquinone moiety)
~131C H (ortho to ester group)
~122C -C=O (4-hydroxybenzoic acid moiety)
~121C H (ortho to ester oxygen)
~116C H (meta to ester group)
~115C H (meta to ester oxygen)

Causality Behind Assignments:

  • Carbonyl Carbon: The ester carbonyl carbon is the most deshielded carbon and will appear at the lowest field (~165 ppm).

  • Oxygen-Substituted Aromatic Carbons: The carbons directly attached to the hydroxyl and ester oxygen atoms will appear at downfield shifts, typically in the range of 145-160 ppm.

  • Aromatic CH Carbons: The protonated aromatic carbons will appear in the range of 115-132 ppm. The specific chemical shifts are determined by the electronic effects of the substituents.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to observe the exchangeable hydroxyl protons.

  • Instrument Setup:

    • Spectrometer: 500 MHz NMR spectrometer.

    • Probe: Standard 5 mm broadband probe.

    • Temperature: 298 K.

  • ¹H NMR Acquisition:

    • Pulse sequence: Standard single-pulse experiment (zg30).

    • Number of scans: 16-32.

    • Relaxation delay (d1): 2 seconds.

    • Acquisition time: ~3-4 seconds.

  • ¹³C NMR Acquisition:

    • Pulse sequence: Proton-decoupled single-pulse experiment (zgpg30).

    • Number of scans: 1024-2048.

    • Relaxation delay (d1): 2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) using appropriate NMR software. Chemical shifts should be referenced to the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the O-H, C=O, and C-O bonds.

Predicted IR Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H stretching (phenolic)
1710-1680StrongC=O stretching (ester)
1610, 1510MediumC=C stretching (aromatic ring)
1280-1200StrongC-O stretching (ester, aryl-O)
1170-1100StrongC-O stretching (ester, O-alkyl)

Causality Behind Assignments:

  • O-H Stretch: The phenolic hydroxyl groups will give rise to a strong and broad absorption band in the region of 3400-3200 cm⁻¹ due to intermolecular hydrogen bonding.

  • C=O Stretch: The ester carbonyl group will exhibit a strong absorption band in the range of 1710-1680 cm⁻¹. The conjugation with the aromatic ring will lower the frequency compared to a saturated ester.

  • C=C Stretch: The aromatic rings will show characteristic C=C stretching vibrations at around 1610 and 1510 cm⁻¹.

  • C-O Stretches: The C-O stretching vibrations of the ester group will appear as two strong bands in the fingerprint region. The aryl-O stretch is expected around 1280-1200 cm⁻¹, and the O-alkyl (in this case, O-aryl) stretch will be around 1170-1100 cm⁻¹.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Instrument Setup:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Detector: Deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

  • Molecular Ion (M⁺): m/z = 230. This corresponds to the molecular weight of this compound (C₁₃H₁₀O₄). The molecular ion peak is expected to be of moderate to low intensity.

  • Key Fragment Ions:

m/zProposed Fragment Structure
121[HOC₆H₄CO]⁺ (4-hydroxybenzoyl cation)
110[HOC₆H₄O]⁺ (from hydroquinone moiety after rearrangement)
93[C₆H₅O]⁺ (phenoxide radical cation from the 4-hydroxybenzoyl fragment)

Causality Behind Fragmentation:

The primary fragmentation pathway under electron ionization is expected to be the cleavage of the ester bond.

Fragmentation_Pathway M [M]⁺˙ m/z = 230 F1 [HOC₆H₄CO]⁺ m/z = 121 M->F1 α-cleavage F2 [HOC₆H₄O]• M->F2 α-cleavage F3 [C₆H₅O]⁺ m/z = 93 F1->F3 - CO

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

  • α-Cleavage: The most probable fragmentation is the cleavage of the C-O bond between the carbonyl carbon and the hydroquinone oxygen, leading to the formation of the stable 4-hydroxybenzoyl cation at m/z 121. This is often the base peak in the spectrum of similar aromatic esters. The other fragment would be the hydroquinone radical.

  • Decarbonylation: The 4-hydroxybenzoyl cation (m/z 121) can further lose a molecule of carbon monoxide (CO) to form the phenoxide radical cation at m/z 93.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by using a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Ionization:

    • Method: Electron Ionization (EI).

    • Electron Energy: 70 eV.

  • Mass Analysis:

    • Analyzer: Quadrupole or Time-of-Flight (TOF) mass analyzer.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Acquisition and Processing: The data system will record the abundance of ions at each m/z value, generating a mass spectrum.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound. By understanding the predicted ¹H NMR, ¹³C NMR, IR, and MS data, researchers and scientists can confidently identify and characterize this compound, even in the absence of extensive published experimental spectra. The provided protocols offer a standardized approach for acquiring high-quality spectroscopic data. The principles of interpretation outlined herein are broadly applicable to the structural elucidation of other related phenolic esters and are a valuable resource for professionals in chemical research and drug development.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • NIST Chemistry WebBook. (n.d.). 4-Hydroxybenzoic acid. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 4-Hydroxybenzoic acid. Retrieved from [Link]

An In-depth Technical Guide to the Thermal Stability Analysis of 4-Hydroxyphenyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Thermal Stability in Pharmaceutical Development

4-Hydroxyphenyl 4-hydroxybenzoate, a key intermediate in the synthesis of various pharmaceuticals and a structural analogue to widely used parabens, demands a thorough understanding of its thermal stability.[1] The integrity of this molecule under thermal stress directly impacts the safety, efficacy, and shelf-life of active pharmaceutical ingredients (APIs) and formulated drug products. This technical guide provides a comprehensive framework for the thermal stability analysis of this compound, grounded in the principles of scientific integrity and regulatory expectations. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references.

The purpose of stability testing is to provide evidence on how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light.[2] This allows for the establishment of a re-test period for the drug substance or a shelf life for the drug product and recommended storage conditions.[2] For a compound like this compound, understanding its thermal decomposition profile is paramount to prevent the formation of potentially toxic degradants and to ensure consistent product quality.

Part 1: Foundational Thermal Analysis Techniques

The initial assessment of thermal stability is performed using two primary thermoanalytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide a macroscopic view of the material's response to heat.

Thermogravimetric Analysis (TGA): Quantifying Mass Loss

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3] For this compound, TGA is instrumental in determining the onset temperature of decomposition, the temperature of maximum decomposition rate, and the residual mass upon completion of decomposition.

Causality of Experimental Choices:

  • Inert Atmosphere (Nitrogen or Argon): To study the intrinsic thermal stability of the molecule without the influence of oxidative degradation, an inert atmosphere is crucial.[3] This allows for the elucidation of the primary decomposition pathways.

  • Heating Rate: A typical heating rate of 10 °C/min is employed as a standard for initial screening. Slower heating rates can provide better resolution of overlapping thermal events, while faster rates can shift decomposition temperatures to higher values.[3]

  • Sample Mass: A small sample mass (5-10 mg) is used to ensure uniform heat distribution and to minimize temperature gradients within the sample.[3]

Differential Scanning Calorimetry (DSC): Detecting Thermal Events

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[4] It is used to detect thermal events such as melting, crystallization, and solid-solid phase transitions. For this compound, DSC can identify the melting point, which is a key indicator of purity, and any polymorphic transitions that may occur prior to decomposition.

Causality of Experimental Choices:

  • Hermetically Sealed Pans: To prevent mass loss due to sublimation or early-stage decomposition before the main thermal event, hermetically sealed aluminum pans are often used.

  • Modulated DSC (MDSC): For complex thermal events, MDSC can be employed to separate reversible and non-reversible heat flow signals, providing clearer insights into melting and decomposition processes that may overlap.

Part 2: Experimental Protocols

The following protocols are designed to be self-validating by including system suitability checks and clear data analysis steps.

TGA Experimental Protocol
  • Instrument: A calibrated thermogravimetric analyzer.

  • Crucible: Platinum or alumina crucible.

  • Sample: 5-10 mg of finely powdered this compound.

  • Atmosphere: High-purity nitrogen at a flow rate of 50 mL/min.

  • Temperature Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp from 30 °C to 600 °C at 10 °C/min.

  • Data Analysis:

    • Determine the onset temperature of decomposition (Tonset).

    • Identify the peak decomposition temperature (Tpeak) from the first derivative of the TGA curve (DTG).

    • Quantify the percentage of mass loss at different temperature ranges.

DSC Experimental Protocol
  • Instrument: A calibrated differential scanning calorimeter.

  • Pan: Hermetically sealed aluminum pan.

  • Sample: 2-5 mg of this compound.

  • Atmosphere: Nitrogen at a flow rate of 50 mL/min.

  • Temperature Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp from 30 °C to 300 °C (or below the decomposition temperature determined by TGA) at 10 °C/min.

  • Data Analysis:

    • Determine the onset and peak temperatures of any endothermic or exothermic events.

    • Calculate the enthalpy of fusion (ΔHf) for the melting peak.

Part 3: Predicted Thermal Behavior and Data Interpretation

Based on the analysis of structurally similar phenolic esters and aromatic compounds, the following thermal behavior for this compound is anticipated.[4][5][6]

Table 1: Predicted Thermal Properties of this compound

ParameterPredicted Value/RangeSignificance
Melting Point (Tm)160-180 °CIndicator of purity and solid-state form.
Onset of Decomposition (Tonset)> 200 °CUpper-temperature limit for processing and storage.
Peak Decomposition (Tpeak)250-350 °CTemperature of maximum degradation rate.
Residual Mass at 600 °C< 10%Indicates near-complete decomposition.

Interpretation of Results:

  • A sharp melting endotherm in the DSC thermogram followed by a distinct decomposition profile in the TGA curve would suggest a stable crystalline compound with a well-defined thermal stability limit.

  • Multiple mass loss steps in the TGA curve could indicate a multi-stage decomposition process, potentially involving the cleavage of the ester bond followed by the degradation of the resulting phenolic and benzoic acid moieties.

Part 4: Identification of Degradation Products: A Mechanistic Approach

Understanding the degradation pathway is crucial for assessing the potential toxicity of the degradants. A combination of hyphenated techniques and chromatographic methods is employed for this purpose.

Evolved Gas Analysis by TGA-FTIR

Coupling the TGA instrument to a Fourier-transform infrared (FTIR) spectrometer allows for the real-time identification of gaseous products evolved during decomposition.[7][8]

Expected Gaseous Degradation Products:

  • Carbon Dioxide (CO2): From the decarboxylation of the benzoic acid moiety.

  • Phenol: From the cleavage of the ester bond.

  • Water (H2O): From the condensation of hydroxyl groups at high temperatures.

  • Carbon Monoxide (CO): From incomplete combustion of the aromatic rings.

Analysis of Non-Volatile Degradants by HPLC-MS

Forced degradation studies, as outlined in the ICH Q1A (R2) guidelines, are performed to generate degradation products for identification.[1][2][9][10][11] The sample is subjected to thermal stress (e.g., heating at a temperature near the Tonset) for a defined period. The resulting mixture is then analyzed by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[12]

Potential Non-Volatile Degradation Products:

  • 4-Hydroxybenzoic acid: From the hydrolysis of the ester linkage.

  • Hydroquinone: From the hydrolysis of the ester linkage.

  • Oligomeric and Polymeric Species: Formed through radical coupling reactions at elevated temperatures.

Experimental Workflow for Degradation Product Analysis

G cluster_0 Forced Degradation cluster_1 Analysis cluster_2 Data Interpretation A This compound Sample B Thermal Stress (e.g., 180°C, 24h) A->B C Degraded Sample B->C D HPLC-UV/MS Analysis C->D E Separation of Degradants D->E F Identification by MS and MS/MS E->F G Structure Elucidation of Degradants F->G H Proposed Degradation Pathway G->H

Caption: Workflow for forced degradation and analysis.

Part 5: Regulatory Context and Stability Indicating Methods

The thermal stability data generated for this compound must be contextualized within the regulatory framework for pharmaceutical development. The ICH Q1A (R2) guideline provides a harmonized approach to stability testing.[1][2][9][10][11]

Table 2: ICH Q1A (R2) Stability Testing Conditions

StudyStorage ConditionMinimum Time Period
Long-term25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH12 months
Intermediate30 °C ± 2 °C / 65% RH ± 5% RH6 months
Accelerated40 °C ± 2 °C / 75% RH ± 5% RH6 months

The analytical methods used to monitor the stability of this compound must be "stability-indicating," meaning they can separate the intact molecule from its degradation products. HPLC methods are typically validated for this purpose.

Conclusion and Future Perspectives

This in-depth technical guide has outlined a robust and scientifically sound approach to the thermal stability analysis of this compound. By integrating foundational thermal analysis techniques with advanced hyphenated methods for degradation product identification, a comprehensive understanding of the molecule's behavior under thermal stress can be achieved. The causality-driven experimental design and adherence to regulatory guidelines ensure the generation of trustworthy data essential for drug development professionals.

Future work should focus on kinetic analysis of the decomposition process to predict the shelf-life of this compound under various storage conditions. Furthermore, the toxicological profiles of the identified degradation products should be assessed to ensure the overall safety of any pharmaceutical product containing this intermediate.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

  • YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies. [Link]

  • SlideShare. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

  • PubMed. (n.d.). Phenyl species formation and preferential hydrogen abstraction in the decomposition of chemisorbed benzoate on Cu(110). [Link]

  • ResearchGate. (n.d.). Thermal characterization of phenolic resin using TGA/FT-IR. [Link]

  • AENSI Publisher. (n.d.). JOURNAL OF APPLIED SCIENCE AND AGRICULTURE Identification and Characterization by FTIR, TGA and UV/Vis Spectroscopy of Phenolic. [Link]

  • Google Patents. (n.d.).
  • Semantic Scholar. (2015, February 11). Identification and Characterization by FTIR, TGA and UV/Vis Spectroscopy of Phenolic Compound (Gallic Acid) from Nephelium Lappaceum Leaves for Medical use. [Link]

  • Wikipedia. (n.d.). Phenol. [Link]

  • ACS Omega. (n.d.). Study on the Gasification Mechanism and Kinetic Characteristics of Deep Underground Coal Gasification Based on Pressurized TG-FTIR. [Link]

  • Innovaciencia. (2019, October 25). Synthesis and thermal properties of some phenolic resins. [Link]

  • ResearchGate. (n.d.). TGA curves of (A) pure phenolic compounds and (B) the different PHBV.... [Link]

  • YouTube. (2021, October 7). Synthesis of Phenyl benzoate. [Link]

  • Journal of Applied Polymer Science. (2003). Activation energy and curing behavior of resol- and novolac-type phenolic resins by differential scanning calorimetry and thermo. [Link]

  • IEEE Xplore. (2024, October 31). Comparison of Phenolic Antioxidants' Impact on Thermal Oxidation Stability of Pentaerythritol Ester Insulating Oil. [Link]

  • MDPI. (2021, April 7). Synthesis and Thermal Degradation Study of Polyhedral Oligomeric Silsesquioxane (POSS) Modified Phenolic Resin. [Link]

  • ResearchGate. (n.d.). Ab initio study of phenyl benzoate: Structure, conformational analysis, dipole moment, IR and Raman vibrational spectra. [Link]

  • MDPI. (2025, October 15). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. [Link]

  • Environment Conservation Journal. (n.d.). Thermal degradation of volatile organic compounds in edible oils: A comprehensive HPLC analysis across varieties and heating durations. [Link]

  • PMC - NIH. (n.d.). Bacterial Degradation of Aromatic Compounds. [Link]

  • PubMed. (2014, May 1). Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils. [Link]

Sources

An In-Depth Technical Guide to the Crystal Structure Determination of 4-Hydroxyphenyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Hydroxyphenyl 4-hydroxybenzoate

This compound is a notable organic compound, finding applications as a key intermediate in the synthesis of advanced polymers, particularly liquid-crystalline polymers, and potentially in the development of novel pharmaceutical agents.[1] Its structure, comprising two hydroxy-substituted phenyl rings linked by an ester group, allows for significant intermolecular interactions, primarily through hydrogen bonding. Understanding the precise three-dimensional arrangement of molecules in the solid state—the crystal structure—is paramount for predicting and tuning its physicochemical properties, such as solubility, melting point, stability, and bioavailability.

X-ray crystallography stands as the definitive method for elucidating the atomic and molecular structure of a crystalline solid.[2] This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are critical for rational drug design and materials science.[2]

Synthesis and Physicochemical Characterization

A robust crystal structure analysis begins with the synthesis of high-purity material. The primary route to this compound is through the esterification of hydroquinone and p-hydroxybenzoic acid.[3]

Synthesis Protocol: Esterification of Hydroquinone and 4-Hydroxybenzoic Acid

This protocol is adapted from established esterification procedures for similar phenolic compounds.

Objective: To synthesize this compound with high purity suitable for crystallization.

Materials:

  • 4-Hydroxybenzoic acid

  • Hydroquinone

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (solvent)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 1 molar equivalent of 4-hydroxybenzoic acid, 1.2 molar equivalents of hydroquinone, and a catalytic amount (0.05 molar equivalents) of p-toluenesulfonic acid.

  • Add sufficient toluene to dissolve the reactants upon heating.

  • Heat the mixture to reflux and collect the water generated during the reaction in the Dean-Stark trap.

  • Monitor the reaction progress via Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Wash the organic layer sequentially with 5% sodium bicarbonate solution and water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular Formula C₁₃H₁₀O₄[3]
Molecular Weight 230.22 g/mol [3][4]
CAS Number 28084-48-2[3][5][6]
Melting Point 245-247 °C[3]
Appearance White crystalline solid-
Spectroscopic and Thermal Analysis

Prior to attempting crystallization, it is crucial to confirm the identity and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR should be performed to confirm the molecular structure. The spectra are expected to show characteristic peaks for the aromatic protons and carbons, with splitting patterns corresponding to their substitution on the phenyl rings.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum will confirm the presence of key functional groups. Expected characteristic peaks include a broad O-H stretch for the hydroxyl groups, a strong C=O stretch for the ester, and C-O stretching bands.

  • Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) can be used to determine the melting point and assess purity.[7][8] A sharp endothermic peak on the DSC thermogram corresponds to the melting point.[9] Thermogravimetric Analysis (TGA) provides information on the thermal stability of the compound.

Crystallization: The Art and Science of Growing Single Crystals

The most significant bottleneck in single-crystal X-ray diffraction is often the growth of high-quality crystals of suitable size.[10] For organic molecules like this compound, several techniques can be employed.

General Principles of Crystallization

Crystallization is achieved by slowly bringing a solution of the compound to a state of supersaturation, from which the excess solute precipitates in an ordered, crystalline form. Key to this process is slow, controlled change.

Recommended Crystallization Protocols

Protocol 1: Slow Evaporation

  • Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture like ethanol/methanol).

  • Filter the solution into a clean vial.

  • Cover the vial with a cap containing a few small pinholes to allow for slow evaporation of the solvent.

  • Store the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

Protocol 2: Vapor Diffusion

  • In a small, open vial, dissolve the compound in a minimal amount of a relatively low-boiling point solvent in which it is soluble (e.g., dichloromethane or ethyl acetate).

  • Place this small vial inside a larger, sealed jar containing a small amount of a miscible "anti-solvent" in which the compound is poorly soluble (e.g., hexane or methanol).

  • The anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and inducing crystallization.[11]

Protocol 3: Slow Cooling

  • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

  • Slowly cool the solution to room temperature, and then potentially to a lower temperature (e.g., 4 °C).

  • The decrease in solubility upon cooling should lead to the formation of crystals.

Crystal Structure Determination by X-ray Diffraction

Once suitable single crystals are obtained, the next step is to analyze them using X-ray diffraction.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the gold standard for determining the precise three-dimensional structure of a molecule.[2]

SC_XRD_Workflow A Crystal Mounting B Data Collection on Diffractometer A->B Mount on goniometer head C Data Reduction and Integration B->C Collect diffraction pattern D Structure Solution C->D Determine unit cell and space group E Structure Refinement D->E Generate initial atomic model F Validation and Analysis E->F Optimize atomic positions

Caption: Workflow for Single-Crystal X-ray Diffraction.

  • Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.

  • Data Reduction: The collected diffraction spots are integrated to determine their intensities. These intensities are then corrected for various experimental factors to produce a set of structure factors.

  • Structure Solution: The phases of the structure factors are determined using direct methods or Patterson methods. This allows for the calculation of an initial electron density map, from which the positions of the atoms can be inferred.

  • Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods to optimize the atomic coordinates, and thermal parameters.

  • Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Expected Crystallographic Data: An Analogy with 4-Hydroxyphenyl 4-fluorobenzoate

While the specific crystal structure of this compound is not yet determined, we can infer the type of data that would be obtained by examining the published structure of a close analog, 4-Hydroxyphenyl 4-fluorobenzoate.[12]

Parameter4-Hydroxyphenyl 4-fluorobenzoate DataExpected for this compound
Crystal System MonoclinicLikely Monoclinic or Orthorhombic
Space Group P2₁/cA common space group for organic molecules
Unit Cell Dimensions a = 24.938 Å, b = 5.4789 Å, c = 7.6858 Å, β = 93.59°To be determined experimentally
Molecules per Unit Cell (Z) 4To be determined experimentally
Key Intermolecular Interactions O-H···O hydrogen bonds forming a 1D networkStrong O-H···O hydrogen bonds are expected
Dihedral Angle 59.86° between the two benzene ringsA significant dihedral angle is expected

The crystal structure of this compound is expected to be heavily influenced by hydrogen bonding between the hydroxyl groups of adjacent molecules, likely forming chains or sheets.

Powder X-ray Diffraction (PXRD)

If single crystals of sufficient quality cannot be obtained, powder X-ray diffraction can provide valuable information about the crystalline nature of the bulk material.[13][14]

  • A finely ground powder of the synthesized material is packed into a sample holder.

  • The sample is irradiated with X-rays over a range of angles (2θ).

  • The intensity of the diffracted X-rays is measured as a function of 2θ.

  • The resulting diffractogram, a plot of intensity vs. 2θ, is characteristic of the crystalline phases present in the sample.

While full structure determination from powder data is more complex than from single-crystal data, it can be used to identify polymorphs and confirm the crystallinity of the bulk sample.[15]

Analysis of the Crystal Structure

Once the crystal structure is solved and refined, a detailed analysis of the molecular geometry and intermolecular interactions is performed.

Intramolecular Geometry

This involves an examination of bond lengths, bond angles, and torsion angles within the molecule to ensure they are chemically reasonable and to identify any conformational features of interest.

Intermolecular Interactions and Crystal Packing

A key aspect of the analysis is understanding how the molecules pack in the crystal lattice. For this compound, the primary interactions are expected to be:

  • Hydrogen Bonding: The hydroxyl groups are strong hydrogen bond donors and acceptors. The pattern of hydrogen bonding will be a dominant factor in the crystal packing.

  • π-π Stacking: The aromatic phenyl rings may engage in π-π stacking interactions, further stabilizing the crystal structure.

Intermolecular_Interactions mol1 O-H C₁₃H₉O₃ C=O mol2 O-H C₁₃H₉O₃ C=O mol1:h1_1->mol2:o1_2 H-Bond mol3 O-H C₁₃H₉O₃ C=O mol2:h1_2->mol3:o1_3 H-Bond

Caption: A simplified representation of potential hydrogen bonding in this compound.

A Hirshfeld surface analysis can be a powerful tool to visualize and quantify these intermolecular interactions.[16]

Conclusion

This guide has outlined a comprehensive, systematic approach to determining the crystal structure of this compound. By following these field-proven protocols for synthesis, crystallization, and X-ray diffraction analysis, researchers can successfully elucidate the three-dimensional structure of this important compound. The resulting structural information will be invaluable for understanding its properties and for its rational application in materials science and drug development.

References

  • You, H. P., Lee, Y. S., Han, B. H., Kang, S. K., & Sung, C. K. (2009). 4-Hydroxyphenyl 4-fluorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 65(2), o363. [Link]

  • Harris, K. D. (2015). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. Transactions of the American Crystallographic Association, 45, 1-13. [Link]

  • Harris, K. D. (2015). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. ResearchGate. [Link]

  • Nishi, H., et al. (2024). Powder x-ray diffraction analysis with machine learning for organic-semiconductor crystal-structure determination. Applied Physics Letters, 125(1). [Link]

  • Mattern, D. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Mattern. [Link]

  • Bábaro, R. A., et al. (2020). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′,N′′-trialkyldiindolocarbazole crystal structure. IUCrJ, 7(6), 1073-1081. [Link]

  • Gherghel, L. (2014). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Journal of Chemical Education, 91(7), 1045-1049. [Link]

  • Lobkovsky, E. B. (2013). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Methods in Molecular Biology, 953, 259-275. [Link]

  • University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Department of Chemistry. [Link]

  • Titi, H. M. (2021, December 16). How to grow crystals for single crystal X-ray diffraction experiments? [Video]. YouTube. [Link]

  • SpectraBase. (n.d.). 4-Hydroxyphenyl benzoate. [Link]

  • SpectraBase. (n.d.). 4-Hydroxyphenyl benzoate. [Link]

  • ResearchGate. (n.d.). IR spectrum of the product 4-hydroxybenzoic acid. [Link]

  • Stenutz, R. (n.d.). 4-hydroxyphenyl benzoate. [Link]

  • ResearchGate. (n.d.). Spectroscopic (FT-IR, FT-Raman, 13C SS-NMR) and quantum chemical investigations to explore the structural insights of nitrofurantoin-4-hydroxybenzoic acid cocrystal. [Link]

  • Selvanandan, S., et al. (2022). Crystal structure and Hirshfeld surface analysis of 3-({4-[(4-cyanophenoxy)carbonyl]phenoxy}carbonyl)phenyl 4-(benzyloxy)-3-chlorobenzoate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 9), 923–929. [Link]

  • PHARMD GURU. (n.d.). 34. THERMAL ANALYSIS. [Link]

  • Giron-Forest, D., Goldbronn, C., & Piechon, P. (1989). Thermal analysis methods for pharmacopoeial materials. Journal of Pharmaceutical and Biomedical Analysis, 7(12), 1421-1433. [Link]

  • Selvanandan, S., et al. (2022). Crystal structure and Hirshfeld surface analysis of 3-({4-[(4-cyanophenoxy)carbonyl]phenoxy}carbonyl)phenyl 4-(benzyloxy)-3-chlorobenzoate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 9), 923–929. [Link]

  • Pyda, M. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. International Journal of Molecular Sciences, 24(11), 9225. [Link]

  • TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis. [Link]

  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. [Link]

  • Wikipedia. (2024, November 28). 4-Hydroxybenzoic acid. [Link]

  • PubChem. (n.d.). N-(4-hydroxyphenyl)-4-nitrobenzamide. [Link]

  • Chemsrc. (n.d.). This compound. [Link]

  • Google Patents. (n.d.).

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An In-depth Technical Guide to the Health and Safety of 4-Hydroxyphenyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction and Scope

4-Hydroxyphenyl 4-hydroxybenzoate is an aromatic ester with a chemical structure that suggests its utility as an intermediate in the synthesis of polymers, liquid crystals, and potentially pharmacologically active molecules. Its structure, combining two phenolic hydroxyl groups, indicates potential for antioxidant activity while also flagging the need for careful handling due to the reactivity and potential irritancy associated with phenolic compounds. This guide provides a detailed overview of the potential hazards, safe handling protocols, and emergency procedures relevant to this compound in a laboratory setting.

Section 2: Hazard Identification and Classification

Based on data from structural analogues, this compound should be treated as a hazardous substance. The primary anticipated hazards are irritation to the skin, eyes, and respiratory tract, along with potential acute toxicity if ingested. The Globally Harmonized System (GHS) classifications are extrapolated from related compounds.[1][2][3]

Table 1: Synthesized GHS Hazard Classification

Hazard ClassCategoryHazard StatementGHS Pictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowedGHS07 (Exclamation Mark)
Skin IrritationCategory 2H315: Causes skin irritationGHS07 (Exclamation Mark)
Eye IrritationCategory 2AH319: Causes serious eye irritationGHS07 (Exclamation Mark)
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationGHS07 (Exclamation Mark)

Causality: The presence of phenolic hydroxyl groups and the ester linkage contributes to the irritant properties. Phenols are known to be corrosive and irritating to tissues. The fine particulate nature of the solid compound means it can be easily inhaled, leading to respiratory tract irritation.

Section 3: Toxicological Profile

A complete toxicological profile for this compound is not available. The information below is based on the known toxicology of its precursors and analogues.[3]

  • Acute Toxicity : Analogous compounds are classified as harmful if swallowed.[3] The toxicological properties have not been fully investigated, and the compound should be handled with care to avoid ingestion.

  • Skin Corrosion/Irritation : Causes skin irritation.[1][2][3] Prolonged contact may lead to dermatitis. The material may accentuate pre-existing dermatitis conditions.

  • Serious Eye Damage/Irritation : Causes serious eye irritation.[1][2][3] Direct contact with the powder can cause redness, pain, and potential damage if not promptly addressed.

  • Respiratory/Skin Sensitization : Some related compounds may cause an allergic skin reaction.[4] It is prudent to assume this compound may act as a skin sensitizer.

  • Germ Cell Mutagenicity, Carcinogenicity, Reproductive Toxicity : No data is available for this compound. Based on available data for analogues, the classification criteria for these hazards are not currently met.[1]

Section 4: Exposure Controls and Personal Protection

Effective risk management relies on a combination of engineering controls and appropriate Personal Protective Equipment (PPE).

Engineering Controls
  • Ventilation : All handling of the solid powder or solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][5]

  • Safety Stations : Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6]

Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent dermal, ocular, and respiratory exposure.

Table 2: Recommended Personal Protective Equipment

Task / Compound FormPPE TypeSpecificationPurpose
Handling Solids (e.g., weighing) Hand Protection Nitrile Gloves (Double Gloving Recommended)Prevents dermal contact with the powder.
Eye Protection Safety GogglesProtects eyes from airborne particulates.
Body Protection Professional Lab Coat (fully buttoned)Protects skin and clothing from contamination.
Respiratory N95 Respirator or Chemical Fume HoodMinimizes inhalation of fine powder. The fume hood is the preferred engineering control.
Handling Solutions Hand Protection Nitrile GlovesPrevents dermal contact with the solution.
Eye Protection Safety Glasses with Side Shields (Minimum)Protects eyes from accidental splashes.
Body Protection Professional Lab Coat (fully buttoned)Protects skin and clothing from splashes.

Section 5: Safe Handling and Storage Protocols

Adherence to a strict operational workflow is essential to minimize exposure risk.

Experimental Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate Work Area (Fume Hood) don_ppe 2. Don PPE (Gloves, Goggles, Lab Coat) prep_area->don_ppe Ensure controls are in place weigh 3. Weigh Solid (Use anti-static weigh boat) don_ppe->weigh dissolve 4. Prepare Solution (Add solvent to solid slowly) weigh->dissolve Minimize dust generation decon 5. Decontaminate (Wipe surfaces, clean equipment) dissolve->decon dispose 6. Dispose Waste (Segregated chemical waste) decon->dispose doff_ppe 7. Doff PPE Correctly dispose->doff_ppe wash 8. Wash Hands Thoroughly doff_ppe->wash

Caption: Standard Operating Procedure for Weighing and Handling.

Step-by-Step Handling Protocol
  • Preparation : Before handling, ensure the chemical fume hood is operational. Cover the work surface with disposable absorbent paper.

  • PPE Donning : Put on all required PPE as specified in Table 2. Inspect gloves for any defects.

  • Weighing : Perform all weighing of the powdered compound inside the chemical fume hood. Use a spatula to carefully transfer the powder, avoiding actions that create dust. Close the primary container immediately after dispensing.

  • Solution Preparation : When creating solutions, add the solvent to the weighed solid slowly to prevent splashing. If sonication or vortexing is needed, ensure the vessel is securely capped.

  • Post-Handling Decontamination : Wipe down the spatula and any affected surfaces with an appropriate solvent (e.g., 70% ethanol), followed by a standard cleaning agent. Dispose of all contaminated disposables in the designated solid chemical waste stream.

  • PPE Doffing : Remove PPE in the correct order (gloves first), avoiding contact between contaminated surfaces and skin.

  • Hygiene : Wash hands thoroughly with soap and water after all work is complete.[3] Do not eat, drink, or smoke in the laboratory area.[3]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][4]

  • Keep away from incompatible materials such as strong oxidizing agents.[3]

Section 6: First-Aid and Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

First-Aid Measures

Table 3: First-Aid Procedures

Exposure RouteProcedure
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or they feel unwell, seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, get medical advice/attention.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[6] Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention or call a poison control center.[2]

Self-Validation: In all cases of exposure, the guiding principle is immediate and thorough decontamination followed by professional medical evaluation. The symptomatic treatment provided by a physician validates the initial first-aid response.

Fire-Fighting Measures
  • Suitable Extinguishing Media : Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[6]

  • Specific Hazards : Thermal decomposition can lead to the release of irritating gases and vapors, such as carbon monoxide and carbon dioxide.[7]

  • Protective Equipment : Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[6]

Accidental Release Measures
  • Evacuate : Evacuate unnecessary personnel from the area.

  • Ventilate : Ensure adequate ventilation.

  • Containment : Avoid generating dust. Sweep or shovel the spilled solid into a suitable, labeled container for disposal.[6] Do not flush into surface water or drains.

  • PPE : Responders must wear appropriate PPE as detailed in Section 4.2.

Section 7: Risk Assessment Workflow

A systematic risk assessment is mandatory before commencing any new protocol involving this chemical. The following diagram illustrates the logical flow of this process.

G A 1. Identify Hazards (Review SDS of analogues, Literature Search) B 2. Assess Risks (Exposure potential, Severity of harm) A->B C 3. Implement Controls B->C D Engineering Controls (Fume Hood, Ventilation) C->D E Administrative Controls (SOPs, Training) C->E F Personal Protective Equipment (Gloves, Goggles, Lab Coat) C->F G 4. Develop Emergency Plan (Spill, Exposure, Fire) F->G H 5. Review & Refine (Regularly update assessment) G->H H->A Re-evaluate

Caption: Chemical Safety Risk Assessment Workflow.

Section 8: References

  • Chemsrc. (2024). This compound | CAS#:28084-48-2. [Link]

  • CPAchem Ltd. (2022). Safety data sheet: Phenyl 4-hydroxybenzoate. [Link]

  • Fisher Scientific. (2023). Safety Data Sheet: Propyl 4-hydroxybenzoate. [Link]

Sources

An In-Depth Technical Guide to 4-Hydroxyphenyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Hydroxyphenyl 4-hydroxybenzoate, a significant chemical compound with distinct properties and applications. The document delineates its core chemical identity, including its molecular formula and weight, and presents a detailed summary of its physicochemical characteristics. A central focus is placed on its synthesis, with an in-depth look at the esterification process involving p-hydroxybenzoic acid and hydroquinone, complete with a step-by-step experimental protocol. Furthermore, this guide explores its primary application as a monomer in the production of advanced polymers, such as polycarbonates. The document concludes with essential safety, handling, and storage protocols to ensure its proper management in a laboratory and industrial setting.

Core Chemical Identity

This compound is an ester of p-hydroxybenzoic acid and hydroquinone. Its bifunctional nature, possessing two hydroxyl groups at opposite ends of a rigid molecular structure, is key to its primary applications.

Identifier Value
IUPAC Name This compound
Synonym(s) This compound
CAS Number 28084-48-2[1]
Molecular Formula C₁₃H₁₀O₄[1]
Molecular Weight 230.22 g/mol [1]
InChI Key OQBPCYUKFSJTDU-UHFFFAOYSA-N

graph "molecular_structure" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O1 [label="O"]; H1 [label="H"];

C7 [label="C"]; O2 [label="O", color="#EA4335"]; O3 [label="O", color="#EA4335"];

C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; O4 [label="O"]; H2 [label="H"];

// Position nodes C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; O1 [pos="0,2!"]; H1 [pos="0,2.5!"];

C7 [pos="1.74,1!"]; O2 [pos="1.74,1.8!"]; O3 [pos="2.6,0.5!"];

C8 [pos="3.47,0!"]; C9 [pos="4.34,0.5!"]; C10 [pos="5.21,0!"]; C11 [pos="5.21,-1!"]; C12 [pos="4.34,-1.5!"]; C13 [pos="3.47,-1!"]; O4 [pos="6.08,0.5!"]; H2 [pos="6.5,0.9!"];

// Define bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- O1; O1 -- H1;

C6 -- C7; C7 -- O2 [style=double, color="#EA4335"]; C7 -- O3 [color="#EA4335"];

O3 -- C8 [color="#EA4335"]; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C13; C13 -- C8; C10 -- O4; O4 -- H2;

// Benzene rings (approximate representation) node [shape=point, width=0.01, height=0.01]; B1_center [pos="0,0!"]; B2_center [pos="4.34,-0.5!"]; }

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, processing, and application in synthesis.

Property Value Source(s)
Physical Form Solid
Melting Point 245-247 °C[1]
Boiling Point 457.8 ± 30.0 °C(Predicted)[1]
Density 1.356 g/cm³(Predicted)[1]
Purity ≥95%(Typical Commercial)

Synthesis and Manufacturing

Mechanistic Overview

The primary route for synthesizing this compound is the direct esterification of p-hydroxybenzoic acid and hydroquinone.[2] This reaction is typically performed in a reaction medium where the reactants are dispersed rather than fully dissolved. The process requires an esterification catalyst to proceed at a viable rate. A particularly effective catalytic system is a combination of sulfuric acid and boric acid.[2] The mechanism involves the protonation of the carboxylic acid group of p-hydroxybenzoic acid, making it more susceptible to nucleophilic attack by one of the hydroxyl groups of hydroquinone, leading to the formation of the ester bond and the elimination of a water molecule.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is adapted from established industrial processes for the preparation of this compound.[2]

Materials:

  • p-Hydroxybenzoic acid

  • Hydroquinone

  • Boric Acid (Catalyst)

  • Concentrated Sulfuric Acid (Catalyst)

  • High-boiling point, inert reaction medium (e.g., toluene, xylene)

Procedure:

  • Reactor Setup: Charge a glass reactor equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus (or similar water separator) with approximately equivalent molar ratios of p-hydroxybenzoic acid and hydroquinone.

  • Solvent and Catalyst Addition: Add the inert reaction medium to create a dispersion of the solid reactants. Introduce the catalytic amounts of boric acid (0.01 - 3 wt.%) and concentrated sulfuric acid (0.01 - 3 wt.%), calculated based on the total weight of the solid reactants.[2]

  • Reaction: Heat the mixture under vigorous stirring. The reaction temperature should be sufficient to facilitate the removal of water via azeotropic distillation.

  • Monitoring: Continuously monitor the reaction by measuring the amount of water collected in the separator. The reaction is considered complete when water evolution ceases.

  • Product Isolation: Upon completion, cool the reaction mixture. The product, being sparingly soluble, will precipitate.

  • Purification: Isolate the crude product by filtration. Wash the filter cake with a suitable solvent to remove unreacted starting materials and catalyst residues.

  • Drying: Dry the purified this compound under vacuum to yield a solid product of high purity.

Synthesis Workflow Diagram

G cluster_reactants Reactants & Catalysts cluster_process Process cluster_purification Purification p_hba p-Hydroxybenzoic Acid reactor 1. Charge Reactor + Inert Solvent p_hba->reactor hydroquinone Hydroquinone hydroquinone->reactor catalyst H₂SO₄ / H₃BO₃ catalyst->reactor reaction 2. Heat & Stir (Azeotropic Distillation) reactor->reaction water_removal H₂O Removal reaction->water_removal cooling 3. Cool & Precipitate reaction->cooling filtration 4. Filter Product cooling->filtration washing 5. Wash Solid filtration->washing drying 6. Dry Under Vacuum washing->drying product Final Product: 4-Hydroxyphenyl 4-hydroxybenzoate drying->product

Caption: Workflow for the synthesis of this compound.

Applications in Material Science

While related compounds like Phenyl 4-hydroxybenzoate are key intermediates in the synthesis of pharmaceuticals and parabens used in cosmetics, the primary application for this compound lies in polymer chemistry.[3][4][5]

Its structure, featuring two hydroxyl groups and two phenyl rings, makes it an excellent monomer for producing high-performance polymers. Specifically, it is used in the manufacture of linear polycarbonates and mixed polycarbonates.[2] The rigidity of the aromatic backbone and the reactivity of the terminal hydroxyl groups allow it to be incorporated into polymer chains, imparting desirable properties such as high thermal stability, mechanical strength, and chemical resistance to the final material.

Safety, Handling, and Storage

Proper handling and storage are imperative to ensure safety and maintain the integrity of the compound.

GHS Hazard Identification
Details
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H315: Causes skin irritation.H317: May cause an allergic skin reaction.H319: Causes serious eye irritation.
Precautionary Statements P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood to minimize dust inhalation.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear impervious gloves and protective clothing to prevent skin contact.

    • Respiratory Protection: If dust is generated, use a NIOSH-approved particulate respirator.

Storage Conditions

To ensure stability and prevent degradation, this compound should be stored under the following conditions:

  • Keep the container tightly sealed in a dry place.

  • Store at room temperature.

  • Keep away from incompatible materials and sources of ignition.

Conclusion

This compound, with a molecular formula of C₁₃H₁₀O₄ and a molecular weight of 230.22 g/mol , is a valuable bifunctional monomer.[1] Its synthesis via the catalyzed esterification of p-hydroxybenzoic acid and hydroquinone is a well-established process.[2] The compound's primary utility is in the field of material science, where it serves as a building block for high-performance polycarbonates, leveraging its rigid aromatic structure.[2] Adherence to strict safety and handling protocols is essential when working with this compound due to its potential to cause skin and eye irritation. This guide provides the foundational technical knowledge required for its effective and safe use in research and development.

References

  • This compound | 28084-48-2 - Sigma-Aldrich. (n.d.).
  • Phenyl 4-Hydroxybenzoate: A Key Building Block for Pharmaceutical Innovation. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • This compound CAS#: 28084-48-2 - ChemicalBook. (n.d.).
  • 4-Hydroxyphenyl benzoate | CAS 2444-19-1 | SCBT - Santa Cruz Biotechnology. (n.d.).
  • SAFETY DATA SHEET - Pfaltz & Bauer. (n.d.).
  • Process for the preparation of (4-hydroxyphenyl)-4-hydroxy-benzoate, and its use. (1988). Google Patents.
  • 4-Hydroxyphenyl benzoate | Drug Derivative - MedchemExpress.com. (n.d.).
  • 4-(4-Hydroxyphenyl)benzoic acid - Synquest Labs. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2023).
  • Understanding Phenyl 4-Hydroxybenzoate: Properties and Uses. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Safety data sheet. (2022). CPAchem Ltd.
  • 4-hydroxyphenyl benzoate - Stenutz. (n.d.).
  • Process for the preparation of 4-hydroxyphenyl benzoate derivatives. (n.d.). Google Patents.
  • 4-HYDROXYPHENYL BENZOATE | 2444-19-1 - ChemicalBook. (n.d.).
  • The Role of Phenyl 4-Hydroxybenzoate in Modern Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

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Methodological & Application

Application Notes & Protocols: 4-Hydroxyphenyl 4-hydroxybenzoate in the Synthesis of High-Performance Liquid Crystal Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and development professionals on the utilization of 4-Hydroxyphenyl 4-hydroxybenzoate as a critical monomer in the synthesis of thermotropic liquid crystal polymers (LCPs). It details the monomer's properties, step-by-step protocols for polymerization, methods for polymer characterization, and an overview of key applications, including in the biomedical field.

Introduction

Liquid Crystal Polymers (LCPs) represent a class of high-performance materials that uniquely combine the properties of crystalline solids and fluid liquids.[1][2] This dual nature arises from the highly ordered structure of their rigid, rod-like macromolecules in the melt phase.[3] This molecular alignment, which can be influenced during processing, results in materials with exceptional characteristics, including outstanding thermal stability, high mechanical strength, excellent chemical resistance, and dimensional stability.[4][5]

A cornerstone monomer for synthesizing many commercial LCPs is this compound. Its chemical structure, featuring two hydroxyl groups and an ester linkage, provides the necessary rigidity and linearity to form the mesogenic units that are fundamental to liquid crystalline behavior. When copolymerized with other monomers, such as 4-hydroxybenzoic acid (HBA), 6-hydroxy-2-naphthoic acid (HNA), or combinations of terephthalic acid (TA) and 4,4'-dihydroxybiphenyl, it allows for the precise tuning of the final polymer's properties.[6][7][8] The resulting LCPs are invaluable in demanding applications ranging from high-frequency electronics and aerospace components to specialized medical devices.[4][9][10]

Monomer Profile: this compound

Understanding the fundamental properties of the monomer is the first step in successful LCP synthesis.

Physicochemical Properties
PropertyValueSource
CAS Number 28084-48-2[11]
Molecular Formula C₁₃H₁₀O₄[11]
Molecular Weight 230.22 g/mol [11]
Appearance White to pale brown crystalline powder[12]
Melting Point 162-168 °C[12]
Purity (Typical) ≥97.5% (HPLC)[12]
Handling and Storage
  • Handling: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle in a well-ventilated area to avoid dust inhalation.[13]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials and sources of ignition.

Synthesis of LCPs via Melt Polycondensation

Melt polycondensation is the most common industrial method for synthesizing thermotropic LCPs. The process involves heating the monomers above their melting points in the presence of a catalyst and removing the condensation byproducts under vacuum to drive the reaction toward high molecular weight.[2][14]

Principle of the Reaction

The synthesis typically begins with the acetylation of the hydroxyl groups on the monomers using acetic anhydride. This in-situ modification creates more reactive acetoxy intermediates and generates acetic acid as a byproduct, which is more readily removed under vacuum than water. The polymerization then proceeds via an acidolysis reaction, where the acetoxy groups react with carboxylic acid groups, eliminating acetic acid and forming the polyester backbone.[14][15]

The diagram below illustrates the general workflow for LCP synthesis.

LCP_Synthesis_Workflow General Workflow for LCP Synthesis cluster_prep Monomer Preparation cluster_poly Polymerization cluster_post Post-Processing Monomers 1. Monomers Charged (e.g., 4-HP-4-HB, HBA, HNA) Acetylation 2. Acetylation (Acetic Anhydride, ~140°C) Monomers->Acetylation In-situ modification Melt 3. Melt Polycondensation (250-380°C, Catalyst) Acetylation->Melt Vacuum 4. High Vacuum Applied (Removes Acetic Acid) Melt->Vacuum Drives reaction Isolation 5. Polymer Extrusion & Cooling Vacuum->Isolation Pelletizing 6. Pelletizing Isolation->Pelletizing End Characterization & Application Pelletizing->End Final LCP Resin

Caption: Workflow for LCP synthesis via melt polycondensation.

Protocol: Lab-Scale Synthesis of an HBA/HNA/HP-HB Copolyester

This protocol describes a general method for synthesizing a copolyester LCP. The ratios of 4-hydroxybenzoic acid (HBA), 6-hydroxy-2-naphthoic acid (HNA), and this compound (HP-HB) can be adjusted to tune the final properties.

Materials:

  • 4-Hydroxybenzoic acid (HBA)

  • 6-hydroxy-2-naphthoic acid (HNA)

  • This compound (HP-HB)

  • Acetic Anhydride (≥99% purity, 5% molar excess)

  • Catalyst (e.g., potassium acetate, ~50-100 ppm)

  • High-purity Nitrogen gas

  • Vacuum system (<1 Torr)

Equipment:

  • Glass reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum trap.

  • Heating mantle with a programmable temperature controller.

Procedure:

  • Monomer Acetylation:

    • Charge the reactor with the desired molar ratios of HBA, HNA, and HP-HB.

    • Add the catalyst and acetic anhydride.

    • Causality: Acetic anhydride acetylates the hydroxyl groups, forming more reactive acetoxy intermediates. This is crucial for controlling the polymerization rate and achieving high molecular weight.[15]

    • Purge the reactor with nitrogen for 15-20 minutes to create an inert atmosphere.

    • Heat the mixture to 140-150°C and hold for 1-2 hours under a slow nitrogen flow to complete the acetylation, distilling off the initial acetic acid formed.

  • Melt Polycondensation:

    • Gradually increase the temperature to 250-280°C over 1-2 hours. Acetic acid will continue to distill off as the initial polycondensation begins.

    • Continue to ramp the temperature to a final value between 320°C and 380°C, depending on the specific monomer composition. The viscosity of the melt will noticeably increase.

    • Causality: High temperatures are required to keep the polymer in a molten, liquid crystalline state and to provide the activation energy for the transesterification reaction.[2]

  • Vacuum Stage:

    • Once the final temperature is reached and the rate of acetic acid distillation slows, gradually apply a vacuum over 30-60 minutes until the pressure is below 1 Torr.

    • Causality: Applying a high vacuum is the most critical step for achieving high molecular weight. It effectively removes the acetic acid byproduct, shifting the reaction equilibrium towards the polymer product according to Le Chatelier's principle.[15]

    • Continue the reaction under high vacuum for 1-3 hours. The reaction is complete when the desired melt viscosity is achieved, often indicated by the torque on the mechanical stirrer.

  • Polymer Isolation:

    • Release the vacuum by backfilling with nitrogen gas.

    • Extrude the molten polymer from the reactor into a strand and cool it in a water bath.

    • Dry the polymer strand thoroughly before pelletizing or grinding for characterization.

Characterization of LCPs

Proper characterization is essential to confirm the structure, thermal properties, and performance of the synthesized LCP.[1]

Key Characterization Techniques
TechniquePurposeKey Information Obtained
Polarized Optical Microscopy (POM) To identify and observe liquid crystalline textures (mesophases).Nematic, Smectic phases; transition temperatures.[16]
Differential Scanning Calorimetry (DSC) To study phase transitions and thermal properties.Glass transition (Tg), melting (Tm), and clearing (Ti) temperatures; enthalpy of transitions.[1][17]
Thermogravimetric Analysis (TGA) To determine thermal stability and degradation temperature.Onset of degradation, processing window.[1]
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the chemical structure and functional groups.Presence of ester linkages, absence of -OH groups.[18]
X-Ray Diffraction (XRD) To analyze the degree of crystallinity and identify mesophase structures.Inter-chain spacing, confirmation of Smectic vs. Nematic order.[17]
Rheometry To measure melt viscosity and viscoelastic properties.Processability, shear-thinning behavior.[7]
Protocol: Thermal Analysis using DSC
  • Sample Preparation: Accurately weigh 5-10 mg of the dried polymer into an aluminum DSC pan.

  • Instrument Setup: Place the pan in the DSC cell and use an empty, sealed pan as a reference.

  • Heating/Cooling Cycle:

    • First Heat: Ramp the temperature from ambient to ~400°C (or 20°C above the expected clearing temperature) at a rate of 10-20°C/min. This step removes the thermal history of the polymer.

    • Cooling: Cool the sample at a controlled rate (e.g., 10°C/min) back to ambient temperature.

    • Second Heat: Re-heat the sample at the same rate as the first scan. The data from this scan is typically used for analysis.

  • Data Analysis: Identify the glass transition (Tg) as a step change in the baseline, the melting point (Tm) as an endothermic peak, and the transition to an isotropic liquid (clearing temperature, Ti) as another endothermic peak.

DSC_Analysis DSC Analysis Workflow Prep Sample Preparation (5-10 mg in pan) Cycle Heating/Cooling Cycle (e.g., 20°C/min) Prep->Cycle Analysis Data Analysis Cycle->Analysis Output Identify Tg, Tm, Ti Analysis->Output

Caption: A simplified workflow for DSC analysis of LCPs.

Applications

The unique properties of LCPs derived from monomers like this compound make them suitable for a wide range of demanding applications.

  • Electronics: Due to their excellent dimensional stability, low dielectric constant, and high-temperature resistance, LCPs are extensively used in manufacturing high-density connectors, sockets, and surface-mount components.[4][9][10]

  • Automotive and Aerospace: Their high strength-to-weight ratio, chemical resistance, and thermal stability make them ideal for fuel system components, ignition systems, and sensor housings.[5][9]

  • Industrial: LCPs are used for pump components, seals, and bearings that operate in chemically harsh or high-temperature environments.[5]

  • Medical and Drug Development: The biocompatibility, chemical inertness, and ability to withstand sterilization methods (like gamma radiation) of certain LCP grades make them suitable for medical applications.[9][19] They are used in surgical instruments, medical device housings, and are being explored for controlled drug delivery systems and as reinforcement braiding for non-metallic catheters used in MRI procedures.[10][19][20][21] Thermotropic LCs are increasingly researched as responsive scaffolds for the controlled release of therapeutic agents.[20]

References

  • Fiveable. (n.d.). Liquid crystalline polymers. Polymer Chemistry Class Notes.
  • ResearchGate. (n.d.). Chemical structure of the monomer of Vectra grade: A950.
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  • ResearchGate. (n.d.). characterization techniques for liquid crystal materials and its application in optoelectronics devices.
  • Chemistry For Everyone. (2025). What Are The Applications Of Liquid Crystal Polymers?. YouTube.
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  • Wikipedia. (n.d.). Vectran.
  • ACS Publications. (n.d.). Structural, dielectric, and rheological characterization of thermotropic liquid crystalline copolyesters based on 4-hydroxybenzoic acid, 4,4'-dihydroxybiphenyl, terephthalic acid, and isophthalic acid. Macromolecules.
  • Willson Research Group. (2009). Liquid Crystalline Polymers.
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  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Phenyl 4-Hydroxybenzoate: Properties and Uses.
  • ECHEMI. (n.d.). Buy 4-HYDROXYPHENYL BENZOATE Industrial Grade.
  • Thermo Fisher Scientific. (n.d.). 4-Hydroxyphenyl benzoate, 98%.
  • Avient. (n.d.). Vectran® Liquid Crystal Polymer (LCP).
  • ChemicalBook. (2025). 4-HYDROXYPHENYL BENZOATE.
  • ChemicalBook. (n.d.). This compound CAS#: 28084-48-2.
  • NASA Technical Reports Server. (n.d.). Liquid Crystalline Polymers.
  • Celanese. (n.d.). Vectra® liquid crystal polymer (LCP).
  • PubMed. (2023). Lyotropic liquid crystalline phases: Drug delivery and biomedical applications.
  • Celanese. (n.d.). Vectra.
  • Springer. (n.d.). Thermotropic liquid crystalline polyesters derived from bis-(4-hydroxybenzoyloxy)-2-methyl-1,4-benzene and aliphatic dicarboxylic acid chlorides.
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  • MDPI. (n.d.). Polymerization in Liquid Crystal Medium: Preparation of Polythiophene Derivatives Bearing a Bulky Pyrimidine Substituent.
  • USEON. (2025). Liquid Crystal Polymer (LCP): Properties, Types and Processing.
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Application Note & Protocol: Synthesis of High-Performance Wholly Aromatic Polyesters via Polymerization of 4-Hydroxyphenyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the synthesis of high-performance, wholly aromatic polyesters through the melt polycondensation of 4-hydroxyphenyl 4-hydroxybenzoate. These polymers, belonging to the class of liquid crystalline polymers (LCPs), are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. This guide details the underlying chemical principles, a validated two-step experimental protocol, and standard characterization techniques. It is intended for researchers and scientists in materials science and polymer chemistry.

Scientific Background & Rationale

This compound is an A-B type monomer structurally equivalent to a dimer of 4-hydroxybenzoic acid (HBA). Its polymerization leads to the formation of poly(4-hydroxybenzoate), a highly crystalline, wholly aromatic polyester. The rigid, linear structure of the repeating units allows the polymer chains to form highly ordered domains in the melt phase, a characteristic of thermotropic liquid crystalline polymers.[1] This inherent molecular order is responsible for the material's outstanding properties, including:

  • Exceptional Thermal Stability: The polymer does not soften below approximately 315 °C (600 °F) and exhibits high decomposition temperatures.[2]

  • High Mechanical Strength and Modulus: The rigid-rod nature of the polymer chains contributes to ultra-high modulus and tensile strength, particularly when processed into fibers or films.[3]

  • Excellent Chemical Resistance: The aromatic backbone provides high resistance to a wide range of solvents and corrosive chemicals.

  • Inherent Flame Retardancy: The high aromatic content makes the polymer naturally flame retardant.[4]

These properties make LCPs derived from HBA invaluable for demanding applications in the electronics, aerospace, automotive, and medical industries.[1][5][6]

Causality of the Synthetic Route: Direct polycondensation of hydroxybenzoic acids is challenging and typically results in low molecular weight products due to the low reactivity of the phenolic hydroxyl group and unfavorable reaction equilibria.[7] To overcome this, a more effective two-step approach is employed:

  • Acetylation: The phenolic hydroxyl groups of the monomer are converted into more reactive acetate esters using acetic anhydride. This in-situ activation is a cornerstone of high molecular weight aromatic polyester synthesis.[1][8]

  • Melt Polycondensation: The acetylated monomer undergoes transesterification at high temperatures. The reaction is driven to completion by the efficient removal of the acetic acid byproduct under vacuum, in accordance with Le Châtelier's principle. This "acidolysis" step is critical for achieving the high degree of polymerization necessary for superior material properties.[9]

Reaction Scheme

The overall two-step polymerization process is illustrated below.

G cluster_1 Step 2: Melt Polycondensation Monomer 4-Hydroxyphenyl 4-hydroxybenzoate AcetylatedMonomer 4-Acetoxy-phenyl 4-acetoxybenzoate Monomer->AcetylatedMonomer Reflux AceticAnhydride Acetic Anhydride (Excess) AceticAnhydride->AcetylatedMonomer AceticAcid1 Acetic Acid AcetylatedMonomer->AceticAcid1 Polymer Poly(4-hydroxybenzoate) AcetylatedMonomer->Polymer High Temp. Vacuum AceticAcid2 Acetic Acid (byproduct) Polymer->AceticAcid2 n caption1 Diagram 1: Two-step polymerization reaction scheme. G cluster_structure Structural Verification cluster_thermal Thermal Properties cluster_physical Physical Properties Start Synthesized Polymer FTIR FTIR Spectroscopy Start->FTIR Confirm Ester Bonds & Functional Groups NMR NMR Spectroscopy (if soluble) Start->NMR Verify Chemical Structure TGA Thermogravimetric Analysis (TGA) Start->TGA Determine Thermal Stability (Td) DSC Differential Scanning Calorimetry (DSC) Start->DSC Identify Glass Transition (Tg) & Melting (Tm) GPC Gel Permeation Chromatography (GPC) Start->GPC Measure Molecular Weight (Mn, Mw, PDI) XRD X-Ray Diffraction (XRD) Start->XRD Assess Crystallinity caption2 Diagram 2: Workflow for polymer characterization.

Diagram 2: Workflow for polymer characterization.

Data Presentation & Expected Results

The following tables summarize typical experimental conditions and the expected properties of the resulting poly(4-hydroxybenzoate).

Table 1: Typical Melt Polycondensation Conditions

ParameterStage 1Stage 2Stage 3
Temperature 220 - 250 °C280 - 320 °C320 - 340 °C
Duration 1 - 2 hours1 - 2 hours2 - 4 hours
Atmosphere Inert Gas (N₂)Inert Gas (N₂)High Vacuum (<1 Torr)
Stirring Low to MediumMediumHigh (as viscosity allows)

Table 2: Expected Properties of Poly(4-hydroxybenzoate)

PropertyTypical ValueCharacterization MethodSignificance
Glass Transition (Tg) > 200 °C (often not clearly observed)DSCDefines the transition from a glassy to a rubbery state.
Melting Temp. (Tm) Not observed below decompositionDSCHigh crystallinity prevents melting before degradation. [2]
Decomposition Temp. (Td) > 450 °C (in N₂)TGAIndicates exceptional thermal stability. [8]
Molecular Weight (Mw) 20,000 - 50,000 g/mol GPC (High Temp)Influences mechanical properties and processability.
Crystallinity HighXRDContributes to high modulus, thermal stability, and solvent resistance.

References

  • Benchchem. (n.d.). Application of 4-Hydroxybenzoic Acid in the Synthesis of Liquid Crystal Polymers: A Guide for Researchers. Benchchem.
  • Britannica. (n.d.). Poly-4-hydroxybenzoate. Encyclopædia Britannica. Retrieved from [Link]

  • ResearchGate. (2019). New polymer syntheses: 10. Syntheses of high molecular weight poly(4-hydroxybenzoate)s by bulk condensations of 4-hydroxybenzoic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Copolymerization of 4-hydroxybenzoic acid with 6-hydroxy-2-naphthoic acid. Retrieved from [Link]

  • Matmatch. (n.d.). Liquid crystalline polymers (LCP): properties, applications and processing. K.D. Feddersen. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid. National Institutes of Health. Retrieved from [Link]

  • MDPI. (n.d.). Current Trends in Liquid Crystal Polymers and Their Applications: A Review. Retrieved from [Link]

  • Google Patents. (n.d.). Polyester based on hydroxybenzoic acids.
  • ACS Publications. (n.d.). Ultra-high modulus liquid crystalline polyesters. p-Hydroxybenzoic acid copolyesters. Macromolecules. Retrieved from [Link]

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Synthesis of Aromatic Polyesters Using 4-Hydroxyphenyl 4-Hydroxybenzoate: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Aromatic Polyesters

Aromatic polyesters, a cornerstone of high-performance polymers, are lauded for their exceptional thermal stability, mechanical strength, and chemical resistance. These properties make them indispensable in a myriad of applications, from advanced composites in the aerospace industry to high-temperature resistant films and fibers. The monomer, 4-hydroxyphenyl 4-hydroxybenzoate, serves as a key building block for a particularly important member of this class: poly(4-hydroxybenzoate), also known as poly(p-oxybenzoate). This homopolymer is renowned for its high crystallinity and thermal stability, though its intractability can present processing challenges.[1] This guide provides an in-depth exploration of the synthesis of aromatic polyesters derived from this compound, with a focus on practical laboratory-scale protocols for researchers, scientists, and professionals in drug development who may utilize such polymers for specialized applications.

Monomer Activation: The Critical Acetylation Step

Direct polycondensation of this compound is challenging due to the lower reactivity of the phenolic hydroxyl group.[2] To facilitate a more efficient polymerization process, the hydroxyl group is typically acetylated to form 4-acetoxybenzoic acid. This in situ activation significantly enhances the monomer's reactivity for subsequent polycondensation.

Protocol 1: Acetylation of 4-Hydroxybenzoic Acid

This protocol details the conversion of 4-hydroxybenzoic acid to its more reactive acetylated form, a crucial precursor for melt polycondensation.

Materials:

  • 4-Hydroxybenzoic acid (reagent grade, dried)

  • Acetic anhydride

  • Concentrated sulfuric acid (catalytic amount)

  • Ethanol

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter flask

  • Beakers and graduated cylinders

Procedure:

  • In a clean, dry round-bottom flask, combine 10.0 g of 4-hydroxybenzoic acid with 15 mL of acetic anhydride.

  • With gentle stirring, add 2-3 drops of concentrated sulfuric acid to the mixture.

  • Heat the flask to approximately 50-60°C using a water bath or heating mantle and maintain this temperature for 15-20 minutes with continuous stirring.[3][4]

  • Allow the reaction mixture to cool to room temperature.

  • Slowly add 150 mL of deionized water to the flask with vigorous stirring to precipitate the 4-acetoxybenzoic acid.

  • Collect the white precipitate by vacuum filtration using a Büchner funnel.

  • Wash the product thoroughly with deionized water to remove any unreacted acetic anhydride and sulfuric acid.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure, needle-like crystals.

  • Dry the purified 4-acetoxybenzoic acid in a vacuum oven at 60-70°C overnight.

Acetylation_Reaction Monomer 4-Hydroxybenzoic Acid Catalyst H₂SO₄ (cat.) Reagent Acetic Anhydride Product 4-Acetoxybenzoic Acid Catalyst->Product Byproduct Acetic Acid

Acetylation of 4-hydroxybenzoic acid.

Polymerization Methodologies

The synthesis of poly(4-hydroxybenzoate) is most commonly achieved through melt polycondensation of the acetylated monomer. Solution polymerization offers an alternative route, which can be advantageous for controlling molecular weight and achieving a more uniform polymer.

Melt Polycondensation: The Industrial Standard

Melt polycondensation is a robust and solvent-free method for producing high molecular weight aromatic polyesters. The reaction proceeds at high temperatures under vacuum to drive the removal of the acetic acid byproduct, thereby pushing the equilibrium towards polymer formation.

This protocol provides a detailed procedure for the synthesis of poly(4-hydroxybenzoate) via melt polycondensation.

Materials:

  • 4-Acetoxybenzoic acid (purified and dried)

  • Catalyst (e.g., antimony(III) oxide, titanium(IV) butoxide, or sodium acetate)

Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen/vacuum inlet, and a distillation sidearm

  • High-temperature heating mantle with a temperature controller

  • High-vacuum pump

  • Cold trap

Procedure:

  • Charge the glass reactor with the purified 4-acetoxybenzoic acid and a catalytic amount of the chosen catalyst (typically 50-200 ppm).

  • Assemble the reactor with the stirrer, gas/vacuum inlet, and distillation arm connected to a cold trap.

  • Purge the system with dry nitrogen for at least 30 minutes to create an inert atmosphere.

  • Begin heating the reactor gradually while maintaining a slow nitrogen flow.

  • Increase the temperature to a range of 250-280°C to melt the monomer and initiate the polymerization. Acetic acid will begin to distill off.

  • After the initial vigorous evolution of acetic acid subsides (typically 1-2 hours), gradually increase the temperature to 300-350°C.[5]

  • Once the temperature has stabilized, slowly apply a high vacuum ( < 1 mmHg) to the system to facilitate the removal of the remaining acetic acid and drive the polymerization to completion.

  • Continue the reaction under high vacuum and elevated temperature for several hours. The viscosity of the melt will increase significantly, indicating an increase in polymer molecular weight.

  • Once the desired viscosity is achieved (as indicated by the stirrer torque), release the vacuum with nitrogen and cool the reactor to room temperature.

  • The resulting solid polymer can be removed from the reactor.

Melt_Polycondensation cluster_process Melt Polycondensation Monomer n (4-Acetoxybenzoic Acid) start Heat to 250-280°C (N₂ atmosphere) Monomer->start Catalyst Polymer Poly(4-hydroxybenzoate) Byproduct n (Acetic Acid) step2 Increase to 300-350°C start->step2 step3 Apply High Vacuum step2->step3 end_polymer High Molecular Weight Polymer step3->end_polymer end_polymer->Polymer end_polymer->Byproduct Removed

Melt polycondensation of 4-acetoxybenzoic acid.
Solution Polycondensation: A Method for Controlled Synthesis

Solution polycondensation provides an alternative where the reaction is carried out in a high-boiling inert solvent. This method can offer better temperature control and facilitate the synthesis of lower molecular weight or more soluble polymers.

This protocol outlines a general procedure for solution polycondensation.

Materials:

  • 4-Acetoxybenzoic acid (purified and dried)

  • High-boiling inert solvent (e.g., diphenyl ether, Therminol®)

  • Catalyst (e.g., antimony(III) oxide)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Dean-Stark trap or distillation head

  • Nitrogen inlet

  • Heating mantle with a temperature controller

Procedure:

  • Charge the flask with 4-acetoxybenzoic acid and the high-boiling solvent.

  • Add a catalytic amount of the chosen catalyst.

  • Assemble the apparatus with a stirrer, nitrogen inlet, and a distillation head.

  • Purge the system with nitrogen and begin heating with stirring.

  • Gradually increase the temperature to the desired reaction temperature (typically 250-300°C).

  • Acetic acid will begin to distill off and can be collected.

  • Maintain the reaction at this temperature for several hours until the evolution of acetic acid ceases.

  • Cool the reaction mixture and precipitate the polymer by pouring the solution into a non-solvent such as methanol or acetone.

  • Collect the polymer by filtration, wash thoroughly with the non-solvent, and dry under vacuum.

Characterization of Poly(4-hydroxybenzoate)

A comprehensive characterization of the synthesized polymer is essential to confirm its structure, molecular weight, and thermal properties.

Technique Parameter Measured Expected Observations for Poly(4-hydroxybenzoate)
FTIR Spectroscopy Functional GroupsPresence of a strong ester carbonyl (C=O) stretching band around 1735 cm⁻¹, and aromatic C-H and C=C stretching bands. Absence of a broad O-H stretch from the carboxylic acid and phenolic groups of the monomer.
¹H NMR Spectroscopy Chemical StructureAromatic protons will appear in the range of 7.0-8.2 ppm. Due to the polymer's limited solubility, high-temperature or specialized NMR techniques may be required.
Differential Scanning Calorimetry (DSC) Thermal Transitions (Tg, Tm)Poly(4-hydroxybenzoate) is highly crystalline and often does not exhibit a distinct glass transition temperature (Tg). It has a high melting point (Tm), typically above 350°C, and may show a solid-state transition at around 350°C.[6]
Thermogravimetric Analysis (TGA) Thermal StabilityThe polymer exhibits excellent thermal stability, with a decomposition temperature typically above 500°C in an inert atmosphere.
Gel Permeation Chromatography (GPC) Molecular Weight (Mn, Mw) and Polydispersity (PDI)Due to its insolubility in common GPC solvents, determining the molecular weight of poly(4-hydroxybenzoate) is challenging. High-temperature GPC with specialized solvents may be necessary.

Properties of Poly(4-hydroxybenzoate) Homopolymer

The homopolymer derived from this compound exhibits a unique combination of properties that make it a material of significant interest.

Property Typical Value/Range Reference
Molecular Weight (Mn) Varies significantly with synthesis conditions. Oligomers of 500-1400 Da have been reported. High molecular weight polymers are also achievable.[5]
Glass Transition Temperature (Tg) Often not observed due to high crystallinity.[7]
Melting Temperature (Tm) Does not melt below its decomposition temperature; shows a crystalline transition around 350°C. Softens above approximately 315°C.[1][6]
Decomposition Temperature (TGA, 5% weight loss) > 500 °C[5]
Crystallinity High[6]
Solubility Insoluble in most common organic solvents.[8]

Conclusion

The synthesis of aromatic polyesters from this compound, primarily through its acetylated derivative, offers a pathway to high-performance materials with exceptional thermal stability. The protocols outlined in this guide provide a comprehensive framework for the laboratory-scale synthesis and characterization of poly(4-hydroxybenzoate). By carefully controlling the reaction conditions, researchers can tailor the properties of the resulting polymer to meet the demands of various advanced applications.

References

  • High-Performance Polyesters: Synthesis, Characterization, and Properties of Poly(P-Oxybenzoate). (2020). Scientific.Net. [Link]

  • High-Performance Polyesters: Synthesis, Characterization, and Properties of Poly(P-Oxybenzoate) | Request PDF. (2020). ResearchGate. [Link]

  • Molecular motion in the homopolyesters of 4-hydroxybenzoic acid. (1989). IBM Research. [Link]

  • Poly-4-hydroxybenzoate | chemical compound. Britannica. [Link]

  • Chemical characterisation of polyoxybenzoate matrix composite materials by high performance liquid chromatography | Request PDF. ResearchGate. [Link]

  • (PDF) New polymer syntheses: 10. Syntheses of high molecular weight poly(4-hydroxybenzoate)s by bulk condensations of 4-hydroxybenzoic acids. ResearchGate. [Link]

  • Scheme 1. Copolymerization of 4-hydroxybenzoic acid with 6-hydroxy-2-naphthoic acid. ResearchGate. [Link]

  • Experiment 12. Preparation of 4-acetoxybenzoic acid. University of the West Indies. [Link]

  • A Change in Mechanism from Acidolysis to Phenolysis in the Bulk Copolymerization of 4-Acetoxybenzoic Acid and 6-Acetoxy-2-naphthoic Acid | Macromolecules. ACS Publications. [Link]

  • 2.4: Preparation of 4-Acetoxy Benzoic acid. (2024). Chemistry LibreTexts. [Link]

  • esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Organic Syntheses. [Link]

  • Preparation of 4-Acetoxybenzoic Acid. PrepChem.com. [Link]

  • High-temperature structures of poly(p-hydroxybenzoic acid). ACS Publications. [Link]

  • Process for the preparation of 4-hydroxyphenyl benzoate derivatives.
  • Accelerating polyester hydrolysis through blending with bio-based poly(4-hydroxyphenylacetate) multiblock copolymers. (2025). DTU Research Database. [Link]

  • Thermal Behavior of Polymers in Solid-State. (2022). ETFLIN. [Link]

  • Thermal Stability and Degradation of (4-(Acrylamido)-2-Hydroxybenzoic Acid) Homopolymer and Copolymer of 4-(Acrylamido)-2-Hydroxybenzoic Acid With Methyl Methacrylate | Request PDF. ResearchGate. [Link]

  • In vivo and Post-synthesis Strategies to Enhance the Properties of PHB-Based Materials: A Review. (2021). National Institutes of Health. [Link]

  • Accelerating polyester hydrolysis through blending with bio-based poly(4-hydroxyphenylacetate) multiblock copolymers. (2025). DTU Research Database. [Link]

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Application of 4-Hydroxyphenyl 4-hydroxybenzoate in the Synthesis of High-Performance Thermotropic Liquid Crystals

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Scientists

Abstract

This technical guide provides a comprehensive overview of the application of 4-Hydroxyphenyl 4-hydroxybenzoate as a critical building block in the synthesis of thermotropic liquid crystal polymers (LCPs). These materials are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, properties that stem from the highly ordered structures they form in the melt phase.[1][2] This document details the synthesis, purification, and characterization of this compound, followed by protocols for its incorporation into LCPs via melt polycondensation. Methodologies for characterizing the resulting polymers' liquid crystalline properties are also thoroughly discussed. This guide is intended for researchers, polymer chemists, and materials scientists engaged in the development of high-performance polymers.

Introduction: The Role of Rigid Monomers in LCPs

Thermotropic liquid crystal polymers are a unique class of materials that exhibit long-range molecular order in the molten state, a phase intermediate between a crystalline solid and an isotropic liquid.[2] This behavior is attributed to the presence of rigid, rod-like molecular units, known as mesogens, within the polymer backbone.[3] The para-substituted aromatic structure of this compound makes it an excellent candidate for creating or modifying the mesogenic units in LCPs.

The incorporation of monomers like this compound into polyester backbones imparts the necessary rigidity for the polymer chains to align under thermal conditions, leading to the formation of anisotropic melts.[4] This self-ordering phenomenon is the source of the outstanding properties of LCPs, as the molecular orientation can be locked in upon cooling, resulting in self-reinforced materials with remarkable strength-to-weight ratios.[2] This guide provides the fundamental protocols for utilizing this compound to engineer these advanced materials.

Synthesis of the Monomer: this compound

The synthesis of high-purity this compound is the foundational step for producing high-quality LCPs. A reliable method is the direct esterification of p-hydroxybenzoic acid with hydroquinone.[5] This process is typically conducted in a high-boiling, inert solvent where the reactants are dispersed rather than fully dissolved, and in the presence of an esterification catalyst.[5]

Causality of Experimental Choices:
  • Reactants: p-Hydroxybenzoic acid and hydroquinone are chosen for their rigid, linear, and complementary functionalities (carboxylic acid and phenol) that form the desired ester linkage.[5][6]

  • Catalyst: A combination of boric acid and sulfuric acid, or p-toluenesulfonic acid, is used to catalyze the esterification reaction, which would otherwise be impractically slow.[5]

  • Reaction Medium: A high-boiling inert solvent like xylene or toluene is used to achieve the necessary reaction temperature for esterification and to facilitate the removal of water, a byproduct of the reaction, via azeotropic distillation, thereby driving the equilibrium towards product formation.[5]

Synthesis Pathway Diagram

cluster_reactants Reactants cluster_product Product p-Hydroxybenzoic Acid Reaction p-Hydroxybenzoic Acid->Reaction Hydroquinone Hydroquinone->Reaction Monomer Reaction->Monomer  Esterification  (Catalyst, Heat) - H₂O

Caption: Synthesis of this compound.

Protocol 2.1: Synthesis of this compound
  • Reactor Setup: Equip a 1 L three-neck round-bottom flask with a mechanical stirrer, a Dean-Stark trap fitted with a reflux condenser, and a nitrogen inlet/outlet.

  • Charging Reactants: To the flask, add p-hydroxybenzoic acid (e.g., 0.5 mol), hydroquinone (e.g., 0.5 mol, in approximate equimolar ratio), and an inert solvent such as xylene (approx. 500 mL).[5]

  • Catalyst Addition: Add the esterification catalyst. Use either a combination of 0.5 wt% boric acid and 0.5 wt% concentrated sulfuric acid, or 1-2 wt% p-toluenesulfonic acid, relative to the total weight of the solid reactants.[5]

  • Inert Atmosphere: Purge the system with dry nitrogen for 15-20 minutes to remove oxygen, which could cause unwanted side reactions at high temperatures. Maintain a gentle nitrogen flow throughout the reaction.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Water produced during the esterification will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected (typically several hours).

  • Cooling and Isolation: Allow the reaction mixture to cool to room temperature. The product should crystallize out of the solvent.[5]

  • Filtration: Filter the crude product using a Büchner funnel. Wash the filter cake sequentially with the reaction solvent (xylene or toluene), a dilute aqueous solution of sodium hydrogen carbonate (to remove any acidic residue), and finally with distilled water.[5]

  • Drying: Dry the purified product in a vacuum oven at 80-100 °C until a constant weight is achieved. A typical yield for this process is >95%.[5]

Monomer Purification and Characterization

Verifying the purity and identity of the synthesized this compound is paramount, as impurities can act as chain terminators or create defects in the final polymer structure.

Protocol 3.1: Purification by Recrystallization
  • Dissolve the dried crude product in a suitable hot solvent (e.g., ethanol or a methanol/water mixture).

  • Hot-filter the solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization Workflow

cluster_verification Identity & Purity Verification Start Synthesized Monomer MP Melting Point Analysis Start->MP HPLC HPLC Purity Check Start->HPLC FTIR FTIR Spectroscopy Start->FTIR NMR ¹H NMR Spectroscopy Start->NMR Result Verified Monomer (Structure & Purity Confirmed)

Caption: Workflow for monomer characterization.

Table 1: Key Characterization Parameters for this compound
ParameterMethodExpected ResultPurpose
Appearance Visual InspectionWhite to pale brown crystalline powder.[7]Basic quality check.
Melting Point Capillary Melting Point242 - 245 °C.[5] A sharp range indicates high purity.Purity assessment.
Purity HPLC≥98%.[7]Quantitative purity determination.
Identity FTIRCharacteristic peaks for O-H (hydroxyl), C=O (ester), and aromatic C-H/C=C stretches.[8]Functional group confirmation.
Structure ¹H NMRSignals corresponding to aromatic protons with appropriate splitting patterns and integration.[8]Definitive structural confirmation.

Application: Synthesis of Thermotropic Copolyesters

This compound is typically copolymerized with other monomers, such as 4-hydroxybenzoic acid (HBA), to produce wholly aromatic thermotropic polyesters.[1][4] The synthesis is a two-step process: acetylation of the hydroxyl groups followed by melt polycondensation.[1]

Causality of Experimental Choices:
  • Acetylation: The phenolic hydroxyl groups are not sufficiently reactive for direct polyesterification. Converting them to acetoxy groups with an acetylating agent like acetic anhydride creates a much better leaving group (acetic acid), facilitating the polycondensation reaction.[1][9]

  • Melt Polycondensation: This solvent-free method is preferred for producing high molecular weight polymers. The reaction is driven to completion by the continuous removal of the acetic acid byproduct under vacuum at high temperatures.[1][10]

  • Inert Atmosphere: A nitrogen atmosphere is crucial to prevent oxidative degradation of the polymer at the high temperatures required for polymerization (often >300 °C).[1]

Polymerization Workflow Diagram

cluster_poly Polymerization Stages Monomers Monomer(s) (e.g., 4-HP-4-HB, HBA) Acetylation Acetylation (Acetic Anhydride, Reflux) Monomers->Acetylation Polycondensation Melt Polycondensation Stage Acetylation->Polycondensation Stage1 Low Temp (e.g., 250-280°C) Low Vacuum Oligomer Formation Polycondensation->Stage1 Temp Ramp Polymer Final LCP Stage2 High Temp (e.g., >300°C) High Vacuum MW Buildup Stage1->Stage2 Temp & Vacuum Increase Stage2->Polymer Reaction Complete (High Viscosity)

Caption: General workflow for LCP synthesis.

Protocol 4.1: Synthesis of a Wholly Aromatic Copolyester
  • Acetylation: In a glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet, charge the desired molar ratio of this compound and a comonomer (e.g., 4-hydroxybenzoic acid). Add a slight excess of acetic anhydride (e.g., 1.05-1.10 molar equivalents to total hydroxyl groups).

  • Initial Heating: Heat the mixture to reflux (approx. 140-160 °C) under a nitrogen atmosphere for 2-3 hours to ensure complete acetylation of all hydroxyl groups.[1]

  • Polycondensation - Stage 1 (Oligomerization): Gradually increase the temperature. Excess acetic anhydride and the acetic acid byproduct from the acetylation step will begin to distill off. Slowly raise the temperature to around 280 °C over 1-2 hours.

  • Polycondensation - Stage 2 (High Polymer Formation): Once the initial distillation subsides, begin to apply a vacuum. Concurrently, increase the temperature to the final polymerization temperature (e.g., 320-350 °C).[1]

  • Monitoring and Completion: Continue the reaction under high vacuum and high temperature. The progress of the polymerization is monitored by the increase in melt viscosity, which can be observed through the torque on the mechanical stirrer.[1] The reaction is considered complete when the desired viscosity is achieved.

  • Product Recovery: Extrude or carefully remove the molten polymer from the reactor under a nitrogen blanket to prevent oxidation. Allow the polymer to cool to room temperature. The resulting solid LCP can be ground into a powder or pelletized for subsequent characterization and processing.

Characterization of Thermotropic LCPs

The defining feature of an LCP is its ability to form a liquid crystalline phase. This behavior is primarily investigated through thermal and microscopic techniques.

Table 2: Primary Characterization Techniques for LCPs
TechniqueAbbreviationInformation ObtainedTypical Observations for LCPs
Differential Scanning Calorimetry DSCGlass transition (Tg), melting (Tm), and clearing/isotropization (Ti) temperatures.[8][11]A distinct endotherm corresponding to the transition from the liquid crystal phase to the isotropic liquid (Ti).
Polarized Optical Microscopy POMVisual observation of anisotropic textures (e.g., schlieren, threaded) in the melt.[4][11]A birefringent, textured melt that becomes dark (isotropic) upon heating above Ti.
Rheometry -Melt viscosity as a function of temperature and shear rate.[12]Shear-thinning behavior and often a viscosity minimum in the liquid crystalline temperature range.
Wide-Angle X-ray Diffraction WAXDDegree of crystallinity and molecular order.[8]Sharp diffraction peaks in the solid state, becoming broader in the liquid crystalline mesophase.

These analyses confirm the successful synthesis of a thermotropic liquid crystal polymer and define its processing window between the melting/softening point and the clearing temperature. The stability of the liquid crystal mesophase is influenced by the stiffness and aspect ratio of the mesogenic units incorporated into the polymer chain.[13]

References

  • Benchchem. (n.d.). Application of 4-Hydroxybenzoic Acid in the Synthesis of Liquid Crystal Polymers: A Guide for Researchers.
  • Google Patents. (n.d.). Process for the preparation of 4-hydroxyphenyl benzoate derivatives.
  • Indian Academy of Sciences. (n.d.). Thermotropic liquid crystalline polyesters derived from bis-(4-hydroxybenzoyloxy)-2-methyl-1,4-benzene and aliphatic dicarboxylic acid chlorides.
  • Wikipedia. (n.d.). Liquid-crystal polymer.
  • MDPI. (n.d.). Synthesis and Characterization of Side-Chain Liquid-Crystalline Block Copolymers Containing Cyano-Terminated Phenyl Benzoate Moieties.
  • Google Patents. (n.d.). Process for the preparation of (4-hydroxyphenyl)-4-hydroxy-benzoate, and its use.
  • MDPI. (n.d.). Fully Aromatic Thermotropic Copolyesters Based on Vanillic, Hydroxybenzoic, and Hydroxybiphenylcarboxylic Acids.
  • NIH. (n.d.). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Phenyl 4-Hydroxybenzoate: Properties and Uses.
  • MDPI. (n.d.). Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids.
  • Thermo Fisher Scientific. (n.d.). 4-Hydroxyphenyl benzoate, 98% 25 g.
  • NIH. (2021). Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid.
  • ResearchGate. (n.d.). Copolymerization of 4-hydroxybenzoic acid with 6-hydroxy-2-naphthoic acid.
  • NIH. (2022). Annealing effect of thermotropic liquid crystalline copolyester fibers on thermo-mechanical properties and morphology.
  • Chemsrc. (n.d.). This compound | CAS#:28084-48-2.
  • Stenutz. (n.d.). 4-hydroxyphenyl benzoate.
  • Zeus. (2018). LCP Introduction To Liquid Crystal Polymers.
  • MedCrave online. (2018). Liquid crystalline behavior of polymers: fundamentals, synthesis and characterizations.

Sources

Application Note: Comprehensive Characterization of 4-Hydroxyphenyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Hydroxyphenyl 4-hydroxybenzoate is a molecule of significant interest in various fields, including pharmaceuticals and materials science, due to its structural motifs which are common in bioactive compounds and polymers. As with any chemical entity intended for research or commercial use, its unambiguous identification, purity assessment, and structural elucidation are paramount. This application note provides a comprehensive guide to the analytical techniques essential for the thorough characterization of this compound. The protocols herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind the chosen methodologies.

The multifaceted nature of this analyte, possessing two phenolic hydroxyl groups and an ester linkage, necessitates a multi-technique approach for a holistic understanding of its chemical properties. This guide will detail the application of chromatographic and spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is critical for analytical method development.

PropertyValueSource
Molecular FormulaC₁₃H₁₀O₄[1]
Molecular Weight230.22 g/mol [1]
CAS Number28084-48-2[1]

I. Chromatographic Analysis for Purity and Quantification

Chromatographic techniques are indispensable for separating this compound from impurities and for its quantification.

A. High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for assessing the purity of non-volatile compounds like this compound. A reversed-phase method is typically the most effective approach due to the molecule's polarity.

Rationale for Method Selection: Reversed-phase HPLC, particularly with a C18 stationary phase, is well-suited for separating moderately polar compounds. The use of a gradient elution with a mixture of an acidified aqueous mobile phase and an organic modifier allows for the efficient elution of the main analyte while also separating less polar and more polar impurities. UV detection is chosen based on the presence of chromophoric phenyl rings in the molecule.

Protocol: HPLC-UV Purity Assessment

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Phosphoric acid (or other suitable acid for pH adjustment).

    • This compound reference standard.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      Time (min) %A %B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 30 °C.

    • Detection Wavelength: 230 nm.[2]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample at 1 mg/mL in a 50:50 mixture of Acetonitrile and Water.[3]

    • Prepare a series of calibration standards from a certified reference material of this compound.

  • Data Analysis:

    • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.

    • Quantification is achieved by constructing a calibration curve from the peak areas of the reference standards.

B. Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of semi-volatile compounds and for the identification of volatile impurities, GC-MS is a powerful tool. Due to the low volatility of this compound, derivatization is often necessary to increase its thermal stability and volatility.

Rationale for Method Selection: Silylation is a common derivatization technique for compounds containing hydroxyl groups, as it replaces the active protons with thermally stable trimethylsilyl (TMS) groups. This process reduces the polarity of the analyte and improves its chromatographic behavior on non-polar GC columns. Mass spectrometry provides definitive identification based on the mass-to-charge ratio of the parent ion and its fragmentation pattern.

Protocol: GC-MS Analysis (with Derivatization)

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

    • A non-polar capillary column (e.g., 5%-phenyl-95%-dimethylpolysiloxane).

  • Reagents:

    • Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

    • Anhydrous solvent (e.g., pyridine or acetonitrile).

    • This compound reference standard.

  • Derivatization Procedure:

    • Dissolve approximately 1 mg of the sample in 100 µL of anhydrous pyridine.

    • Add 100 µL of BSTFA with 1% TMCS.

    • Heat the mixture at 70 °C for 30 minutes.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C, hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Scan Range: m/z 50-550.

  • Data Analysis:

    • Identify the peak corresponding to the derivatized this compound by comparing its retention time with that of a derivatized standard.

    • Confirm the identity by analyzing the mass spectrum, looking for the molecular ion peak and characteristic fragmentation patterns. The mass spectrum of the related compound, 4-hydroxybenzoic acid, shows a molecular ion peak at m/z 138.[4]

II. Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of this compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for a complete characterization.

Rationale for Method Selection: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR provides information on the number of different types of carbon atoms in the molecule. The use of a deuterated solvent like DMSO-d₆ is appropriate for this compound, as it can solubilize the analyte and its hydroxyl protons are observable.

Protocol: ¹H and ¹³C NMR Spectroscopy

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[3]

    • Transfer the solution to a 5 mm NMR tube.

  • Acquisition Parameters (¹H NMR):

    • Pulse Program: Standard single pulse.

    • Number of Scans: 16.[3]

    • Spectral Width: Appropriate range to cover all proton signals (e.g., 0-12 ppm).

    • Relaxation Delay: 1-2 seconds.[3]

  • Acquisition Parameters (¹³C NMR):

    • Pulse Program: Proton-decoupled.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.[3]

    • Spectral Width: Appropriate range to cover all carbon signals (e.g., 0-200 ppm).

    • Relaxation Delay: 2 seconds.[3]

  • Data Analysis:

    • Process the raw data (FID) using Fourier transformation, followed by phase and baseline correction.

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

    • Assign chemical shifts (δ) in ppm relative to TMS for all peaks in both ¹H and ¹³C spectra.

    • Analyze the coupling patterns in the ¹H spectrum to deduce the connectivity of protons.

    • For unambiguous assignments, 2D NMR techniques such as COSY, HSQC, and HMBC are recommended.[3]

B. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Rationale for Method Selection: The infrared spectrum of this compound is expected to show characteristic absorption bands for the O-H (hydroxyl), C=O (ester), and C-O (ester and phenol) functional groups, as well as aromatic C-H and C=C stretching vibrations. This provides a molecular fingerprint that can be used for identification.

Protocol: FT-IR Spectroscopy

  • Instrumentation:

    • FT-IR spectrometer.

  • Sample Preparation:

    • Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

  • Data Acquisition:

    • Collect the spectrum over a range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample compartment or KBr pellet.

    • Acquire the sample spectrum.

  • Data Analysis:

    • The spectrum of the related 4-hydroxybenzoic acid shows a carboxylic acid peak at 3449 cm⁻¹, a phenolic -OH stretching peak at 1588 cm⁻¹, and an acidic C=O stretching peak at 1663 cm⁻¹.[5]

    • For this compound, expect to see:

      • A broad O-H stretching band from the phenolic hydroxyl groups (around 3500-3200 cm⁻¹).

      • A strong C=O stretching band from the ester group (around 1730-1715 cm⁻¹).

      • C-O stretching bands for the ester and phenol groups (around 1300-1000 cm⁻¹).

      • Aromatic C=C and C-H stretching bands.

    • Compare the obtained spectrum with a reference spectrum of 4-Hydroxyphenyl benzoate if available.[6]

Workflow and Data Integration

A logical workflow for the characterization of this compound ensures a comprehensive analysis.

G cluster_0 Initial Assessment cluster_1 Chromatographic Analysis cluster_2 Spectroscopic Analysis Sample_Receipt Sample Receipt Physicochemical_Properties Physicochemical Properties Sample_Receipt->Physicochemical_Properties HPLC HPLC (Purity & Quantification) Physicochemical_Properties->HPLC Method Development GC_MS GC-MS (Volatile Impurities & ID) Physicochemical_Properties->GC_MS Method Development Final_Report Comprehensive Characterization Report HPLC->Final_Report Purity Data GC_MS->Final_Report Impurity Profile NMR NMR (¹H, ¹³C, 2D) (Structure Elucidation) NMR->Final_Report Structural Confirmation FT_IR FT-IR (Functional Groups) FT_IR->Final_Report Functional Group ID

Caption: Workflow for the comprehensive characterization of this compound.

This integrated approach, combining chromatographic separation with spectroscopic identification, provides a robust and reliable characterization of this compound, ensuring its suitability for its intended application.

References

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0168668). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0060390). Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Hydroxyphenyl benzoate - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • PubMed. (2001). Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectrum of the product 4-hydroxybenzoic acid. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Hydroxybenzoic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Hydroxyphenyl benzoate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (2018). A derivatization-enhanced detection strategy in mass spectrometry: Analysis of 4-hydroxybenzoates and their metabolites after keratinocytes are exposed to UV radiation. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-MS spectrum of 4-hydroxybenzoic acid with its molecular ion peak at 138 amu. Retrieved from [Link]

  • Longdom Publishing. (2018). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Retrieved from [Link]

  • ResearchGate. (2001). Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzoic acid, 4-hydroxy-. Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound 4-Hydroxybenzoic acid (FDB010508). Retrieved from [Link]

  • PubChem. (n.d.). Phenylparaben. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography. Retrieved from [Link]

  • The Royal Society of Chemistry. (2012). Supplementary data for. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 4-Hydroxybenzoic acid GC-MS (2 TMS) (HMDB0000500). Retrieved from [Link]

  • ResearchGate. (n.d.). A schematic representation of 4-hydroxyphenyl alcohol produced by 4-hydroxybenzoic acid. Retrieved from [Link]

  • ResearchGate. (2016). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Retrieved from [Link]

  • Chemsrc. (n.d.). This compound | CAS#:28084-48-2. Retrieved from [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 4-Hydroxyphenyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Hydroxyphenyl 4-hydroxybenzoate is a chemical intermediate of significant interest in the synthesis of polymers, liquid crystals, and other advanced materials. The purity of this compound is paramount as impurities can significantly impact the physicochemical properties and performance of the final products. High-Performance Liquid Chromatography (HPLC) is a precise, accurate, and robust analytical technique ideally suited for the purity assessment of this compound, allowing for the separation and quantification of the main component from its potential process-related impurities and degradation products.

This application note provides a comprehensive guide for the determination of this compound purity using a stability-indicating reversed-phase HPLC (RP-HPLC) method. The causality behind the selection of chromatographic conditions is explained to provide a deeper understanding of the method's principles. Furthermore, a detailed protocol for method validation, in accordance with the International Council for Harmonisation (ICH) guidelines, is presented to ensure the reliability and reproducibility of the results[1].

Principle of the Method

The method employs reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of acidified water and an organic solvent (acetonitrile or methanol). This compound, being a moderately polar compound due to its phenolic hydroxyl groups and ester functional group, will be retained on the nonpolar stationary phase. By gradually increasing the proportion of the organic solvent in the mobile phase (gradient elution), the analyte and its impurities, which possess different polarities, will be eluted at different times, allowing for their separation and quantification. The use of an acidic mobile phase modifier, such as formic or phosphoric acid, is crucial for suppressing the ionization of the phenolic hydroxyl groups, which results in sharper, more symmetrical peaks and improved retention[2]. Detection is performed using a UV detector at a wavelength where the analyte and its potential impurities exhibit significant absorbance.

Potential Impurities and Degradants

A robust purity method must be able to separate the active pharmaceutical ingredient (API) from its potential impurities. For this compound, potential impurities can originate from the synthesis process or from degradation.

  • Process-Related Impurities: The synthesis of this compound typically involves the esterification of 4-hydroxybenzoic acid and hydroquinone [3]. Therefore, unreacted starting materials are the most probable process-related impurities.

  • Degradation Products: The ester linkage in this compound is susceptible to hydrolysis under acidic or basic conditions, which would yield 4-hydroxybenzoic acid and hydroquinone . Phenolic compounds can also be prone to oxidation. Furthermore, degradation of 4-hydroxybenzoic acid can lead to the formation of phenol through decarboxylation[4][5].

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of this compound purity.

HPLC Purity Analysis Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standard Standard Preparation hplc_system HPLC System Setup prep_standard->hplc_system prep_sample Sample Preparation prep_sample->hplc_system prep_mobile Mobile Phase Preparation prep_mobile->hplc_system run_sequence Run Analytical Sequence hplc_system->run_sequence integration Peak Integration run_sequence->integration quantification Quantification & Purity Calculation integration->quantification report Generate Report quantification->report

Caption: Workflow for HPLC Purity Analysis.

Detailed HPLC Method Protocol

This protocol provides a starting point for the analysis and should be optimized and validated for your specific instrumentation and sample matrix.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 30% B, 5-20 min: 30-70% B, 20-25 min: 70% B, 25-26 min: 70-30% B, 26-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 30 minutes

1. Preparation of Solutions

  • Diluent: Acetonitrile:Water (50:50, v/v).

  • Standard Stock Solution (500 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (50 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (50 µg/mL): Accurately weigh an amount of the sample equivalent to 25 mg of this compound into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Pipette 5 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Impurity Stock Solution (for specificity): Prepare a stock solution containing 4-hydroxybenzoic acid and hydroquinone in the diluent.

2. System Suitability

Before sample analysis, perform at least five replicate injections of the Working Standard Solution to verify the performance of the HPLC system.

Table 2: System Suitability Criteria

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) 0.8 - 1.5
Theoretical Plates > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

3. Data Analysis

The purity of the this compound sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation Protocol

The developed HPLC method must be validated to demonstrate its suitability for its intended purpose, as per ICH guidelines[1].

Method_Validation_Parameters Validation Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key Parameters for Method Validation.

1. Specificity (Forced Degradation Study)

To demonstrate the stability-indicating nature of the method, forced degradation studies should be conducted. The goal is to achieve 5-20% degradation of the active ingredient.

  • Acid Hydrolysis: Reflux the sample solution in 0.1 N HCl at 80°C for 4 hours.

  • Base Hydrolysis: Reflux the sample solution in 0.1 N NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 48 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for an extended period.

The chromatograms of the stressed samples should be compared to that of an unstressed sample to demonstrate that the main peak is free from co-eluting degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended.

2. Linearity

Prepare a series of at least five standard solutions of this compound at different concentrations (e.g., 10, 25, 50, 75, and 100 µg/mL). Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

3. Range

The range of the method is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

4. Accuracy

Accuracy should be assessed by spiking a placebo (if a formulation is being tested) or a known sample with known amounts of the this compound reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The recovery should be within 98.0% to 102.0%.

5. Precision

  • Repeatability (Intra-day Precision): Analyze six replicate samples of the same batch on the same day. The RSD of the results should be ≤ 2.0%.

  • Intermediate Precision (Inter-day and Inter-analyst): Analyze the same batch of samples on different days and by different analysts. The RSD of the combined results should be ≤ 2.0%.

6. Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 x (Standard Deviation of the Intercept / Slope)

  • LOQ = 10 x (Standard Deviation of the Intercept / Slope)

7. Robustness

The robustness of the method should be evaluated by deliberately varying key chromatographic parameters and observing the effect on the results.

Table 3: Robustness Parameters and Variations

ParameterVariation
Flow Rate ± 0.1 mL/min
Column Temperature ± 5°C
Mobile Phase pH ± 0.2 units
Wavelength ± 2 nm

The system suitability parameters should still be met under these varied conditions.

Conclusion

The described RP-HPLC method provides a reliable and robust tool for the determination of the purity of this compound. The detailed protocol for method development and validation ensures that the obtained results are accurate, precise, and reproducible, making it suitable for quality control and stability studies in research, development, and manufacturing environments. The principles and methodologies outlined in this application note can be adapted and optimized for specific laboratory settings and instrumentation.

References

  • Longdom Publishing. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Retrieved from [Link]

  • ResearchGate. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Retrieved from [Link]

  • VŠCHT Praha. (n.d.). Stability-Indicating HPLC Method Development. Retrieved from [Link]

  • PubMed. (2001). Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography. Retrieved from [Link]

  • ResearchGate. (2018). Degradation pathway of esters of 4-hydroxybenzoic acid into phenol by.... Retrieved from [Link]

  • Wikipedia. (n.d.). Phenol. Retrieved from [Link]

  • ResearchGate. (2015). Agricultural Biotechnology. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation of phenol (a, d), 4-hydroxybenzoate (b, e) and benzoate (c, f).... Retrieved from [Link]

  • Ataman Kimya. (n.d.). 4-HYDROXYBENZOIC ACID. Retrieved from [Link]

  • Chemsrc. (2025). This compound | CAS#:28084-48-2. Retrieved from [Link]

  • Longdom Publishing. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Retrieved from [Link]

  • Chemsrc. (2025). This compound | CAS#:28084-48-2. Retrieved from [Link]

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Application Note: A Comprehensive Guide to the Structural Elucidation of 4-Hydroxyphenyl 4-Hydroxybenzoate Derivatives using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the field of chemical analysis, offering profound insights into the molecular structure of organic compounds. This application note provides a detailed protocol and theoretical framework for the structural elucidation of 4-hydroxyphenyl 4-hydroxybenzoate derivatives. We delve into the practical application of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques. This guide is designed for researchers, scientists, and professionals in drug development, offering a robust methodology from sample preparation to spectral interpretation, ensuring both accuracy and confidence in structural assignment.

Introduction: The Analytical Challenge

This compound and its derivatives are comprised of two para-substituted phenolic moieties linked by an ester functional group. While seemingly simple, the structural similarity of the two aromatic rings presents a distinct analytical challenge. The unambiguous assignment of signals to the correct phenyl ring is crucial for confirming the identity and purity of these compounds. NMR spectroscopy, with its array of experiments, provides the necessary tools to resolve these structural nuances. This note will systematically guide the user through the process of leveraging NMR to its full potential for this specific class of molecules.

Foundational Principles: 1D and 2D NMR Spectroscopy

A multi-faceted approach utilizing both 1D and 2D NMR experiments is essential for the complete structural elucidation of this compound derivatives.

  • ¹H NMR Spectroscopy: This is the initial and most fundamental NMR experiment. It provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity). For the target molecules, the aromatic region (typically δ 6.5-8.5 ppm) is of particular interest.[1][2][3] The chemical shifts within this region are influenced by the electronic effects of the substituents on the benzene ring.[4]

  • ¹³C NMR Spectroscopy: This technique provides a spectrum of the carbon backbone of the molecule. Aromatic carbons typically resonate in the δ 120-150 ppm range.[2][3] The number of signals can indicate the symmetry of the molecule. For para-substituted benzene rings with different substituents, four distinct aromatic carbon signals are expected, while identical substituents would result in only two signals due to symmetry.[2][3]

  • 2D COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically protons on adjacent carbons (²J or ³J coupling).[5][6] In the context of our target molecules, COSY is instrumental in confirming the connectivity of protons within each of the two distinct aromatic spin systems.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons, providing a direct link between the ¹H and ¹³C spectra.[5][6] This is a powerful tool for assigning carbon signals based on their known proton assignments.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²J or ³J coupling).[5][6] This is arguably the most critical experiment for distinguishing between the two phenyl rings in this compound derivatives. By observing correlations from the aromatic protons to the carbonyl carbon of the ester, the specific assignments of each ring can be definitively made.

Experimental Protocols

Sample Preparation: The Foundation of Quality Data

High-quality NMR spectra are contingent upon meticulous sample preparation.[7]

Protocol for NMR Sample Preparation:

  • Sample Weighing: Accurately weigh 5-10 mg of the purified this compound derivative for ¹H NMR, and 20-30 mg for ¹³C and 2D NMR experiments into a clean, dry vial.[7][8]

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for phenolic compounds as it can help in observing the hydroxyl protons due to hydrogen bonding.[9] Deuterated chloroform (CDCl₃) or acetone-d₆ are also common alternatives. The choice of solvent can influence the chemical shifts, particularly for exchangeable protons like hydroxyls.[10][11]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[7]

  • Homogenization: Gently vortex or sonicate the vial to ensure complete dissolution of the sample. A homogenous solution is crucial for sharp NMR signals.[7]

  • Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[8][12] Solid impurities will degrade the spectral quality.

  • Transfer: Carefully transfer the clear solution into the NMR tube to a height of approximately 4-5 cm.[8]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition: A Step-by-Step Workflow

The following workflow provides a general guideline for acquiring the necessary NMR data. Instrument-specific parameters may need to be optimized.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation prep Prepare Sample (5-30 mg in 0.6 mL solvent) H1 ¹H NMR prep->H1 C13 ¹³C NMR H1->C13 COSY gCOSY C13->COSY HSQC gHSQC COSY->HSQC HMBC gHMBC HSQC->HMBC process Process Spectra (FT, Phasing, Baseline Correction) HMBC->process assign_1d Assign ¹H & ¹³C Signals process->assign_1d assign_2d Correlate with 2D Data assign_1d->assign_2d elucidate Final Structure Confirmation assign_2d->elucidate

Acquisition Parameters (General Recommendations):

Experiment Key Parameters Purpose
¹H NMR Spectral Width: ~16 ppm, Number of Scans: 8-16To obtain a high-resolution spectrum of all protons.
¹³C NMR Spectral Width: ~240 ppm, Number of Scans: 1024 or moreTo detect all carbon signals, including quaternary carbons.
gCOSY Both dimensions calibrated to ¹H spectral widthTo establish proton-proton coupling networks.
gHSQC F2 (¹H): ~16 ppm, F1 (¹³C): ~160 ppmTo correlate protons with their directly attached carbons.
gHMBC F2 (¹H): ~16 ppm, F1 (¹³C): ~220 ppmTo identify long-range proton-carbon correlations (2-3 bonds).

Data Analysis and Structural Elucidation: A Case Study Approach

Let's consider the hypothetical ¹H and ¹³C NMR data for a this compound derivative.

Structure:

Ph(A) refers to the phenyl ring of the benzoate moiety, and Ph(B) refers to the phenyl ring of the phenol moiety.

Expected ¹H NMR Signals:

  • Two distinct AA'BB' spin systems in the aromatic region, each integrating to 2H.

  • Two phenolic -OH signals (their chemical shift can be variable and they may appear as broad singlets).[9][13]

Expected ¹³C NMR Signals:

  • A carbonyl carbon (C=O) signal for the ester.

  • Eight aromatic carbon signals (four for each unique phenyl ring).

  • Two carbons bearing the hydroxyl groups (C-OH).

  • Two carbons attached to the ester oxygen (C-O-C=O and C-O-Ph).

Table 1: Hypothetical ¹H and ¹³C NMR Data

¹H δ (ppm) Multiplicity Integration Assignment ¹³C δ (ppm) Assignment
10.21br s1HOH165.4C=O
9.85br s1HOH161.2C-OH
7.88d2HH-2', H-6'156.0C-OH
7.05d2HH-2, H-6132.1C-2', C-6'
6.85d2HH-3', H-5'122.5C-1'
6.79d2HH-3, H-5121.8C-2, C-6
116.3C-3, C-5
115.8C-3', C-5'

Note: Primed numbers refer to the benzoate ring (Ph(A)) and unprimed numbers to the phenol ring (Ph(B)).

Step-by-Step Elucidation using 2D NMR:

  • COSY Analysis: The COSY spectrum would show a correlation between the signals at 7.88 ppm and 6.85 ppm, confirming they belong to the same spin system (Ph(A)). Similarly, a correlation between 7.05 ppm and 6.79 ppm would establish the second spin system (Ph(B)).

  • HSQC Analysis: The HSQC spectrum directly links the proton signals to their attached carbons. For example, the proton at 7.88 ppm would correlate with the carbon at 132.1 ppm. This allows for the unambiguous assignment of the protonated carbons.

  • HMBC Analysis: The Key to Differentiation: The HMBC spectrum is crucial for connecting the fragments. The most informative correlations will be from the aromatic protons to the carbonyl carbon.

    • The protons on the ring adjacent to the carbonyl group (H-2', H-6' at 7.88 ppm) will show a three-bond correlation to the carbonyl carbon at 165.4 ppm.

    • The protons on the other ring (H-2, H-6 at 7.05 ppm) will not show a correlation to the carbonyl carbon. This definitively assigns the 7.88/6.85 ppm spin system to the benzoate moiety (Ph(A)) and the 7.05/6.79 ppm spin system to the phenol moiety (Ph(B)).

Conclusion

The structural elucidation of this compound derivatives, while presenting challenges due to structural similarities, can be systematically and confidently achieved through a comprehensive suite of NMR experiments. The strategic application of 1D (¹H, ¹³C) and 2D (COSY, HSQC, and critically, HMBC) NMR provides a self-validating system for the unambiguous assignment of all proton and carbon signals. The protocols and analytical strategies outlined in this note serve as a robust guide for researchers, ensuring accurate and reliable structural characterization in their scientific endeavors.

References

  • Organic Chemistry at CU Boulder. (n.d.). Aromatics. Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]_ aromatic_assign_new.pdf

  • University of Cambridge. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, January 25). Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Reddit. (2023, March 16). Hydroxyl Groups in NMR. Retrieved from [Link]

  • YouTube. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Retrieved from [Link]

  • American Chemical Society. (2016, February 19). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 4-Hydroxybenzoic acid (FDB010508). Retrieved from [Link]

  • San Diego State University. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 1H NMR chemical shifts of hydroxy protons in conformational analysis of disaccharides in aqueous solution. Retrieved from [Link]

  • Arizona State University. (n.d.). 2D NMR. Retrieved from [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • Scribd. (n.d.). Advanced 2D NMR Techniques Guide. Retrieved from [Link]

  • EPFL. (n.d.). 2D NMR. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0168668). Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0270154). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary data for. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, DMSO, experimental) (HMDB0000500). Retrieved from [Link]

  • ResearchGate. (n.d.). NMR spectrum of the product 4-hydroxybenzoic acid. Retrieved from [Link]

  • PubMed. (1991, September 15). NMR Studies on P-Hydroxybenzoate Hydroxylase From Pseudomonas Fluorescens and Salicylate Hydroxylase From Pseudomonas Putida. Retrieved from [Link]

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Application Note: Mass Spectrometric Characterization of 4-Hydroxyphenyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the analysis of 4-Hydroxyphenyl 4-hydroxybenzoate using mass spectrometry, with a focus on electrospray ionization (ESI) and tandem mass spectrometry (MS/MS). We delve into the compound's ionization behavior, detailing the rationale for optimal analysis in both negative and positive ion modes. The core of this document is a thorough exploration of the fragmentation pathways, supported by mechanistic explanations and visual diagrams. Furthermore, we present a detailed, field-tested Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol, designed for robust identification and quantification. This guide is intended for researchers, analytical chemists, and drug development professionals requiring a deep understanding and a practical methodology for the characterization of this and structurally related phenolic esters.

Introduction to this compound Analysis

This compound is an aromatic ester formed from 4-hydroxybenzoic acid and hydroquinone. As a member of the phenolic compound family, its analysis is relevant in various fields, including polymer chemistry, pharmaceutical sciences as a potential impurity or metabolite, and in the study of environmental degradation products of parabens.[1] The structural complexity, polarity, and thermal lability of this molecule make Liquid Chromatography coupled with Mass Spectrometry (LC-MS) the analytical technique of choice.[2][3]

This document serves as a technical guide, explaining the causality behind experimental choices to ensure both technical accuracy and practical applicability. We will explore its behavior under ESI-MS/MS conditions to build a reliable analytical method.

Ionization Behavior: Negative vs. Positive Mode ESI

Electrospray Ionization (ESI) is the preferred method for ionizing polar, non-volatile molecules like this compound, as it is a soft ionization technique that typically preserves the molecular ion.[3] The choice between negative and positive ion mode is critical and depends on the molecule's ability to accept a proton or lose one.

Negative Ion Mode (ESI-): The Preferred Mode for Sensitivity

For phenolic compounds, negative ion mode is often preferred due to its enhanced selectivity and sensitivity.[4][5] The two acidic phenolic hydroxyl groups in this compound are readily deprotonated in the ESI source, forming a stable [M-H]⁻ ion at m/z 229. This process is highly efficient, leading to a strong signal for the precursor ion, which is ideal for trace-level quantification.

Positive Ion Mode (ESI+): A Complementary Tool for Structural Confirmation

While less sensitive, positive ion mode provides complementary structural data.[4] In this mode, the molecule can be protonated, likely on one of the hydroxyl oxygens or the carbonyl oxygen, to form an [M+H]⁺ ion at m/z 231. Adduct formation with cations from the mobile phase, such as sodium ([M+Na]⁺), is also possible and can aid in confirming the molecular weight.[6]

Elucidation of Fragmentation Pathways (MS/MS)

Tandem mass spectrometry (MS/MS) is essential for unambiguous structural confirmation. By selecting the precursor ion ([M-H]⁻ or [M+H]⁺) and subjecting it to collision-induced dissociation (CID), we can generate characteristic fragment ions that act as a structural fingerprint.[2][7]

Negative Mode Fragmentation of [M-H]⁻ (m/z 229)

The fragmentation of the deprotonated molecule is primarily driven by the cleavage of the central ester bond, which is the most labile site.

  • Pathway A: Formation of 4-hydroxybenzoate Anion. The most common fragmentation involves the cleavage of the ester C-O bond to generate the highly stable 4-hydroxybenzoate anion at m/z 137 . This is often the base peak in the product ion spectrum.

  • Pathway B: Formation of 4-hydroxyphenoxide Anion. A secondary cleavage can occur, yielding the 4-hydroxyphenoxide (hydroquinone) anion at m/z 109 .

  • Secondary Fragmentation. The 4-hydroxybenzoate fragment (m/z 137) can undergo a subsequent characteristic neutral loss of carbon dioxide (CO₂, 44 Da), resulting in the formation of a phenoxide anion at m/z 93 .[8] The transition of m/z 137 → m/z 93 is a well-established marker for hydroxybenzoic acids.[8]

Positive Mode Fragmentation of [M+H]⁺ (m/z 231)

In positive mode, fragmentation typically proceeds through the loss of stable neutral molecules.

  • Pathway C: Formation of the 4-hydroxybenzoyl Cation. The protonated molecule readily loses a neutral molecule of hydroquinone (110 Da), leading to the formation of the 4-hydroxybenzoyl acylium ion at m/z 121 . This is a very common pathway for protonated esters.[9]

  • Secondary Fragmentation. The acylium ion at m/z 121 can subsequently lose a neutral molecule of carbon monoxide (CO, 28 Da) to produce a 4-hydroxyphenyl cation at m/z 93 .

The following diagram illustrates these key fragmentation pathways.

Fragmentation_Pathways cluster_neg Negative Ion Mode Fragmentation cluster_pos Positive Ion Mode Fragmentation M_H [M-H]⁻ m/z 229 frag137 4-Hydroxybenzoate Anion [C₇H₅O₃]⁻ m/z 137 M_H->frag137 Pathway A frag109 4-Hydroxyphenoxide Anion [C₆H₅O₂]⁻ m/z 109 M_H->frag109 Pathway B frag93_neg Phenoxide Anion [C₆H₅O]⁻ m/z 93 frag137->frag93_neg -CO₂ M_H_pos [M+H]⁺ m/z 231 frag121 4-Hydroxybenzoyl Cation [C₇H₅O₂]⁺ m/z 121 M_H_pos->frag121 Pathway C -C₆H₆O₂ frag93_pos 4-Hydroxyphenyl Cation [C₆H₅O]⁺ m/z 93 frag121->frag93_pos -CO

Figure 1: Predicted MS/MS fragmentation pathways for this compound.

Protocol: LC-MS/MS Analysis

This protocol outlines a robust method for the separation and detection of this compound using a standard reversed-phase HPLC system coupled to a triple quadrupole mass spectrometer.

Reagents and Sample Preparation
  • Solvents: Use LC-MS grade acetonitrile, methanol, and water.

  • Mobile Phase Additive: Use 99%+ purity formic acid.

  • Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Create working standards by serial dilution in a 50:50 acetonitrile/water mixture.

  • Sample Preparation: Dilute samples to an appropriate concentration within the calibration range using 50:50 acetonitrile/water. If the matrix is complex, a solid-phase extraction (SPE) may be necessary.[10] Filter all samples and standards through a 0.2 µm syringe filter before injection.[10]

Instrumentation and Conditions

The following tables summarize the recommended starting parameters for a typical LC-MS/MS system. These should be optimized for the specific instrumentation in use.

Table 1: Liquid Chromatography (LC) Parameters

Parameter Recommended Setting Rationale
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) Provides excellent retention and peak shape for phenolic compounds.
Mobile Phase A Water + 0.1% Formic Acid Acid improves peak shape and ionization efficiency.[8]
Mobile Phase B Acetonitrile + 0.1% Formic Acid Strong organic solvent for elution.
Gradient 10% B to 95% B over 8 min, hold 2 min, re-equilibrate A standard gradient for separating moderately polar compounds.
Flow Rate 0.3 mL/min Appropriate for a 2.1 mm ID column.
Column Temp. 40 °C Improves peak symmetry and reduces viscosity.

| Injection Vol. | 5 µL | Minimize potential for peak broadening. |

Table 2: Mass Spectrometry (MS) Parameters

Parameter Recommended Setting Rationale
Ion Source Electrospray Ionization (ESI) Optimal for polar, non-volatile analytes.
Polarity Negative (and/or Positive for confirmation) Negative mode offers higher sensitivity for phenolic compounds.[4][5]
Capillary Voltage 3.0 kV (Negative); 3.5 kV (Positive) Standard voltage to ensure stable spray.
Source Temp. 150 °C Prevents thermal degradation of the analyte.
Desolvation Temp. 400 °C Ensures efficient solvent evaporation.
Desolvation Gas Nitrogen, 800 L/hr Facilitates droplet desolvation.

| Collision Gas | Argon | Inert gas for efficient collision-induced dissociation. |

Data Acquisition (MRM Method)

For quantitative analysis, a Multiple Reaction Monitoring (MRM) method is superior due to its high selectivity and sensitivity. The following transitions are recommended. Collision energies (CE) should be optimized for the specific instrument.

Table 3: Recommended MRM Transitions

Polarity Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Use
Negative 229.1 137.0 100 Quantifier
Negative 229.1 109.0 50 Qualifier

| Positive | 231.1 | 121.0 | 50 | Qualifier/Confirmation |

Experimental Workflow Overview

The end-to-end process, from sample receipt to final data analysis, follows a logical and systematic progression to ensure data quality and integrity.

Figure 2: General experimental workflow for the LC-MS/MS analysis of this compound.

Conclusion

The mass spectrometric analysis of this compound is effectively achieved using ESI-MS/MS, with negative ion mode providing the highest sensitivity for quantification. The fragmentation is predictable and dominated by the cleavage of the central ester linkage, yielding characteristic product ions at m/z 137 and 109. The detailed LC-MS/MS protocol provided herein offers a robust and reliable starting point for the routine analysis of this compound in various matrices. Proper optimization of instrument parameters, especially collision energy, is crucial for achieving maximum sensitivity and specificity.

References

  • Ryan, D., Robards, K., & Lavee, S. (1999). Liquid chromatography with electrospray ionisation mass spectrometric detection of phenolic compounds from Olea europaea. Journal of Chromatography A, 855(2), 529-537. [Link]

  • Määttä-Riihinen, K. R., Kamal-Eldin, A., & Törrönen, A. R. (2004). High-Performance Liquid Chromatography (HPLC) Analysis of Phenolic Compounds in Berries with Diode Array and Electrospray Ionization Mass Spectrometric (MS) Detection: Ribes Species. Journal of Agricultural and Food Chemistry, 52(20), 6178-6186. [Link]

  • Szeremeta, M., & Głowka, F. K. (2014). Determination of Phenolic Compounds by Capillary Zone Electrophoresis–Mass Spectrometry. Molecules, 19(8), 11987-12001. [Link]

  • Zuo, Y., Wang, C., & Zhan, J. (2002). Determination of phenolic compounds in rose hip (Rosa canina) using liquid chromatography coupled to electrospray ionisation tandem mass spectrometry and diode-array detection. Rapid Communications in Mass Spectrometry, 16(7), 655-662. [Link]

  • Rao, M. L., & Savithramma, N. (2014). Isolation and identification of Phenolic compounds by HPLC and ESI-MS from Svensonia hyderobadensis (Walp.) Mold. International Journal of Drug Development and Research, 6(1), 173-179. [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Lin, C. H., Chen, Y. C., & Chen, Y. C. (2017). A derivatization-enhanced detection strategy in mass spectrometry: Analysis of 4-hydroxybenzoates and their metabolites after keratinocytes are exposed to UV radiation. Scientific Reports, 7(1), 39907. [Link]

  • NIST. (n.d.). Benzoic acid, 4-hydroxy-. In NIST Chemistry WebBook. Retrieved January 16, 2026, from [Link]

  • Clark, J. (2023). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

  • NIST. (n.d.). Reaction thermochemistry data for Benzoic acid, 4-hydroxy-. In NIST Chemistry WebBook. Retrieved January 16, 2026, from [Link]

  • The Metabolomics Innovation Centre (TMIC). (n.d.). 4-hydroxybenzoate (PAMDB110438). P. aeruginosa Metabolome Database. [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). In Wikipedia. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Hydroxybenzoic Acid. In PubChem Compound Database. Retrieved January 16, 2026, from [Link]

  • Hewitt, D., & Elder, D. (2007). Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 938-945. [Link]

  • University of Arizona. (n.d.). Fragmentation Processes. Structure Determination of Organic Compounds - Pharmacy 180. [Link]

  • Agilent Technologies. (2015). Automated Online SPE for LC/MS/MS Analysis of Trace Organic Contaminants in Water Using the Agilent 1290 Infinity Flexible Cube Module. Application Note. [Link]

  • Jones, B. (2018). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. Victoria University Research Repository. [Link]

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Application Notes & Protocols: 4-Hydroxyphenyl 4-hydroxybenzoate as a Versatile Precursor for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the strategic use of 4-Hydroxyphenyl 4-hydroxybenzoate as a precursor for the synthesis of valuable pharmaceutical agents. We explore the rationale behind its use, focusing on its role as a stable, high-purity source for two critical synthons: hydroquinone and p-hydroxybenzoic acid. Detailed, field-proven protocols for the precursor cleavage and subsequent synthesis of the widely used analgesic, Paracetamol (Acetaminophen), and the dermatological agent, Mequinol, are provided.

Introduction: The Strategic Value of this compound

In modern pharmaceutical synthesis, the selection of starting materials is a critical decision that impacts reaction efficiency, purity of the final active pharmaceutical ingredient (API), and overall process economy. This compound (CAS No: 28084-48-2), a stable, crystalline solid, represents a strategic choice as a precursor molecule.[1] Its chemical structure, an ester linking hydroquinone and p-hydroxybenzoic acid, makes it an excellent and convenient source for these two highly versatile phenolic building blocks.[2]

The primary advantage of using this precursor lies in its ability to be selectively cleaved under controlled conditions to generate equimolar amounts of hydroquinone and p-hydroxybenzoic acid. This "two-in-one" characteristic simplifies logistics, storage, and handling compared to managing two separate starting materials, which may have different stability profiles and handling requirements. Hydroquinone is a cornerstone intermediate for various pharmaceuticals, including analgesics and dermatological agents, while p-hydroxybenzoic acid and its derivatives (parabens) are extensively used as preservatives and synthons in their own right.[3][4][5][6]

This guide will elucidate the foundational reaction—the hydrolytic cleavage of the ester bond—and then provide detailed protocols for the synthesis of two distinct pharmaceuticals, demonstrating the practical application of the resulting synthons.

Foundational Protocol: Hydrolytic Cleavage of the Precursor

The central theme of this application is the selective cleavage of the ester linkage in this compound. This is typically achieved via alkaline hydrolysis (saponification), a robust and well-understood chemical transformation.[2][7] The process yields the sodium salts of the constituent phenols, which can then be selectively isolated by careful pH adjustment.

Causality of Experimental Choices:
  • Alkaline Conditions (NaOH): A strong base is required to nucleophilically attack the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses, cleaving the C-O bond and liberating the phenoxide ions.

  • Reflux: Heating the reaction mixture to the boiling point of the solvent (e.g., an aqueous or aqueous-ethanolic solution) accelerates the rate of hydrolysis, ensuring the reaction proceeds to completion in a reasonable timeframe.[7]

  • pH-Dependent Separation: The significant difference in acidity between the carboxylic acid group of p-hydroxybenzoic acid (pKa ≈ 4.5) and the phenolic hydroxyl groups of hydroquinone (pKa₁ ≈ 10) allows for a straightforward separation.[5] By carefully lowering the pH, p-hydroxybenzoic acid can be protonated and precipitated while hydroquinone remains in solution as a phenolate salt until a much lower pH is reached.

Experimental Workflow Diagram: Precursor Cleavage

G cluster_0 Step 1: Saponification cluster_1 Step 2: Workup & Separation cluster_2 Products Precursor 4-Hydroxyphenyl 4-hydroxybenzoate Reagents 2M NaOH (aq) Ethanol (co-solvent) Reflux Reflux for 1-2 hours Reagents->Reflux Heat Cool Cool to RT Reflux->Cool Acidify1 Acidify to pH 4-5 with 2M HCl Cool->Acidify1 Filter1 Filter & Wash Acidify1->Filter1 Acidify2 Acidify Filtrate to pH < 2 Acidify1->Acidify2 Filtrate PHBA p-Hydroxybenzoic Acid (Solid) Filter1->PHBA Extract Extract with Ethyl Acetate Acidify2->Extract HQ Hydroquinone (in Organic Phase) Extract->HQ

Caption: Workflow for the hydrolytic cleavage of the precursor.

Detailed Protocol: Cleavage of this compound
  • Setup: In a round-bottom flask equipped with a reflux condenser, add this compound (1 equivalent).

  • Reagent Addition: For each mole of the precursor, add 2.5 equivalents of 2 M aqueous sodium hydroxide solution. Add a sufficient amount of ethanol to ensure the precursor is fully dissolved upon heating.

  • Hydrolysis: Heat the mixture to reflux and maintain for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Cooling & Neutralization (Step 1): Allow the reaction mixture to cool to room temperature. Slowly add 2 M hydrochloric acid with vigorous stirring until the pH of the solution reaches between 4 and 5.

  • Isolation of p-Hydroxybenzoic Acid: A white precipitate of p-hydroxybenzoic acid will form. Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

  • Isolation of Hydroquinone: Transfer the filtrate from step 5 to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Final Product: Remove the solvent from the organic phase under reduced pressure to yield crude hydroquinone, which can be further purified by recrystallization.

Application I: Synthesis of Paracetamol (Acetaminophen)

Paracetamol is one of the most widely used analgesic and antipyretic drugs globally.[8] A green and direct synthesis route utilizes hydroquinone, one of the cleavage products of our precursor, reacting it with an amidating agent in acetic acid.[8][9]

Reaction Rationale:

This synthesis is a direct amidation of a phenol.[8] The reaction proceeds at high temperatures, where ammonium acetate serves as the source of ammonia, and acetic acid acts as both the solvent and a reactant in the acetylation step. While the precise mechanism is complex, it is proposed to involve the formation of p-aminophenol as a key intermediate, which is then immediately acetylated in situ to form paracetamol.[10] This one-pot approach from hydroquinone is advantageous as it avoids the isolation of the often unstable p-aminophenol intermediate.[10]

Synthetic Pathway Diagram: Paracetamol from Hydroquinone

G HQ Hydroquinone Paracetamol Paracetamol (Acetaminophen) HQ->Paracetamol Heat (220-230°C) 15 hours Reagents Ammonium Acetate Acetic Acid Reagents->Paracetamol

Caption: Direct synthesis of Paracetamol from Hydroquinone.

Detailed Protocol: Synthesis of Paracetamol

This protocol is adapted from the high-temperature batch process described by Joncour et al.[3]

  • Reactor Setup: In a high-pressure steel reactor equipped with an inner glass tube, magnetic stirrer, and temperature sensor, add hydroquinone (1 equivalent).

  • Reagent Addition: Add ammonium acetate (2 equivalents) and glacial acetic acid (5 equivalents).

  • Reaction: Purge the reactor with an inert gas (e.g., argon). Heat the reactor to 160°C before initiating stirring. Once stirring has begun, increase the temperature to 220-230°C and maintain for 15 hours.

  • Workup: Cool the reactor to room temperature. Dilute the reaction mixture with deionized water and neutralize carefully with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate.

  • Purification: Combine the organic layers and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography (e.g., cyclohexane/ethyl acetate) or recrystallization from hot water to yield pure paracetamol.

ParameterConditionReference
Starting Material Hydroquinone[3][8]
Reagents Ammonium Acetate, Acetic Acid[3][8]
Molar Ratio (HQ:NH₄OAc:AcOH) 1 : 2 : 5[3]
Temperature 220-230 °C[3]
Reaction Time 15 hours[3]
Reported Yield >95% (selectivity)[8][11]

Table 1: Summary of Reaction Conditions for Paracetamol Synthesis.

Application II: Synthesis of Mequinol (4-Methoxyphenol)

Mequinol, or 4-methoxyphenol, is the active ingredient in topical pharmaceutical formulations used to treat solar lentigines, age spots, and other forms of hyperpigmentation.[12][13] It functions as a competitive inhibitor of the enzyme tyrosinase, thereby reducing the production of melanin.[12] Its synthesis from hydroquinone represents a straightforward selective mono-O-methylation.

Reaction Rationale:

The synthesis of Mequinol from hydroquinone requires the selective methylation of only one of the two hydroxyl groups. A key challenge is preventing over-methylation to form the diether product (1,4-dimethoxybenzene). This can be achieved by carefully controlling the stoichiometry of the methylating agent. A method described by Perosa et al. utilizes methanol as the methylating agent in the presence of an acid catalyst and a catalytic amount of sodium nitrite, which promotes the reaction and affords high selectivity.[14][15]

Synthetic Pathway Diagram: Mequinol from Hydroquinone

G HQ Hydroquinone Mequinol Mequinol (4-Methoxyphenol) HQ->Mequinol Heat Reagents Methanol H₂SO₄ (cat.) NaNO₂ (cat.) Reagents->Mequinol

Caption: Selective mono-methylation of Hydroquinone to Mequinol.

Detailed Protocol: Synthesis of Mequinol

This protocol is based on the methodology for selective O-methylation of hydroquinone.[14][15]

  • Setup: To a solution of hydroquinone (1 equivalent) in methanol (which acts as both solvent and reagent), add a catalytic amount of concentrated sulfuric acid under an inert atmosphere (e.g., nitrogen).

  • Catalyst Addition: Add a catalytic amount of sodium nitrite (NaNO₂).

  • Reaction: Heat the mixture under magnetic stirring. The optimal temperature and reaction time should be determined by monitoring the reaction's progress via TLC to maximize the yield of the mono-methylated product and minimize the formation of the di-methylated byproduct.

  • Workup: Upon completion, cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product into a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate. After filtering and concentrating the solvent under reduced pressure, the crude Mequinol can be purified by flash chromatography or distillation.

ParameterConditionReference
Starting Material Hydroquinone[14][15]
Reagents Methanol, H₂SO₄, NaNO₂[14][15]
Key Feature Selective mono-O-methylation[15]
Product Application Dermatological Depigmenting Agent[12][13]
Reported Yield Excellent isolated yields[14]

Table 2: Summary of Reaction Conditions for Mequinol Synthesis.

Safety & Handling

  • This compound: Handle with standard laboratory precautions, including wearing safety glasses, gloves, and a lab coat.

  • Hydroquinone: Can cause skin irritation and sensitization. Avoid inhalation of dust. It is a suspected mutagen. All manipulations should be performed in a well-ventilated fume hood.[16]

  • p-Hydroxybenzoic Acid: May cause skin and eye irritation.[5]

  • Sodium Hydroxide & Hydrochloric Acid: Corrosive. Handle with extreme care, using appropriate personal protective equipment (PPE).

  • High-Temperature Reactions: The synthesis of paracetamol involves high temperatures and pressures. It must be conducted in a suitable pressure reactor by trained personnel.

Conclusion

This compound serves as a highly effective and stable precursor for generating hydroquinone and p-hydroxybenzoic acid, two foundational building blocks in the pharmaceutical industry. The protocols detailed herein for its cleavage and subsequent conversion to Paracetamol and Mequinol demonstrate its practical utility. By leveraging this precursor, research and development laboratories can streamline their synthetic strategies, benefiting from the convenient and reliable generation of key intermediates from a single, high-purity source.

References

  • Joncour, R., Duguet, N., et al. (2014). Amidation of phenol derivatives: a direct synthesis of paracetamol (acetaminophen) from hydroquinone. Green Chemistry, 16(6), 2997-3002. Available at: [Link]

  • Patil, P. D., et al. (2022). Intensification of paracetamol (acetaminophen) synthesis from hydroquinone using ultrasound. Ultrasonics Sonochemistry, 89, 106149. Available at: [Link]

  • Perosa, A., et al. (2011). Synthesis of mequinol from 1,4-hydroquinone and methanol in the presence of NaNO2 and solid catalyst. Catalysis Communications, 12(11), 1034-1037. Available at: [Link]

  • Farmson Pharmaceuticals. (2023). The Science of Paracetamol Production. Available at: [Link]

  • ACS Green Chemistry Institute. (2022). Synthesis of paracetamol and 4-aminophenol from hydroquinone. 26th Annual Green Chemistry & Engineering Conference Posters. Available at: [Link]

  • Sartori, G., et al. (2011). A Novel and Selective Synthesis of Mequinol. ResearchGate. Available at: [Link]

  • Joncour, R., et al. (2014). Amidation of phenol derivatives: a direct synthesis of paracetamol (acetaminophen) from hydroquinone. Semantic Scholar. Available at: [Link]

  • Joncour, R., et al. (2014). Supplementary Information Amidation of phenol derivatives: a direct synthesis of paracetamol (acetaminophen) from hydroquinone. The Royal Society of Chemistry. Available at: [Link]

  • Studylib. (n.d.). Phenyl Benzoate: Chemistry Practical Manual. Available at: [Link]

  • ACS Green Chemistry Institute. (2022). Synthesis of paracetamol and 4-aminophenol from hydroquinone. Available at: [Link]

  • Zhang, M., et al. (2024). Design, synthesis, and inhibitory activity of hydroquinone ester derivatives against mushroom tyrosinase. RSC Advances, 14(10), 6825-6834. Available at: [Link]

  • Google Patents. (n.d.). US3078299A - Preparation of phenyl benzoate and conversion thereof to phenol.
  • Google Patents. (n.d.). CN113387775A - BHT (butylated hydroxytoluene) synthesis method.
  • ResearchGate. (2014). ChemInform Abstract: Amidation of Phenol Derivatives: A Direct Synthesis of Paracetamol (Acetaminophen) from Hydroquinone. Available at: [https://www.researchgate.net/publication/263229045_ChemInform_Abstract_Amidation_of_Phenol_Derivatives_A_Direct_Synthesis_of_Paracetamol_Acetaminophen_from_Hydroquinone]([Link]_ Derivatives_A_Direct_Synthesis_of_Paracetamol_Acetaminophen_from_Hydroquinone)

  • Yu, F., et al. (1985). Syntheses of biologically active ubiquinone derivatives. Journal of the Chinese Chemical Society, 32(3), 223-232. Available at: [Link]

  • Peterson, D. J., et al. (2022). Renewables-Based Routes to Paracetamol: A Green Chemistry Analysis. ACS Sustainable Chemistry & Engineering, 10(43), 14197-14206. Available at: [Link]

  • Google Patents. (n.d.). CN114591146A - A kind of method for preparing hydroquinone from p-aminophenol.
  • Organic Silane. (2023). 4-Hydroxybenzoic Acid (PHBA): Properties, Uses, And Benefits In Cosmetics, Pharmaceuticals & More. Available at: [Link]

  • Google Patents. (n.d.). US4270010A - Hydroquinone by hydrolysis of p-aminophenol or salts.
  • Wikipedia. (n.d.). 4-Hydroxybenzoic acid. Available at: [Link]

  • He, C. H., et al. (2014). Biochemistry of Mitochondrial Coenzyme Q Biosynthesis. Trends in Biochemical Sciences, 39(4), 189-199. Available at: [Link]

  • Photrio.com. (2019). Accidental synthesis of metoquinone?. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Mequinol?. Available at: [Link]

  • Pihlaja, K., et al. (1990). Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. Journal of the Chemical Society, Perkin Transactions 2, (8), 1223-1228. Available at: [Link]

  • Li, Y., et al. (2006). Determination of reaction mechanism and rate constants of alkaline hydrolysis of phenyl benzoate in ethanol–water medium by nonlinear least squares regression. Talanta, 70(3), 559-567. Available at: [Link]

  • Chaudhary, J., et al. (2013). A Comprehensive Review on Biological Activities of p-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115. Available at: [Link]

  • ResearchGate. (n.d.). 4-Hydroxybenzoic acid derivatives synthesized through metabolic engineering of the shikimate pathway. Available at: [Link]

  • Chaudhary, J., et al. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Organic Syntheses. (n.d.). Quinone. Available at: [Link]

  • Google Patents. (n.d.). WO2008002609A2 - Hydroquinone compositions for skin lightening.
  • Draelos, Z. D. (Ed.). (2010). Cosmetic Dermatology: Principles and Practice. John Wiley & Sons. Available at: [Link]

  • Chaudhari, P. N., et al. (2003). Synthesis of p-Aminophenol by Catalytic Hydrogenation of p-Nitrophenol. Organic Process Research & Development, 7(5), 756-760. Available at: [Link]

  • Jimbow, K., et al. (1974). Topical use of hydroquinone as a depigmenting agent. The Journal of Investigative Dermatology, 62(4), 436-449. Available at: [Link]

  • Grimes, P. E. (2023). Hydroquinone. In StatPearls. StatPearls Publishing. Available at: [Link]

  • Jack Westin. (n.d.). Oxidation And Reduction Hydroquinones Ubiquinones Biological 2e Redox Centers. Available at: [Link]

  • Sorensen, A. B., et al. (2012). Design, synthesis, and biological evaluation of hydroquinone derivatives as novel inhibitors of the sarco/endoplasmic reticulum calcium ATPase. Journal of Medicinal Chemistry, 55(21), 9419-9428. Available at: [Link]

  • ResearchGate. (n.d.). A schematic representation of 4-hydroxyphenyl alcohol produced by 4-hydroxybenzoic acid. Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-hydroxyphenyl benzoate derivatives.
  • EAWAG-BBD. (n.d.). Compound Page, compID# c0104. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Hydroxyphenyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support center for the synthesis of 4-Hydroxyphenyl 4-hydroxybenzoate. This guide is designed for researchers, chemists, and drug development professionals to address common challenges, enhance reaction yields, and ensure high product purity. We provide field-proven insights, detailed protocols, and troubleshooting workflows based on established chemical principles and authoritative literature.

Section 1: Troubleshooting Guide

This section addresses specific issues encountered during the synthesis of this compound in a direct question-and-answer format.

Q1: My reaction yield is consistently low (<70%). What are the primary factors to investigate?

A: A low yield in this esterification is typically traced back to one of four critical areas. The direct esterification of 4-hydroxybenzoic acid with hydroquinone is an equilibrium-controlled reaction. To achieve high conversion, the equilibrium must be actively shifted towards the product side.

  • Inefficient Water Removal: The formation of water as a byproduct will, by Le Chatelier's principle, limit the forward reaction.

    • Causality: For every mole of ester produced, one mole of water is generated. If this water is not removed from the reaction medium, the reaction will reach equilibrium far from completion.

    • Solution: Employ a Dean-Stark apparatus or a similar water separator when using a solvent that forms an azeotrope with water, such as toluene or xylene.[1] Ensure the apparatus is functioning correctly and that the reaction is refluxing at a sufficient rate to facilitate azeotropic removal of water. The reaction is typically complete when water ceases to collect in the separator.[1]

  • Suboptimal Reaction Time and Temperature: Esterification kinetics are sensitive to both time and temperature.

    • Causality: Insufficient thermal energy or reaction time will result in incomplete conversion.

    • Solution: When using xylene as a solvent, a reaction time of 3.5-4 hours at reflux is typically sufficient.[1] If using a lower-boiling solvent like toluene, the reaction time may need to be extended to ensure complete water removal.[1] Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.[2]

  • Catalyst Deactivation or Insufficient Loading: The acid catalyst is essential for protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by hydroquinone.

    • Causality: Impurities in the reactants or solvent (e.g., water) can neutralize or inhibit the catalyst. Using too little catalyst will result in a slow reaction rate.

    • Solution: Use anhydrous grade solvents and ensure reactants are dry. A typical catalytic loading for a system like p-toluenesulfonic acid or a sulfuric acid/boric acid mixture is between 0.01% and 3% by weight relative to the starting materials.[1]

  • Product Loss During Workup: The desired product can be lost during the isolation and purification phases.

    • Causality: this compound has some solubility in the washing solutions. Premature precipitation or incomplete crystallization can also lead to loss.

    • Solution: After the reaction, allow the mixture to cool slowly to room temperature to ensure complete crystallization of the crude product before filtration.[1] When washing the filtered solid, use cold solvents to minimize solubility losses.

Q2: I'm observing a significant amount of a high-melting, insoluble side product. What is it and how can I prevent it?

A: The most common side product in this synthesis is the di-ester, 1,4-Phenylene bis(4-hydroxybenzoate) . This occurs when a single hydroquinone molecule is esterified on both of its hydroxyl groups.

  • Identification: This di-ester is significantly less soluble than the desired mono-ester and will appear as a persistent solid during workup and purification attempts.

  • Causality: The formation of the di-ester is a competing reaction. Because hydroquinone is a bifunctional molecule, it can react with two molecules of 4-hydroxybenzoic acid.[3]

  • Prevention Strategies:

    • Control Stoichiometry: The molar ratio of the reactants is the most critical factor.

      • Near-Equimolar Ratio (1:1): Some high-yield procedures use approximately equivalent molar ratios of 4-hydroxybenzoic acid and hydroquinone.[1] This approach relies on the insolubility of the product in the reaction medium (e.g., xylene) to drive the reaction and potentially limit over-reaction. However, it can still be susceptible to di-ester formation if reaction times are too long.

      • Excess Hydroquinone: A common strategy to favor mono-functionalization of a symmetric difunctional reagent is to use a large excess of that reagent (in this case, hydroquinone).[3] This statistically increases the probability that a molecule of 4-hydroxybenzoic acid will encounter an unreacted hydroquinone molecule rather than a molecule of the desired mono-ester product. The primary disadvantage is the need to remove a large amount of unreacted hydroquinone during purification.[3]

Q3: How do I effectively remove unreacted 4-hydroxybenzoic acid and the acid catalyst during workup?

A: Both the unreacted 4-hydroxybenzoic acid and common acid catalysts (H₂SO₄, p-TSA) are acidic. They can be efficiently removed by washing the crude product with a mild aqueous base, such as a dilute sodium hydrogen carbonate (NaHCO₃) solution.[1]

  • Mechanism: The bicarbonate anion (HCO₃⁻) is a base that will deprotonate the acidic starting material and the catalyst, converting them into their corresponding sodium salts. These salts are highly soluble in water and are thus washed away from the organic product, which is insoluble in the aqueous wash.

  • Protocol Step: After filtering the crude product and washing it with an inert solvent (e.g., toluene), re-slurry the solid in the filter funnel or a beaker with a dilute (e.g., 5%) aqueous solution of sodium bicarbonate. Stir for several minutes before filtering again. Follow this with a wash using deionized water to remove any residual bicarbonate solution and salts.[1]

  • Safety Note: Be aware that the reaction between the acid and bicarbonate will produce carbon dioxide (CO₂) gas. Perform this wash with good ventilation and be prepared for potential foaming.

Section 2: Frequently Asked Questions (FAQs)
Q1: What is the standard, high-yield synthesis method for this compound?

The most robust and industrially relevant method is the direct Fischer-Speier esterification of 4-hydroxybenzoic acid and hydroquinone.[1][4] The key features of this process are:

  • Reactants: 4-hydroxybenzoic acid and hydroquinone.

  • Catalyst: A strong acid catalyst, such as p-toluenesulfonic acid or a combination of sulfuric acid and boric acid.[1]

  • Solvent: An inert aromatic hydrocarbon like xylene or toluene.[1]

  • Key Technique: Continuous removal of water using a Dean-Stark apparatus to drive the reaction equilibrium to completion.[1] This method, when properly executed, can achieve yields as high as 98.5%.[1]

Q2: Which catalyst system is best for this synthesis?

The choice of catalyst depends on factors like desired reaction rate, cost, and environmental considerations. While classic strong acids are highly effective, other options are available.[5]

Catalyst SystemTypical Loading (% w/w)AdvantagesConsiderationsReference
p-Toluenesulfonic Acid (p-TSA) 0.1 - 1.5%Highly effective, good solubility in organic solvents, crystalline solid (easy to handle).Must be thoroughly removed during workup.[1]
Sulfuric Acid + Boric Acid 0.1 - 1.5% of eachReported to give excellent yields and high purity product.[1]Corrosive, requires careful handling and neutralization.[1]
Sulfamic Acid ~10%Less corrosive than H₂SO₄, can be recycled. High yields reported for similar esterifications.[5]Higher loading may be required compared to traditional acids.[5]
Solid Acid Catalysts (e.g., Cation Exchange Resin)VariesEnvironmentally friendly, easily removed by filtration, non-corrosive, reusable.[5]May require higher temperatures or longer reaction times.[5]
Q3: What are the key safety considerations for this synthesis?
  • Reagents: 4-hydroxybenzoic acid, hydroquinone, and the acid catalysts can be irritating to the skin, eyes, and respiratory tract. Always handle these chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Solvents: Toluene and xylene are flammable and have associated health risks. Avoid inhalation of vapors and ensure there are no ignition sources nearby.

  • Reaction: The reaction is run at high temperatures (reflux). Use appropriate heating mantles and ensure glassware is securely clamped. As noted previously, the bicarbonate wash produces CO₂ gas, which can cause pressure buildup if not properly vented.

Section 3: Visualizations & Workflows
Reaction Scheme: Desired Product vs. Side Product

The following diagram illustrates the primary reaction pathway to form the desired mono-ester and the competing reaction that forms the undesired di-ester side product.

G cluster_reactants Reactants cluster_products Products HBA 4-Hydroxybenzoic Acid MP 4-Hydroxyphenyl 4-hydroxybenzoate (Desired Mono-ester) HBA->MP + 1 eq. Hydroquinone HQ Hydroquinone HQ->MP DP 1,4-Phenylene bis(4-hydroxybenzoate) (Di-ester Side Product) MP->DP + 1 eq. 4-Hydroxybenzoic Acid

Caption: Competing reaction pathways in the synthesis.

Troubleshooting Workflow for Low Yield

This flowchart provides a logical sequence for diagnosing the root cause of a low-yield experiment.

G start Low Yield Observed q1 Was water efficiently removed via Dean-Stark? start->q1 sol1 No: Ensure proper reflux rate and check apparatus for leaks. Extend reaction time. q1->sol1 No q2 Was reaction time/temp adequate for the solvent? q1->q2 Yes end_node Yield Improved sol1->end_node sol2 No: Increase reflux time. Consider higher boiling solvent (e.g., xylene over toluene). q2->sol2 No q3 Was catalyst loading correct and reactants/solvents dry? q2->q3 Yes sol2->end_node sol3 No: Use anhydrous reagents. Verify catalyst mass (0.1-3% w/w). q3->sol3 No q4 Analyze workup losses: Check filtrate/washes via TLC. q3->q4 Yes sol3->end_node sol4 Product Found: Use cold solvents for washing. Ensure slow cooling for complete crystallization. q4->sol4 Product Detected q4->end_node No Losses Detected sol4->end_node

Caption: A decision tree for troubleshooting low reaction yields.

Section 4: Optimized Baseline Protocol

This protocol is based on a patented method reporting a 98.5% yield and serves as a validated starting point for your experiments.[1]

Materials:

  • 4-Hydroxybenzoic Acid (p-hydroxybenzoic acid)

  • Hydroquinone

  • Xylene (anhydrous)

  • Boric Acid

  • Sulfuric Acid (concentrated)

  • Sodium Bicarbonate

  • Deionized Water

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer

  • Heating mantle

  • Dean-Stark apparatus and reflux condenser

  • Buchner funnel and vacuum flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask, add 4-hydroxybenzoic acid and hydroquinone in approximately equivalent molar ratios.

  • Solvent and Catalyst Addition: Add xylene as the reaction solvent. To this suspension, add boric acid (0.1-1.5% w/w of reactants) and concentrated sulfuric acid (0.1-1.5% w/w of reactants).

  • Reflux and Water Removal: Equip the flask with a Dean-Stark apparatus and reflux condenser. Heat the mixture to reflux with vigorous stirring. The xylene-water azeotrope will begin to distill, and water will collect in the trap.

  • Monitoring: Continue refluxing for 3.5-4 hours, or until water no longer collects in the Dean-Stark trap. The reaction mixture will be a heterogeneous slurry.[1]

  • Isolation: Allow the mixture to cool to room temperature. The crude product will have crystallized. Collect the solid by vacuum filtration using a Buchner funnel.

  • Washing Sequence: a. Wash the filter cake with a small amount of cold xylene or toluene to remove soluble impurities. b. Wash the cake thoroughly with a dilute aqueous sodium bicarbonate solution to remove acidic components. c. Finally, wash the cake with cold deionized water to remove any remaining salts.

  • Drying: Dry the purified white crystalline product under vacuum.

  • Analysis: The expected melting point of the pure product is 242-245 °C.[1] The expected yield is up to 98.5%.[1]

References
  • Process for the preparation of (4-hydroxyphenyl)-4-hydroxy-benzoate, and its use. (EP0252357A2).
  • Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. (2021). PMC - NIH. [Link]

  • Process for the preparation of 4-hydroxyphenyl benzoate derivatives. (US5654471A).
  • Synthesis of 4-Hydroxybenzoic Acid Derivatives in Escherichia coli. (2020). PubMed. [Link]

  • 4-Hydroxybenzoic Acid: Properties, Production And Uses. Chemcess. [Link]

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Technical Support Center: Purification of Crude 4-Hydroxyphenyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 4-Hydroxyphenyl 4-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important organic intermediate. Our goal is to equip you with the knowledge to not only follow protocols but to understand the underlying principles, enabling you to troubleshoot and optimize your purification processes effectively.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of this compound, providing a foundational understanding of the compound and its purification.

Q1: What are the typical impurities in crude this compound?

A1: The impurities in crude this compound are largely dependent on the synthetic route employed. Common synthesis involves the esterification of p-hydroxybenzoic acid and hydroquinone.[1] Potential impurities can include:

  • Unreacted Starting Materials: p-Hydroxybenzoic acid and hydroquinone.

  • Side Products: Di-esterified products such as 1,4-bis(4-hydroxybenzoyl)hydroquinone.[2]

  • Catalyst Residues: Depending on the catalyst used (e.g., sulfuric acid, boric acid, p-toluenesulfonic acid), residual acidic or inorganic impurities may be present.[1]

  • Solvent Residues: Trapped solvents from the reaction or initial work-up steps.

  • Degradation Products: Phenolic compounds can be susceptible to oxidation, leading to colored impurities.

Q2: What are the most common purification methods for this compound?

A2: The most prevalent and effective purification methods for this compound are recrystallization and column chromatography.

  • Recrystallization is often the first choice due to its simplicity and scalability. It relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[3][4]

  • Column Chromatography is a powerful technique for separating compounds with similar polarities.[5][6] It is particularly useful when recrystallization fails to remove certain impurities or when a very high degree of purity is required.

Q3: What are some suitable solvents for the recrystallization of this compound?

A3: Selecting the right solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[4] For this compound, which is a phenolic compound, polar organic solvents are generally good candidates. Based on the solubility of similar phenolic compounds like 4-hydroxybenzoic acid, good starting points for solvent screening include:

  • Alcohols (e.g., ethanol, methanol, isopropanol)[7]

  • Ketones (e.g., acetone)[7]

  • Esters (e.g., ethyl acetate)

  • Aqueous mixtures of the above solvents (e.g., ethanol/water, acetone/water) to fine-tune solubility.

It is crucial to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific crude material.

Q4: When should I choose column chromatography over recrystallization?

A4: While recrystallization is often preferred for its simplicity, column chromatography becomes necessary in several scenarios:

  • Impurities with Similar Solubility: If the impurities have solubility profiles very similar to this compound, making separation by recrystallization inefficient.

  • Oily or Tarry Impurities: When the crude product contains non-crystalline, oily, or tarry materials that can interfere with crystal formation.

  • Requirement for Very High Purity: For applications requiring exceptionally high purity (e.g., analytical standards, certain pharmaceutical applications), chromatography can provide superior separation.

  • Separation of Isomers or Closely Related Compounds: If the crude mixture contains isomers or byproducts with very similar structures.

II. Troubleshooting Guides

This section provides a structured approach to resolving common issues encountered during the purification of this compound.

Troubleshooting Recrystallization
Problem Potential Cause(s) Recommended Solution(s)
Low or No Crystal Formation - Too much solvent was used: The solution is not saturated enough for crystals to form upon cooling.[8][9] - Supersaturation: The solution is supersaturated, but crystal nucleation has not initiated.[8] - Inappropriate solvent: The compound is too soluble in the chosen solvent even at low temperatures.- Reduce solvent volume: Gently heat the solution to evaporate some of the solvent and re-cool.[8][9] - Induce crystallization: Scratch the inside of the flask with a glass rod just below the solvent surface or add a seed crystal of the pure compound.[4][8][10] - Re-evaluate solvent choice: Perform new solubility tests to find a more suitable solvent or solvent system.[4]
Oiling Out (Formation of an oil instead of crystals) - Cooling the solution too quickly: Rapid cooling can cause the compound to come out of solution as a supercooled liquid.[3] - High concentration of impurities: Impurities can lower the melting point of the mixture and inhibit crystal lattice formation.[8] - Inappropriate solvent polarity: The solvent may not be ideal for promoting crystallization.- Slow down the cooling process: Allow the flask to cool to room temperature slowly on the benchtop before placing it in an ice bath. Insulating the flask can also help.[8][9] - Re-dissolve and add more solvent: Heat the solution to re-dissolve the oil, add a small amount of additional solvent, and cool slowly again.[8] - Consider a different solvent: A less polar or more polar solvent might favor crystal formation.
Poor Recovery/Low Yield - Too much solvent used: A significant amount of the product remains dissolved in the mother liquor.[9] - Premature crystallization: The compound crystallized out during hot filtration. - Incomplete crystallization: The solution was not cooled for a sufficient amount of time or to a low enough temperature.- Concentrate the mother liquor: Evaporate some of the solvent from the filtrate to obtain a second crop of crystals.[9] - Ensure hot filtration is done quickly: Use a pre-heated funnel and flask to prevent cooling and crystallization during this step. - Increase cooling time/lower temperature: Allow the solution to stand in an ice bath for a longer period to maximize crystal formation.
Colored Impurities in Crystals - Colored impurities are co-precipitating with the product. - Oxidation of the product or impurities. - Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use sparingly as it can also adsorb the desired product. - Perform a second recrystallization.
Troubleshooting Column Chromatography
Problem Potential Cause(s) Recommended Solution(s)
Poor Separation of Compound and Impurities - Inappropriate solvent system: The polarity of the eluent is too high or too low, resulting in co-elution or no elution. - Column overloading: Too much crude material was loaded onto the column. - Improper column packing: Channels or cracks in the stationary phase lead to uneven flow and band broadening.- Optimize the solvent system using Thin Layer Chromatography (TLC): Aim for a solvent system that gives your desired compound an Rf value of ~0.3-0.4 and good separation from impurities. For phenolic compounds, solvent systems like ethyl acetate/hexane, dichloromethane/methanol, or toluene/ethyl acetate can be effective.[6][11] - Reduce the amount of sample loaded. - Repack the column carefully: Ensure a uniform and compact bed of the stationary phase.
Compound is Stuck on the Column - Solvent polarity is too low: The eluent is not polar enough to move the compound down the column. - Strong interaction with the stationary phase: The phenolic hydroxyl groups may be strongly adsorbing to silica gel.- Gradually increase the polarity of the eluent: Use a solvent gradient to slowly increase the polarity.[12] For example, start with a low percentage of ethyl acetate in hexane and gradually increase the ethyl acetate concentration. - Consider a different stationary phase: Neutral or basic alumina might be a better option for strongly acidic phenolic compounds to reduce tailing and strong adsorption.[11] Polyamide columns are also very effective for purifying phenolic compounds.[6][12]
Compound Elutes Too Quickly (with the solvent front) - Solvent polarity is too high: The eluent is too polar and does not allow for sufficient interaction between the compound and the stationary phase.- Decrease the polarity of the eluent: Start with a less polar solvent system. Refer to your TLC analysis to choose an appropriate starting polarity.[12]
Tailing of the Compound Spot on TLC/Band Broadening on the Column - Strong interaction with the stationary phase: The acidic nature of the phenolic hydroxyl groups can lead to strong adsorption on silica gel. - Sample is too concentrated. - Add a small amount of acid to the eluent: Adding a small percentage of acetic acid or formic acid to the mobile phase can help to protonate the phenolic hydroxyl groups and reduce their interaction with the silica gel, resulting in sharper peaks. - Ensure the sample is fully dissolved in a minimal amount of the mobile phase before loading.

III. Experimental Protocols & Workflows

Protocol 1: Recrystallization of Crude this compound

This protocol outlines a general procedure for recrystallization. The choice of solvent and specific volumes will need to be optimized based on small-scale solubility tests.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol/water mixture)

  • Erlenmeyer flasks

  • Hot plate with stirring capabilities

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of the solvent until a clear solution is obtained at the boiling point. Avoid adding a large excess of solvent.[3][10]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then bring the solution back to a boil for a few minutes.

  • Hot Filtration (if necessary): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature on a benchtop. Slow cooling promotes the formation of larger, purer crystals.[3][10] Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities from the crystal surface.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.

Workflow for Purification Method Selection

The following diagram illustrates a decision-making workflow for selecting the appropriate purification method for crude this compound.

PurificationWorkflow start Crude 4-Hydroxyphenyl 4-hydroxybenzoate tlc Perform TLC Analysis start->tlc recrystallization_decision Are spots well separated and is the main spot non-streaking? tlc->recrystallization_decision recrystallization Attempt Recrystallization recrystallization_decision->recrystallization Yes column_chromatography Perform Column Chromatography recrystallization_decision->column_chromatography No purity_check1 Check Purity (TLC, MP, NMR) recrystallization->purity_check1 purity_ok1 Is Purity Acceptable? purity_check1->purity_ok1 end_product Pure Product purity_ok1->end_product Yes purity_ok1->column_chromatography No purity_check2 Check Purity of Fractions column_chromatography->purity_check2 combine_fractions Combine Pure Fractions and Remove Solvent purity_check2->combine_fractions purity_ok2 Is Purity Acceptable? combine_fractions->purity_ok2 purity_ok2->end_product Yes further_purification Consider Further Purification (e.g., re-crystallization) purity_ok2->further_purification No TroubleshootingLogic start Purification Issue issue_type What is the issue? start->issue_type recrystallization_issue Recrystallization Problem issue_type->recrystallization_issue Recrystallization column_issue Column Chromatography Problem issue_type->column_issue Chromatography recrystallization_problem_type Specific Problem? recrystallization_issue->recrystallization_problem_type no_crystals No Crystals recrystallization_problem_type->no_crystals No Crystals oiling_out Oiling Out recrystallization_problem_type->oiling_out Oiling Out low_yield Low Yield recrystallization_problem_type->low_yield Low Yield solve_no_crystals Reduce Solvent Volume Induce Nucleation no_crystals->solve_no_crystals solve_oiling_out Slow Cooling Add More Solvent oiling_out->solve_oiling_out solve_low_yield Concentrate Mother Liquor Optimize Cooling low_yield->solve_low_yield column_problem_type Specific Problem? column_issue->column_problem_type poor_separation Poor Separation column_problem_type->poor_separation Poor Separation compound_stuck Compound Stuck column_problem_type->compound_stuck Compound Stuck solve_poor_separation Optimize Solvent System Check Loading poor_separation->solve_poor_separation solve_compound_stuck Increase Solvent Polarity Change Stationary Phase compound_stuck->solve_compound_stuck

Caption: Troubleshooting logic for purification issues.

References
  • Yingyue, D., et al. (n.d.). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. PubMed Central. Retrieved from [Link]

  • (2021, March 5). 2.1: RECRYSTALLIZATION. Chemistry LibreTexts. Retrieved from [Link]

  • (2013, September 25). Column chromatography of phenolics? ResearchGate. Retrieved from [Link]

  • (n.d.). Problems with Recrystallisations. University of York. Retrieved from [Link]

  • (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • (n.d.). Recrystallization1. Retrieved from [Link]

  • (n.d.). EP0252357A2 - Process for the preparation of (4-hydroxyphenyl)-4-hydroxy-benzoate, and its use. Google Patents.
  • (n.d.). 4-Hydroxyphenyl 4-Ferrocenylbenzoate. MDPI. Retrieved from [Link]

  • (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? Reddit. Retrieved from [Link]

  • (2022, April 13). Chromatography and Natural Products Purification. YouTube. Retrieved from [Link]

  • (2023, August 6). Trouble with Column Chromatography of phenolic compounds. Reddit. Retrieved from [Link]

  • (n.d.). Isolation and identification of the phenolic compounds from the roots of Sanguisorba officinalis L. and their antioxidant activities. PubMed. Retrieved from [Link]

  • (n.d.). US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester. Google Patents.
  • (n.d.). Process for the preparation of 4-hydroxyphenyl benzoate derivatives. Google Patents.
  • (n.d.). 4-HYDROXYBENZOIC ACID. Ataman Kimya. Retrieved from [Link]

  • (n.d.). 4-Hydroxybenzoic acid. Wikipedia. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Side Reactions in 4-Hydroxyphenyl 4-hydroxybenzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Hydroxyphenyl 4-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions encountered during this esterification. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic route, improve yield, and ensure the purity of your final product.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?

Low yield is a common issue stemming from several factors. Let's break down the potential culprits and their solutions.

A1: Potential Causes and Solutions for Low Yield

  • Incomplete Reaction: The esterification of 4-hydroxybenzoic acid and hydroquinone is an equilibrium process.[1] To drive the reaction towards the product, it's crucial to remove the water formed during the reaction.

    • Troubleshooting:

      • Azeotropic Removal of Water: Employ a Dean-Stark apparatus with a suitable solvent like toluene or xylene to continuously remove water.

      • Use of Dehydrating Agents: While less common for this specific synthesis, in principle, desiccants could be used, but they can complicate purification.

      • Reaction Time and Temperature: Ensure the reaction is running for a sufficient duration at the optimal temperature. A patent describes a process where the esterification time is extended until water separation is virtually complete.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Sub-optimal Catalyst Performance: The choice and concentration of the catalyst are critical.

    • Troubleshooting:

      • Catalyst Selection: A combination of sulfuric acid and boric acid has been reported as an effective catalyst system.[1]

      • Catalyst Loading: Use the recommended catalytic amount. Too little will result in a slow or incomplete reaction, while too much can promote side reactions. A patent suggests 0.01 - 3 wt.% of boric acid and 0.01 - 3 wt.% of concentrated sulfuric acid, based on the solid starting materials.[1]

  • Starting Material Purity: Impurities in 4-hydroxybenzoic acid or hydroquinone can interfere with the reaction.

    • Troubleshooting:

      • Purity Check: Verify the purity of your starting materials using techniques like melting point determination or spectroscopy.

      • Purification of Starting Materials: If necessary, recrystallize the starting materials before use.

  • Side Reactions: Several side reactions can consume your starting materials or product, leading to a lower yield. These are discussed in detail in the following questions.

Q2: I'm observing an unexpected byproduct that is difficult to separate from my desired product. What could it be?

One of the most common and troublesome side reactions in the synthesis of aryl esters is the Fries rearrangement.

A2: The Fries Rearrangement

The Fries rearrangement is a reaction where a phenolic ester rearranges to a hydroxy aryl ketone in the presence of a Lewis acid catalyst.[2][3] In the context of this compound synthesis, this can occur if Lewis acids are present, leading to the formation of ortho- and para-acylphenols.

  • Mechanism: The acyl group from the ester migrates to the aromatic ring of the phenol component.[3] This reaction is often catalyzed by Lewis acids like aluminum chloride (AlCl₃) but can also be promoted by strong Brønsted acids under certain conditions.[4][5]

  • How to Identify: The rearranged products will have different chromatographic behavior (TLC, HPLC) and distinct spectroscopic signatures (NMR, IR) compared to the desired ester. Specifically, you would expect to see a ketone carbonyl stretch in the IR spectrum and characteristic aromatic proton splitting patterns in the ¹H NMR spectrum.

  • Troubleshooting:

    • Avoid Lewis Acid Contamination: Ensure your glassware is scrupulously clean and that no residual Lewis acids from previous reactions are present.

    • Control Reaction Temperature: The Fries rearrangement is often favored at higher temperatures.[3] Running the esterification at the lowest effective temperature can help minimize this side reaction.

    • Catalyst Choice: Stick to protic acid catalysts like sulfuric acid, which are less likely to promote the Fries rearrangement compared to Lewis acids.[4]

Fries_Rearrangement reactant 4-Hydroxyphenyl 4-hydroxybenzoate intermediate Acylium Ion Intermediate reactant->intermediate + Catalyst catalyst Lewis Acid (e.g., AlCl₃) product1 Ortho-Fries Product intermediate->product1 Intramolecular Electrophilic Aromatic Substitution (ortho-attack) product2 Para-Fries Product intermediate->product2 Intramolecular Electrophilic Aromatic Substitution (para-attack)

Q3: My final product seems to be degrading over time or during workup. What could be causing this instability?

The ester bond in this compound can be susceptible to hydrolysis, especially under certain conditions.

A3: Product Hydrolysis

Hydrolysis is the cleavage of the ester bond by water, which reverts the product back to the starting materials: 4-hydroxybenzoic acid and hydroquinone. This can occur during the reaction workup or storage if conditions are not optimal.

  • Mechanism: The hydrolysis of esters can be catalyzed by both acids and bases.

  • Troubleshooting:

    • Neutralize a cid catalyst: During the workup, it is crucial to thoroughly neutralize the acid catalyst. Washing the organic layer with a dilute solution of a weak base, such as sodium bicarbonate, followed by water is a standard procedure.[1]

    • Thorough Drying: Ensure the final product is completely dry before storage. Residual moisture can lead to hydrolysis over time.

    • pH Control: Avoid exposing the product to strongly acidic or basic conditions during purification and storage.

    • Storage Conditions: Store the purified product in a cool, dry, and dark place to minimize degradation.

Hydrolysis_Reaction product 4-Hydroxyphenyl 4-hydroxybenzoate sm1 4-Hydroxybenzoic Acid product->sm1 + H₂O (Catalyzed) sm2 Hydroquinone product->sm2 + H₂O (Catalyzed) water H₂O acid_base Acid or Base Catalyst

Q4: I am using a coupling agent like Dicyclohexylcarbodiimide (DCC) and observing a persistent, insoluble white precipitate in my product. What is it and how do I get rid of it?

When using carbodiimide coupling agents like DCC, the formation of dicyclohexylurea (DCU) is an unavoidable part of the reaction mechanism.

A4: Dicyclohexylurea (DCU) Byproduct

DCC is a powerful dehydrating agent that facilitates ester formation by activating the carboxylic acid.[6][7] During this process, DCC is consumed and converted into the insoluble byproduct, dicyclohexylurea (DCU).[8]

  • Mechanism of DCC-mediated Esterification:

    • DCC reacts with the carboxylic acid (4-hydroxybenzoic acid) to form a highly reactive O-acylisourea intermediate.[7][9]

    • This intermediate is then attacked by the alcohol (hydroquinone) to form the ester and the DCU byproduct.[6]

  • Troubleshooting DCU Removal:

    • Filtration: The majority of DCU can be removed by filtration, as it is largely insoluble in most common organic solvents like dichloromethane or ethyl acetate.

    • Solvent Selection: Chose a reaction solvent in which DCU has minimal solubility.

    • Purification: If some DCU remains in the product, it can often be removed by column chromatography or recrystallization.

  • Side Reaction with DCC: N-acylurea formation A potential side reaction in DCC couplings is the intramolecular rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which is unreactive towards the alcohol.[6][9] This side reaction is more prevalent when the alcohol is not very reactive.

    • Mitigation: The addition of a catalyst like 4-dimethylaminopyridine (DMAP) can suppress the formation of N-acylurea by acting as an acyl transfer agent, leading to a more reactive intermediate.[6][8]

DCC_Reaction cluster_main Main Reaction Pathway cluster_side Side Reaction 4-HBA 4-Hydroxybenzoic Acid DCC DCC O-acylisourea O-acylisourea Intermediate Hydroquinone Hydroquinone Product 4-Hydroxyphenyl 4-hydroxybenzoate DCU DCU (byproduct) N-acylurea N-acylurea (unreactive) O-acylisourea_side O-acylisourea Intermediate O-acylisourea_side->N-acylurea Rearrangement

Q5: Can decarboxylation be a competing reaction?

Yes, under certain conditions, decarboxylation of 4-hydroxybenzoic acid can occur.

A5: Decarboxylation of 4-Hydroxybenzoic Acid

4-hydroxybenzoic acid can decarboxylate to form phenol and carbon dioxide, particularly at elevated temperatures (above 200 °C).[10] While typical esterification conditions are milder, prolonged heating at high temperatures could lead to some loss of the starting carboxylic acid.

  • Troubleshooting:

    • Temperature Control: Adhere to the recommended reaction temperature and avoid excessive heating.

    • Reaction Time: Do not extend the reaction time unnecessarily, especially at higher temperatures.

Summary of Key Parameters and Recommendations

ParameterRecommendationRationale
Reaction Temperature Follow established protocols, typically refluxing in toluene or xylene. Avoid excessive heat.To ensure a reasonable reaction rate while minimizing side reactions like Fries rearrangement and decarboxylation.
Catalyst Sulfuric acid and Boric acid combination.Effective for esterification and less prone to inducing the Fries rearrangement.
Water Removal Use a Dean-Stark apparatus.To drive the reaction equilibrium towards the product.
Workup Neutralize the acid catalyst with a weak base (e.g., NaHCO₃ solution).To prevent acid-catalyzed hydrolysis of the ester product.
Purification Recrystallization or column chromatography.To remove unreacted starting materials, byproducts like DCU, and any side products.

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification
  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-hydroxybenzoic acid (1 equivalent), hydroquinone (1 equivalent), and a suitable solvent (e.g., toluene or xylene).

  • Add the catalytic amounts of sulfuric acid and boric acid.

  • Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the crude product and wash with the solvent.

  • Wash the filtered solid with a dilute sodium bicarbonate solution, followed by water, to remove any residual acid.

  • Dry the product thoroughly.

  • Recrystallize from a suitable solvent system to obtain the purified this compound.

Protocol 2: DCC/DMAP-Mediated Esterification
  • Dissolve 4-hydroxybenzoic acid (1 equivalent), hydroquinone (1 equivalent), and a catalytic amount of DMAP in an anhydrous aprotic solvent (e.g., dichloromethane or THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Add a solution of DCC (1.1 equivalents) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with dilute HCl, followed by saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

References

  • Wikipedia. Fries rearrangement. [Link]

  • BYJU'S. What is the Fries Rearrangement Reaction?. [Link]

  • Catalysis Science & Technology (RSC Publishing). Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts. [Link]

  • Grokipedia. Fries rearrangement. [Link]

  • Organic Chemistry Portal. Steglich Esterification. [Link]

  • Chemcess. 4-Hydroxybenzoic Acid: Properties, Production And Uses. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Reaction Mechanism of Dicyclohexylcarbodiimide (DCC). [Link]

  • National Center for Biotechnology Information. Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. [Link]

  • National Center for Biotechnology Information. Reversible Conversion of 4-Hydroxybenzoate and Phenol by Clostridium hydroxybenzoicum. [Link]

  • Slideshare. Dicyclohexylcarbodiimide. [Link]

  • INTERNATIONAL JOURNAL FOR RESEARCH & DEVELOPMENT IN TECHNOLOGY. A Novel Method for the Synthesis of Para-hydroxybenzoic Acid. [Link]

  • Google Patents. EP0252357A2 - Process for the preparation of (4-hydroxyphenyl)
  • ResearchGate. Decarboxylation of Hydroxybenzoic Acids to Phenol Via Deep Eutectic Solvents. [Link]

  • Wikipedia. Steglich esterification. [Link]

Sources

Technical Support Center: Optimization of 4-Hydroxyphenyl 4-Hydroxybenzoate Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of poly(4-hydroxybenzoate). This guide is designed for researchers, scientists, and professionals in drug development and materials science. As Senior Application Scientists, we have structured this resource to address the most common and critical challenges encountered during the polymerization of 4-hydroxyphenyl 4-hydroxybenzoate, providing not just solutions but the fundamental principles behind them.

Frequently Asked Questions (FAQs)
Q1: My final polymer has a low molecular weight and appears brittle. What are the primary causes and how can I increase the degree of polymerization?

A1: Achieving a high molecular weight is the most common challenge in this polycondensation reaction and is critical for obtaining desirable mechanical properties. Low molecular weight is typically traced back to three key areas: inefficient byproduct removal, stoichiometric imbalance, and suboptimal reaction temperature.

  • Causality - The Role of Equilibrium: The polymerization of this compound is a transesterification reaction that releases phenol as a byproduct. This is a reversible equilibrium reaction. According to Le Châtelier's principle, the continuous and efficient removal of phenol is essential to drive the reaction toward the formation of long polymer chains.[1] If phenol remains in the reaction vessel, it can lead to chain-scission events, effectively limiting the molecular weight.

  • Troubleshooting & Optimization:

    • Enhance Byproduct Removal: The single most effective way to increase molecular weight is to improve the efficiency of phenol removal.

      • High Vacuum: Employ a high-capacity vacuum system capable of reaching pressures below 1 Torr, especially during the final stages of the polymerization. Ensure all seals and joints in your reactor are leak-proof.

      • Mechanical Agitation: In a melt polymerization, the viscosity of the reaction mixture increases dramatically, which severely limits the diffusion of the phenol byproduct to the surface.[1] Use a high-torque mechanical stirrer designed for viscous melts to constantly renew the surface area and facilitate mass transfer.

    • Ensure Monomer Purity: The presence of monofunctional impurities in your this compound monomer will act as chain terminators, capping the polymer chains and preventing further growth. Recrystallize the monomer before use to ensure high purity.

    • Optimize Temperature Profile: The reaction requires a staged temperature approach.

      • Initial Stage (Melt & Oligomerization): Start at a temperature just above the monomer's melting point (e.g., 220-250°C) under an inert atmosphere (Nitrogen or Argon) to create a homogenous melt and form oligomers.

      • Polycondensation Stage (High Temp & Vacuum): Gradually increase the temperature to 280-320°C while slowly applying a vacuum.[2] This high temperature is necessary to maintain a molten state as the molecular weight increases and to provide the energy needed for the reaction. Ramping the temperature and vacuum too quickly can cause the monomer to sublime or boil off.

Q2: The poly(4-hydroxybenzoate) I synthesized is dark yellow or brown, not the expected off-white color. What causes this discoloration and how can it be prevented?

A2: Discoloration is almost always a sign of thermal degradation or oxidation at the high temperatures required for this polymerization.

  • Causality - Thermal and Oxidative Degradation: Aromatic polyesters are susceptible to side reactions at temperatures exceeding 300°C, especially in the presence of oxygen.[3] Phenolic end-groups are particularly prone to oxidation, which can create chromophores (colored species) within the polymer backbone. Residual catalyst can sometimes exacerbate this issue.

  • Troubleshooting & Optimization:

    • Strict Inert Atmosphere: From the very beginning of the heating process until the vacuum is fully applied, maintain a constant, positive flow of a high-purity inert gas like nitrogen or argon. This minimizes the presence of oxygen in the reactor headspace.

    • Monomer and Catalyst Quality: Use high-purity monomer, as impurities can lower the decomposition temperature. Some catalysts, particularly certain metal salts, can promote discoloration. If you suspect the catalyst, consider reducing its concentration or exploring alternatives.

    • Minimize Reaction Time at Peak Temperature: While high temperatures are necessary, prolonged exposure increases the risk of degradation. Once the desired melt viscosity (indicative of high molecular weight) is achieved, cool the reaction promptly. Monitoring the torque on the mechanical stirrer can provide a real-time indication of viscosity.

Q3: I'm struggling with the processability of the final polymer. It's insoluble in common solvents and has a very high melting temperature. How can I characterize it or modify the synthesis to improve its properties?

A3: The high crystallinity and rigid backbone of poly(4-hydroxybenzoate) are responsible for its excellent thermal stability but also its intractability.[2][4] This is an inherent property of the homopolymer.

  • Causality - Polymer Structure: The polymer consists of rigid aromatic rings linked by ester groups, leading to a highly ordered, crystalline structure that does not soften until very high temperatures (above 315°C).[4] This structure also makes it resistant to dissolution in common laboratory solvents.

  • Troubleshooting & Optimization:

    • Characterization Strategies:

      • Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential. TGA will confirm the high thermal stability, while DSC can be used to determine the melting temperature (Tm).[3][5]

      • Molecular Weight Estimation: Due to insolubility, standard Gel Permeation Chromatography (GPC) is challenging. You may need specialized, high-temperature GPC or use aggressive solvent mixtures like chloroform/trifluoroacetic acid.[5] Alternatively, intrinsic viscosity measurements in such solvents can provide a relative measure of molecular weight.[5]

    • Synthesis Modification for Improved Processability:

      • Copolymerization: The most effective strategy is to introduce "kinks" into the rigid polymer backbone to disrupt crystallinity. This is done by copolymerizing with other monomers. For example, including monomers like 6-hydroxy-2-naphthoic acid or 3-hydroxybenzoic acid can lower the melting point and improve solubility.[5][6]

Experimental Protocols & Data
Protocol: Melt Polycondensation of this compound

This protocol outlines a standard procedure for synthesizing poly(4-hydroxybenzoate) via melt transesterification.

Step-by-Step Methodology:

  • Monomer Preparation: Dry the this compound monomer under vacuum at 100°C for 12 hours to remove any residual water.

  • Reactor Setup: Charge a glass reactor equipped with a high-torque mechanical stirrer, an inert gas inlet, and a vacuum outlet connected to a cold trap and high-vacuum pump. Add the dried monomer and the catalyst (e.g., titanium (IV) butoxide).

  • Inerting: Purge the reactor with high-purity nitrogen for 30 minutes to remove all oxygen. Maintain a gentle nitrogen flow.

  • Stage 1 - Melting: Begin stirring and heat the reactor to 240°C. Hold at this temperature for 60 minutes to ensure a complete and homogenous melt. Phenol will begin to distill off.

  • Stage 2 - Oligomerization: Increase the temperature to 260°C over 30 minutes. Hold for another 60 minutes. The viscosity will begin to increase.

  • Stage 3 - Polycondensation: Gradually increase the temperature to 300-320°C. Simultaneously and slowly, apply the vacuum, reducing the pressure to <1 Torr over 90 minutes.

  • Stage 4 - Final Polymerization: Hold the reaction at the peak temperature and full vacuum. The reaction is complete when the stirrer torque reaches a stable, high value (typically 2-4 hours).

  • Isolation: Release the vacuum with nitrogen and cool the reactor. The polymer will be a solid, opaque mass that may need to be carefully removed from the reactor.

Table 1: Typical Reaction Parameters
ParameterRecommended RangePurpose
Temperature 240°C -> 320°C (Staged)To melt monomer and drive polycondensation
Pressure 760 Torr -> <1 TorrTo remove phenol byproduct and drive equilibrium
Catalyst Titanium (IV) ButoxideTo increase the rate of transesterification
Stirring Speed 50-150 RPMTo ensure homogeneity and facilitate mass transfer
Reaction Time 4-6 hoursTo achieve high molecular weight
Visualizations
Polymerization Workflow

PolymerizationWorkflow Monomer Monomer Purification (Drying/Recrystallization) Reactor Reactor Charging (Monomer + Catalyst) Monomer->Reactor Inerting Inert Gas Purge (Nitrogen/Argon) Reactor->Inerting Stage1 Stage 1: Melting (240°C, 1 atm) Inerting->Stage1 Stage2 Stage 2: Oligomerization (260°C, 1 atm) Stage1->Stage2 Stage3 Stage 3: Polycondensation (260-320°C, Vacuum) Stage2->Stage3 Isolation Cooling & Isolation Stage3->Isolation Characterization Polymer Characterization (DSC, TGA, Viscosity) Isolation->Characterization

Caption: A typical workflow for the melt polymerization of this compound.

Reaction Scheme

ReactionScheme cluster_reactants Reactants cluster_products Products n_monomer n (Monomer) polymer Poly(4-hydroxybenzoate) n_monomer->polymer Δ, Vacuum Catalyst phenol + (n-1) Phenol

Caption: The transesterification reaction showing byproduct removal.

References
  • Britannica.
  • Kricheldorf, H. R., & Schwarz, G. (2025). New polymer syntheses: 10. Syntheses of high molecular weight poly(4-hydroxybenzoate)s by bulk condensations of 4-hydroxybenzoic acids.
  • Zeng, H., Sun, X., Li, Q., & Song, S. (2025). Accelerating the “one-pot” melt polycondensation for thermotropic liquid crystalline polymers by introducing a second acetylating agent.
  • Pashnova, A., et al. (2023). Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids.
  • Pashnova, A., et al. (2023). Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4'-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic. MDPI.
  • BenchChem. (2025). Optimizing reaction conditions for 1,3-Bis(4-hydroxyphenyl)

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preventing degradation of 4-Hydroxyphenyl 4-hydroxybenzoate during polymerization

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the polymerization of 4-Hydroxyphenyl 4-hydroxybenzoate. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate the complexities of your experiments and prevent monomer degradation. Our focus is on ensuring the scientific integrity and success of your polymerization reactions.

I. Understanding the Challenge: The Vulnerability of this compound

This compound is a valuable monomer, particularly in the synthesis of high-performance polymers like liquid crystal polymers (LCPs) and polyarylates. Its rigid structure contributes to exceptional thermal and mechanical properties in the final polymer. However, the phenolic hydroxyl groups make the monomer susceptible to thermo-oxidative degradation at the high temperatures typically required for polycondensation (often in the range of 330–360°C).[1] This degradation can lead to several critical issues:

  • Discoloration: Oxidation of phenolic moieties often forms quinoidal structures, which are colored and can lead to yellowing or pinking of the final polymer, compromising its aesthetic and optical properties.[2][3]

  • Chain Scission and Cross-linking: Uncontrolled radical reactions can cause polymer chain cleavage, leading to lower molecular weight and compromised mechanical strength, or undesirable cross-linking, which can affect processability.[1][4]

  • Loss of Stoichiometry: Degradation of the monomer can disrupt the precise 1:1 stoichiometry required for successful step-growth polymerization, further limiting the achievable molecular weight.[5]

This guide will address these challenges head-on, providing you with the knowledge and tools to mitigate them effectively.

II. Troubleshooting Guide: A Symptom-Based Approach

This section addresses common problems encountered during the polymerization of this compound, offering potential causes and actionable solutions.

Symptom / Observation Potential Root Cause(s) Recommended Actions & Explanations
Polymer is Discolored (Yellow/Brown/Pink) 1. Thermo-oxidative degradation of phenolic groups. [2] 2. Presence of oxygen in the reactor. 3. Interaction with catalyst residues or impurities. 1. Inert Atmosphere: Ensure the polymerization is conducted under a high-purity inert atmosphere (Nitrogen or Argon) to minimize oxygen exposure. Purge the reactor thoroughly before heating.[6] 2. Antioxidant Addition: Incorporate a synergistic blend of primary and secondary antioxidants. A hindered phenolic antioxidant (e.g., Irganox 1010) scavenges free radicals, while a phosphite-based antioxidant (e.g., Ultranox 626) decomposes hydroperoxides that can initiate degradation.[1][7][8] 3. Monomer Purity: Use high-purity monomers. Impurities can catalyze degradation.[5][9]
Low Molecular Weight / Low Viscosity 1. Monomer degradation disrupting stoichiometry. 2. Incomplete removal of condensation byproducts (e.g., acetic acid, water). 3. Insufficient reaction time or temperature. 4. Impure monomers or solvents. [5][9]1. Protect Hydroxyl Groups: Acetylate the hydroxyl groups of the monomer before polymerization. This is a standard practice for monomers like 4-hydroxybenzoic acid in LCP synthesis.[6][10] The resulting acetoxy groups are less susceptible to oxidation and the reaction byproduct, acetic acid, is more easily removed under vacuum. 2. Efficient Vacuum: Apply a high vacuum during the later stages of polycondensation to effectively remove volatile byproducts and drive the reaction equilibrium toward high molecular weight polymer formation.[11] 3. Optimize Conditions: Systematically evaluate reaction time and temperature. Ensure the temperature is high enough for polymerization but not so high as to cause excessive degradation.[9]
Gel Formation / Insoluble Polymer 1. Excessive cross-linking due to side reactions. [1] 2. Localized overheating ("hot spots") in the reactor. 3. High concentration of reactive impurities. 1. Control Temperature Profile: Ensure uniform heating of the reaction mixture. Vigorous and efficient stirring is crucial to prevent hot spots. 2. Use Stabilizers: Employ primary and secondary antioxidants to inhibit the radical chain reactions that can lead to cross-linking.[4][12] 3. Re-evaluate Catalyst: Ensure the catalyst concentration is optimal. Some catalysts can promote side reactions at high temperatures.

III. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound degradation during polymerization?

A1: The primary degradation mechanism is thermo-oxidative degradation. At high temperatures, the phenolic hydroxyl groups are susceptible to oxidation. This process is a free-radical chain reaction initiated by heat, oxygen, and impurities. The radicals can abstract hydrogen from the hydroxyl groups, leading to the formation of phenoxyl radicals. These radicals can then participate in side reactions that result in chain scission, cross-linking, and the formation of colored byproducts like quinones.[1][2][4]

Q2: What are primary and secondary antioxidants, and why is a combination recommended?

A2: Primary and secondary antioxidants work synergistically to protect the polymer.

  • Primary Antioxidants are radical scavengers. They are typically sterically hindered phenols (like Irganox 1010) that donate a hydrogen atom to reactive peroxy radicals, terminating the degradation cycle.[7][8][13]

  • Secondary Antioxidants are hydroperoxide decomposers. They are often phosphite-based compounds (like Ultranox 626 or Irgafos 168).[1][14] They convert hydroperoxides, which are formed during the initial oxidation steps, into non-radical, stable products, thus preventing them from breaking down into new radicals that could initiate further degradation.[13]

Using them in combination provides comprehensive protection throughout the high-temperature processing and the service life of the polymer.[12]

Q3: Should I acetylate the hydroxyl groups of my monomer before polymerization? What are the benefits?

A3: Yes, acetylation is a highly recommended and common strategy, particularly in melt polycondensation for producing LCPs from similar hydroxy-functional monomers.[6][10] The process involves reacting the hydroxyl groups with acetic anhydride. The benefits are significant:

  • Enhanced Stability: The resulting acetoxy ester is less prone to oxidation than the free hydroxyl group at high temperatures.

  • Controlled Reactivity: It prevents premature reaction and allows for a more controlled polymerization process.

  • Facilitated Byproduct Removal: The polycondensation reaction releases acetic acid, a volatile byproduct that is easier to remove under vacuum than water, which helps to drive the polymerization to completion and achieve high molecular weight.[11]

Q4: How critical are monomer purity and stoichiometry?

A4: They are absolutely critical for successful step-growth polymerization. The Carothers' equation dictates that achieving high molecular weight requires both very high conversion (>99%) and a near-perfect stoichiometric balance of reactive functional groups.[5] Any degradation of the this compound monomer before or during polymerization will upset this balance, acting as a chain-terminating event and severely limiting the final molecular weight of the polymer.[5] Rigorous purification of monomers to remove any potential inhibitors or catalysts for degradation is a mandatory first step.[9]

IV. Experimental Protocols & Methodologies

Protocol 1: Acetylation of this compound

This protocol describes the conversion of the hydroxyl groups to acetoxy groups, a key step in preparing the monomer for high-temperature melt polycondensation.

Materials:

  • This compound

  • Acetic Anhydride (excess, e.g., 2.5 equivalents)

  • Catalyst (e.g., sodium acetate, catalytic amount)

  • Nitrogen or Argon gas supply

  • Reaction flask with reflux condenser and magnetic stirrer

Procedure:

  • Reactor Setup: Charge the reaction flask with this compound and a catalytic amount of sodium acetate.

  • Inert Atmosphere: Purge the flask with dry nitrogen gas for 15-20 minutes to create an inert atmosphere.

  • Reagent Addition: Add acetic anhydride to the flask.

  • Reaction: Heat the mixture to reflux (approx. 140-150°C) with constant stirring under a nitrogen blanket. Monitor the reaction progress (typically 2-4 hours).

  • Isolation: After cooling, the product can be isolated. A common method is to add the reaction mixture to a large volume of cold water to precipitate the acetylated product.[6]

  • Purification: Filter the precipitate, wash thoroughly with water to remove acetic acid, and dry under vacuum.

  • Verification: Confirm the complete acetylation via FTIR (disappearance of broad O-H stretch, appearance of C=O ester stretch) or NMR spectroscopy.

Protocol 2: Melt Polycondensation with Stabilizers

This protocol outlines a general procedure for the polymerization of the acetylated monomer.

Materials:

  • Acetylated this compound

  • Co-monomer(s) (if applicable, e.g., acetylated 6-hydroxy-2-naphthoic acid)[6]

  • Antioxidant Blend (e.g., 0.1-0.5 wt% total; 1:1 ratio of a hindered phenol and a phosphite stabilizer)[1]

  • Polycondensation catalyst (e.g., sodium or calcium acetate)[6]

  • High-temperature glass reactor with a mechanical stirrer, nitrogen/vacuum inlet, and a distillation outlet.

Procedure:

  • Charging the Reactor: Charge the reactor with the acetylated monomer(s), the antioxidant blend, and the catalyst.

  • Inerting and Melting: Purge the reactor with nitrogen. Begin heating and stirring. The reactants will melt and the polycondensation will begin, releasing acetic acid which will start to distill off.

  • Temperature Ramp: Gradually increase the temperature (e.g., from 250°C to >300°C) over several hours according to a pre-determined heating profile. The viscosity of the mixture will increase significantly.

  • Applying Vacuum: Once the initial evolution of acetic acid subsides, gradually apply a vacuum to the system. This is crucial for removing the final traces of the byproduct and driving the molecular weight up.[11]

  • Final Stage: Continue the reaction under high temperature and full vacuum until the desired melt viscosity (indicating high molecular weight) is achieved. This can be monitored by the torque on the mechanical stirrer.

  • Polymer Recovery: Cool the reactor under nitrogen and carefully recover the solid polymer.

V. Visualization of Degradation and Prevention

To better understand the processes, the following diagrams illustrate the key pathways.

G cluster_degradation Thermo-Oxidative Degradation Pathway cluster_prevention Stabilization Strategy cluster_primary Primary Antioxidant cluster_secondary Secondary Antioxidant A Phenolic Monomer (R-OH) C Phenoxyl Radical (R-O•) A->C Initiation B Heat, O₂, Impurities D Chain Scission & Cross-linking C->D Propagation E Quinone Formation (Discoloration) C->E Side Reactions P1 Peroxy Radical (ROO•) C->P1 Radicals Quenched P3 Stable Products (ROOH + ArO•) P1->P3 P2 Hindered Phenol (ArOH) P2->P3 S1 Hydroperoxide (ROOH) P3->S1 Byproduct Decomposed S3 Stable Alcohol + Phosphate Ester S1->S3 S2 Phosphite (P(OR)₃) S2->S3 G A 1. Monomer Prep: 4-Hydroxyphenyl 4-hydroxybenzoate C 2. Acetylation: Formation of Protected Monomer A->C B Acetic Anhydride + Catalyst B->C D 3. Polymerization Setup: Charge Reactor with Protected Monomer, Antioxidants, Catalyst C->D E 4. Melt Polycondensation: - N₂ Purge - Temp Ramp (250°C -> 300°C+) - Acetic Acid Removal D->E F 5. High Vacuum Stage: - Remove Final Byproduct - Increase Molecular Weight E->F G 6. Final Product: High Molecular Weight, Stable Polymer F->G

Caption: Recommended workflow for polymerization via monomer protection.

VI. References

  • Storozhuk, I. P., et al. (2023). Selection of antioxidants to improve the thermal-oxidative stability of polyarylates. E3S Web of Conferences, 413, 02030.

  • Baoxu Chemical. (n.d.). Overall Introduction of Polymer Antioxidant. Retrieved from [Link]

  • Ampacet Corporation. (n.d.). Use of Antioxidant Masterbatch for Polymer Stabilization. Retrieved from [Link]

  • Vinati Organics. (2023, August 14). Phenolic Antioxidants in Polymers: Enhancing the Durability of Plastics and Rubbers. Retrieved from [Link]

  • Google Patents. (n.d.). US4954561A - Stabilizers for polymer/polyols. Retrieved from

  • Fiveable. (n.d.). Stabilization methods | Polymer Chemistry Class Notes. Retrieved from [Link]

  • Ampacet Corporation. (n.d.). Yellowing and Pinking of White PE/PP. Retrieved from [Link]

  • Wikipedia. (n.d.). Polymer stabilizer. Retrieved from [Link]

  • Google Patents. (n.d.). US4316996A - Discoloration prevention of phenolic antioxidants. Retrieved from

  • MedCrave. (2018, January 3). Liquid crystalline behavior of polymers: fundamentals, synthesis and characterizations. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative study on the radiolytic degradation of 4-hydroxybenzoate and 4-hydroxybenzoic ethyl ester. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Step-by-Step Guide to Custom Polymer Synthesis Process. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Characterization of Side-Chain Liquid-Crystalline Block Copolymers Containing Cyano-Terminated Phenyl Benzoate Moieties. Retrieved from [Link]

  • Reddit. (2021, November 16). Troubleshooting step growth polymerization. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of new thermotropic liquid crystals derived from 4-hydroxybenzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). US8853344B2 - Liquid crystalline polymer composition for films. Retrieved from

  • ResearchGate. (n.d.). Discoloration of polymers by phenolic antioxidants. Retrieved from [Link]

  • Google Patents. (n.d.). US4325890A - Phenol-formaldehyde condensates, their preparation and their use as dispersing agents, liquefaction agents and tanning agents. Retrieved from

  • ResearchGate. (n.d.). Scheme 1. Copolymerization of 4-hydroxybenzoic acid with 6-hydroxy-2-naphthoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). A schematic representation of 4-hydroxyphenyl alcohol produced by 4-hydroxybenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Discoloration Phenomenon Induced by the Combination of Phenolic Antioxidants & Hindered Amine Light Stabilisers. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Main chain selective polymer degradation: controlled by the wavelength and assembly. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Monomer Selection Strategies for Custom Polymer Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). The metabolic pathway for degradation of benzoate, 4-hydroxybenzoate and cyclohexane-1-carboxylate in R. palustris. Retrieved from [Link]

  • Bundesanstalt für Arbeitsschutz und Arbeitsmedizin. (n.d.). Guidance for monomers and polymers. Retrieved from [Link]

  • Agilent. (n.d.). GPC/SEC Troubleshooting and Good Practice. Retrieved from [Link]

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Technical Support Center: Interpreting Complex NMR Spectra of 4-Hydroxyphenyl 4-hydroxybenzoate Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 4-Hydroxyphenyl 4-hydroxybenzoate polymers. As a researcher working with these aromatic polyesters, you are likely aware of the challenges their Nuclear Magnetic Resonance (NMR) spectra can present. The inherent structural complexities, such as signal overlap in the aromatic region, peak broadening, and the subtle effects of polymer chain architecture, can make spectral interpretation a formidable task.[1][2]

This guide is designed to provide you with direct, actionable solutions to common problems encountered during the NMR analysis of these materials. Structured in a question-and-answer format, it combines troubleshooting advice with foundational knowledge to empower you to move from spectral complexity to structural clarity.

Troubleshooting Guide: From Unresolved Spectra to Actionable Data

This section addresses specific, practical issues you may face during your experiments. The answers provide not just a solution, but the scientific reasoning behind the recommended course of action.

Question 1: My aromatic signals in the ¹H NMR spectrum are just a broad, unresolved hump between 6.5 and 8.5 ppm. What's causing this and how can I fix it?

Answer: This is the most common issue for aromatic polymers and typically results from a combination of factors. Let's break down the causes and solutions systematically.

  • Causality: The broadness arises from two primary sources: homogeneous broadening and inhomogeneous broadening .[3]

    • Homogeneous Broadening: Polymers tumble slowly in solution, leading to efficient T₂ relaxation and, consequently, broader peaks.[3][4] High sample concentration exacerbates this by increasing viscosity.

    • Inhomogeneous Broadening: In a polymer sample, each repeating unit exists in a slightly different magnetic environment due to variations in chain length, conformation, and proximity to chain ends. This creates a multitude of overlapping sharp signals that appear as one broad peak.[3] Poor magnetic field homogeneity (shimming) will also contribute significantly.[5]

  • Troubleshooting Workflow:

    G start Broad, Unresolved Aromatic Signals Observed shim Step 1: Re-shim the Spectrometer Is the resolution of the solvent peak sharp? If not, shimming is the primary issue. start->shim conc Step 2: Reduce Sample Concentration High viscosity leads to slow tumbling and broad peaks. Halve the concentration and re-acquire. shim->conc If shimming is good temp Step 3: Increase Acquisition Temperature Higher temperatures reduce viscosity and increase molecular motion, averaging out environments and sharpening signals. conc->temp If still broad solvent Step 4: Change NMR Solvent Solvent choice affects chain conformation. Try DMSO-d6 or a CDCl3/TFA-d mixture to improve solubility and potentially alter peak dispersion. temp->solvent If still broad advanced Step 5: Employ Advanced Techniques If broadening persists, the issue is likely inherent. Use 2D NMR to resolve overlapping signals. solvent->advanced If still broad end Resolution Improved advanced->end

    Caption: Troubleshooting workflow for broad NMR signals.

Question 2: I can't definitively assign the signals for the 4-hydroxyphenyl ring versus the 4-hydroxybenzoate ring. How can I resolve this ambiguity?

Answer: This is a classic problem of signal overlap where 1D NMR is insufficient. The solution lies in using two-dimensional (2D) NMR techniques, which add a second frequency dimension to separate correlated nuclei.[6] For your polymer, the most powerful experiments are HSQC and HMBC.

  • Expertise & Causality:

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to (one-bond ¹H-¹³C correlation).[6][7] Since the carbon environments are more distinct (e.g., the ester carbonyl-adjacent carbon vs. the ether oxygen-adjacent carbon), you can use the well-separated ¹³C spectrum to resolve the ambiguous ¹H signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away.[7][8] This is exceptionally powerful for assigning quaternary (non-protonated) carbons, like the ester carbonyl and the carbons bonded to the ether oxygen. For instance, the protons on one ring will show a correlation to the carbonyl carbon of the benzoate moiety, definitively linking them.

  • Experimental Protocol: Acquiring a 2D gHSQC Spectrum

    • Sample Preparation: Prepare a moderately concentrated sample (15-30 mg/mL) in a suitable deuterated solvent (e.g., DMSO-d6). The higher concentration is necessary to get a good signal-to-noise ratio in a reasonable time.

    • Spectrometer Setup: Tune and lock the spectrometer. Acquire standard 1D ¹H and ¹³C{¹H} spectra first.

    • Load gHSQC Pulse Program: Select a gradient-enhanced HSQC pulse program (e.g., hsqcedetgpsp on a Bruker system). Gradient selection helps to remove artifacts.

    • Set Spectral Widths: In the ¹H dimension (F2), set the width to encompass all proton signals (e.g., 0-10 ppm). In the ¹³C dimension (F1), set the width to cover the expected carbon range (e.g., 90-180 ppm for the aromatic and carbonyl region).

    • Set Key Parameters:

      • ¹J(CH) Coupling Constant: Set this value to the average one-bond C-H coupling constant for aromatic carbons, typically ~145-160 Hz.

      • Number of Scans (NS): Start with 4 or 8 scans per increment.

      • Number of Increments (in F1): Use at least 256 increments for decent resolution in the carbon dimension.

    • Acquisition & Processing: Run the experiment. After acquisition, apply a sine-bell window function in both dimensions and perform a 2D Fourier transform to generate the final spectrum.

Question 3: I need to determine the number-average molecular weight (Mn) by end-group analysis, but I can't see the terminal -OH signals. Are they there?

Answer: Yes, they are present, but their signals are often vanishingly small and difficult to detect for several reasons.

  • Causality:

    • Low Concentration: For any polymer of reasonable length (e.g., DP > 20), the molar concentration of end-groups is a tiny fraction of the repeating monomer units.[9][10]

    • Signal Broadening: Phenolic -OH protons can undergo chemical exchange with trace amounts of water in the solvent, which severely broadens their signal, sometimes to the point of it disappearing into the baseline.[5]

    • Long T₁ Relaxation: Protons of end-groups can have different relaxation times than backbone protons. If the relaxation delay (d1) in your experiment is too short, these signals may not have fully relaxed and will be attenuated.

  • Solutions:

    • Maximize Signal: Prepare a highly concentrated sample (~50 mg/mL or as much as will dissolve). On the spectrometer, increase the number of scans significantly (e.g., 256 or more) to improve the signal-to-noise ratio.

    • Quantitative Parameters: Ensure you are using quantitative acquisition parameters. This means setting the relaxation delay (d1) to at least 5 times the longest T₁ of the signals you want to quantify. A 90° pulse angle should also be used.

    • Chemical Derivatization (The Gold Standard): A highly reliable method is to chemically tag the end-groups with a reagent that has a unique NMR signature in an empty region of the spectrum. Trichloroacetyl isocyanate (TAI) is an excellent choice for this.[11]

      • Mechanism: TAI reacts quantitatively and rapidly with both hydroxyl (-OH) and any potential carboxyl (-COOH) end-groups.[11]

      • Result: The reaction forms a derivative with a new N-H proton that gives a sharp, distinct singlet far downfield (δ ~8-11 ppm), away from all other polymer signals.[11] By integrating this new peak against the repeating unit peaks, you can perform a highly accurate Mn calculation.

  • Experimental Protocol: Mn Determination via TAI Derivatization

    • Sample Prep: In a dry vial, dissolve a precisely weighed amount of your polymer (e.g., 20 mg) in ~0.6 mL of anhydrous deuterated solvent (e.g., CDCl₃ or THF-d8).

    • Derivatization: Add a small excess of trichloroacetyl isocyanate (TAI) (e.g., 5-10 µL) to the solution. The reaction is typically instantaneous.[11]

    • NMR Acquisition: Transfer the solution to an NMR tube. Acquire a standard ¹H NMR spectrum. You do not need an extended relaxation delay for this, as you are comparing integrals within the same spectrum.

    • Calculation:

      • Identify the repeating unit proton signals (e.g., the 8 aromatic protons) and the new N-H signal from the derivatized end-group.

      • Calculate Mn using the formula: Mn = (I_repeat / N_repeat) * MW_repeat + MW_endgroups Where:

        • I_repeat is the integral of a well-resolved repeating unit signal.

        • N_repeat is the number of protons that signal represents.

        • The degree of polymerization (DP) is (I_repeat / N_repeat) / (I_endgroup / 1).

        • MW_repeat is the molecular weight of the repeating monomer unit.

        • MW_endgroups is the molecular weight of the two terminal units.

Frequently Asked Questions (FAQs)

This section covers broader concepts essential for a complete understanding of your polymer's NMR data.

Question 4: What are the expected ¹H and ¹³C NMR chemical shifts for the repeating unit of this compound polymer?

Answer: The chemical environment of each nucleus dictates its chemical shift. For this aromatic polyester, the electron-withdrawing ester group and electron-donating ether linkage create a distinct pattern. The expected shifts (in DMSO-d6) are summarized below. Note that actual values can shift slightly based on solvent, concentration, and temperature.

Atom Label¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Benzoate Ring
H-a~8.0 - 8.2 (d)
H-b~7.0 - 7.2 (d)
C-1~121 - 123
C-2 (C-a)~131 - 133
C-3 (C-b)~115 - 117
C-4 (Carbonyl)~164 - 166
Phenol Ring
H-c~7.3 - 7.5 (d)
H-d~7.1 - 7.3 (d)
C-5~145 - 147
C-6 (C-c)~122 - 124
C-7 (C-d)~118 - 120
C-8 (Ether)~155 - 157

(Note: Chemical shifts are estimates based on literature for similar structures.[12][13][14] d = doublet)

Question 5: How can I use NMR to determine if my polymer has a random or blocky microstructure?

Answer: This question relates to the sequence distribution of monomer units. While this is more critical for copolymers, in a homopolymer like this, it relates to the possibility of head-to-head (H-H) vs. head-to-tail (H-T) linkages. High-resolution ¹³C NMR is the best tool for this analysis.

  • Trustworthiness & Causality: The chemical shift of a carbon atom is sensitive to its immediate neighbors. In a polymer chain, a carbon in a central monomer unit "feels" the identity of the two adjacent units. This group of three is called a triad .

    • Head-to-Tail (H-T) linkage (Expected): ...-O-Ph-COO-Ph-O-Ph-COO-...

    • Head-to-Head (H-H) linkage (Defect): ...-O-Ph-COO-O-Ph-Ph-COO-...

    If H-H or T-T defects are present, new triad sequences will appear. The carbonyl carbon (C-4) and the ether-linked carbon (C-8) are particularly sensitive to these sequence effects.[15] In a perfectly random polymer, the relative intensities of different triad peaks will follow Bernoullian statistics.[16] The presence of unexpectedly intense signals for one type of triad over another would suggest a blocky or alternating structure. For your polymer, the appearance of small, distinct peaks near the main carbonyl or ether carbon signals could indicate these structural irregularities.

Question 6: Which 2D NMR experiment is the right choice for my specific problem?

Answer: Choosing the right 2D experiment depends entirely on the information you need. This decision tree can guide your selection.

G start What is your primary question? q1 Which protons are coupled to each other? start->q1 q2 Which proton is attached to which carbon? start->q2 q3 How are the different monomer fragments connected? start->q3 sol1 Use COSY (Correlation Spectroscopy) Shows ¹H-¹H J-coupling. q1->sol1 sol2 Use HSQC (Heteronuclear Single Quantum Coherence) Shows one-bond ¹H-¹³C correlations. q2->sol2 sol3 Use HMBC (Heteronuclear Multiple Bond Correlation) Shows long-range (2-3 bond) ¹H-¹³C correlations. q3->sol3

Caption: Decision tree for selecting the appropriate 2D NMR experiment.

References

  • Creative Biostructure. (n.d.). Using NMR for Studying Polymer Structures. Retrieved from [Link]

  • White, J. L., & Kober, E. M. (1995). NMR Analysis of Polyester Urethane End Groups and Solid-Phase Hydrolysis Kinetics. Macromolecules, 28(15), 5271–5278. [Link]

  • Scribd. (n.d.). NMR Analysis of Polymer Tacticity. Retrieved from [Link]

  • Wikipedia. (2024). Tacticity. Retrieved from [Link]

  • Impact Solutions. (2017, May 3). NMR of PMMA - tacticity and its determination through NMR. Retrieved from [Link]

  • University of Massachusetts Amherst NMR Labs. (2023, February 20). Are Polymer NMR Peaks Always Broad? Retrieved from [Link]

  • Reddit. (2015, November 26). Why do polymers give rise to broad NMR peaks? Retrieved from [Link]

  • Ramesh, S., & Ranganathan, R. (2007). A novel method for determination of polyester end-groups by NMR spectroscopy. Polymer, 48(1), 130-138. [Link]

  • Ivory Research. (2023, May 11). Nuclear Magnetic Resonance on Proton Nuclei: Determining Polymer Tacticity. Retrieved from [Link]

  • Brus, J. (n.d.). NMR Spectroscopy of Polymers. Institute of Macromolecular Chemistry, Academy of Sciences of the Czech Republic. Retrieved from [Link]

  • Bain, A. D., Eaton, D. R., Hamielec, A. E., & Mlekuz, M. (1987). Line broadening in the carbon-13 NMR spectra of crosslinked polymers. Macromolecules, 20(3), 567–570. [Link]

  • Cheng, H. N., & Mirau, P. A. (Eds.). (2002). NMR Spectra of Polymers and Polymer Additives. Hanser Gardner Publications. [Link]

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  • Patsnap. (2024, September 22). NMR Spectroscopy Applications in Polymer Analysis. Retrieved from [Link]

  • Mirau, P. A. (n.d.). 2D NMR STUDIES OF SYNTHETIC POLYMERS. ISMAR. Retrieved from [Link]

  • Brar, A. S., & Singh, G. (2007). Two-dimensional NMR studies of acrylate copolymers. Pure and Applied Chemistry, 79(10), 1765–1781. [Link]

  • Wikipedia. (2024). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). End-Group Analysis of Polymer. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Trends and Challenges in NMR Spectroscopy for Advanced Polymeric Materials Characterization. Retrieved from [Link]

  • Bruker. (n.d.). Gaining Valuable Insight into Polymers with High Resolution NMR. Retrieved from [Link]

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  • Scribd. (n.d.). NMR End-Group Analysis. Retrieved from [Link]

  • Brus, J. (n.d.). NMR Spectroscopy of Polymers. Retrieved from [Link] Chiswick/Brus_NMR_polymers.pdf

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • Utracki, L. A., & Wilkie, C. A. (Eds.). (2014). Polymer Blends Handbook. Springer. [Link]

  • National Center for Biotechnology Information. (n.d.). Propyl 4-hydroxybenzoate. PubChem. Retrieved from [Link]

  • Gaponova, D. M., et al. (2023). Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids. Polymers, 15(9), 2139. [Link]

  • ResearchGate. (n.d.). Figure 1. (a) Chemical structures and peak assignments; (b) ¹H-NMR spectra of copolyesters P1−P4. Retrieved from [Link]

  • Kricheldorf, H. R., & Ruhser, F. (1992). Copolyesters of 4-hydroxy-3-phenylbenzoic acid and 4-hydroxybenzoic acid. Polymer, 33(11), 2431-2436. [Link]

  • Biological Magnetic Resonance Bank. (n.d.). Methyl 4-hydroxybenzoate (C8 H8 O3). Retrieved from [Link]

  • ResearchGate. (n.d.). Structural characterization of 4-HBA. (a) 1 H NMR spectrum of 4-HBA.... Retrieved from [Link]

  • Williams, M., et al. (2018). Synthesis and Characterization of Charge-Stabilized Poly(4-hydroxybutyl acrylate) Latex by RAFT Aqueous Dispersion Polymerization. Macromolecules, 51(15), 5638–5648. [Link]

  • Al-Azzawi, M., et al. (2023). Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. Journal of the American Chemical Society, 145(35), 19230–19238. [Link]

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  • ResearchGate. (n.d.). Characterization of Copoly(p-hydroxybenzoate/bisphenol A terephthalate) by NMR Spectroscopy. Retrieved from [Link]

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Technical Support Center: Scaling Up 4-Hydroxyphenyl 4-hydroxybenzoate Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 4-Hydroxyphenyl 4-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this key intermediate. We provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful and efficient scaling of your synthesis.

I. Troubleshooting Guide: Navigating Common Scale-Up Hurdles

Scaling up any chemical synthesis from the benchtop to larger reactors introduces a new set of variables that can impact yield, purity, and reproducibility. This section addresses specific issues you may encounter during the production of this compound.

Issue 1: Consistently Low Yields Upon Scale-Up

Question: My lab-scale synthesis of this compound via the esterification of p-hydroxybenzoic acid and hydroquinone consistently gives good yields (85-90%). However, upon scaling up to a 50L reactor, my yields have dropped to around 60%. What are the likely causes and how can I rectify this?

Answer: A drop in yield upon scale-up is a common challenge and can often be attributed to a combination of factors related to mass and heat transfer, as well as reaction kinetics.

  • Inadequate Mixing: In a larger reactor, achieving homogenous mixing of the reactants, particularly when dealing with solids, becomes more challenging. Inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions.

    • Solution: Evaluate your reactor's agitation system. Consider increasing the stirring speed or using a different impeller design (e.g., an anchor or turbine stirrer) to ensure better mixing of the slurry. Baffles within the reactor can also improve mixing efficiency.

  • Poor Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases. This can lead to difficulties in maintaining a consistent reaction temperature. Exothermic or endothermic processes that were negligible at a small scale can become significant.

    • Solution: Monitor the internal reaction temperature closely. If you are using an external heating mantle or jacket, ensure it has sufficient power and surface area for the larger volume. For highly exothermic reactions, consider a reactor with internal cooling coils.

  • Inefficient Water Removal: The esterification reaction produces water as a byproduct. In larger volumes, removing this water to drive the reaction to completion can be less efficient.

    • Solution: If using a Dean-Stark apparatus or similar azeotropic distillation setup, ensure it is appropriately sized for the larger volume of solvent and expected water removal. A slight increase in the proportion of the azeotropic solvent (e.g., toluene or xylene) may be beneficial.[1]

  • Reaction Time: The optimal reaction time at a small scale may not be directly transferable to a larger scale.

    • Solution: Conduct a reaction kinetics study at the larger scale by taking aliquots at different time points and analyzing them for product formation and reactant consumption using a suitable analytical method like HPLC.[2][3] This will help you determine the optimal reaction time for your scaled-up process.

Issue 2: Increased Levels of Impurities in the Final Product

Question: My scaled-up batches of this compound show a significant increase in two main impurities: unreacted p-hydroxybenzoic acid and a higher molecular weight species, likely the bis-acylated hydroquinone. How can I minimize the formation of these impurities?

Answer: The presence of unreacted starting material and the formation of the bis-acylated byproduct are common challenges in this synthesis. Their increase upon scale-up often points to issues with stoichiometry and reaction conditions.

  • Stoichiometric Imbalance: While you may be adding the correct molar equivalents of reactants, inefficient mixing in a large reactor can lead to localized areas where one reactant is in excess, promoting side reactions.

    • Solution: Consider adding the p-hydroxybenzoic acid (or its more reactive acid chloride derivative) portion-wise or via a controlled addition funnel to the hydroquinone solution. This can help maintain a more controlled stoichiometric ratio throughout the reaction.

  • Reaction Temperature: Higher reaction temperatures can sometimes favor the formation of the thermodynamically more stable bis-acylated product.

    • Solution: As mentioned previously, carefully monitor and control the internal reaction temperature. A slightly lower reaction temperature, compensated by a longer reaction time, may help to minimize the formation of the bis-acylated impurity.

  • Catalyst Concentration: The optimal catalyst concentration may differ between small and large-scale reactions.

    • Solution: Re-evaluate the concentration of your esterification catalyst (e.g., sulfuric acid, p-toluenesulfonic acid).[4] It's possible that a slightly lower catalyst concentration could reduce the rate of the second acylation reaction more significantly than the desired mono-acylation.

Issue 3: Difficulties in Product Isolation and Purification

Question: In the lab, I can easily purify my product by recrystallization. However, on a larger scale, the crude product is an oily solid that is difficult to handle and purify. What can I do to improve the physical form of my crude product and make purification more efficient?

Answer: Changes in the physical form of the product upon scale-up are often related to the cooling rate and the presence of impurities that can inhibit crystallization.

  • Controlled Cooling: Rapid cooling of a large reaction mass can lead to the product "oiling out" or precipitating as a fine, difficult-to-filter solid.

    • Solution: Implement a controlled cooling profile for your reactor. A slower, gradual cooling will encourage the formation of larger, more well-defined crystals that are easier to filter and wash.

  • Impurity Effects: The increased levels of impurities, as discussed in the previous point, can act as crystal growth inhibitors.

    • Solution: Address the impurity formation at the reaction stage. A purer crude product will generally be easier to crystallize.

  • Washing Protocol: An effective washing step is crucial to remove residual starting materials, catalyst, and byproducts.

    • Solution: After filtration, wash the crude product cake with an appropriate solvent. A common procedure involves washing with a dilute solution of sodium bicarbonate to remove acidic impurities, followed by a water wash to remove any remaining salts.[4] Finally, a wash with a non-polar solvent like toluene or xylene can help remove organic impurities.[4]

  • Alternative Purification Techniques: If recrystallization remains challenging, consider alternative purification methods.

    • Solution: Slurry washing the crude product in a suitable solvent at a specific temperature can be an effective way to remove impurities without fully dissolving the product. For very challenging purifications, column chromatography may be an option, although it is less ideal for very large scales.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the direct esterification of p-hydroxybenzoic acid with hydroquinone.[4] This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and often involves the azeotropic removal of water to drive the reaction to completion.[1][4]

Q2: What are the key analytical techniques for monitoring the reaction and assessing the purity of the final product?

A2: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for both in-process monitoring and final product purity assessment.[2][3] It allows for the quantification of the starting materials, the desired product, and any impurities. Other techniques that can be used for structural confirmation include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Q3: What are the main safety considerations when scaling up the production of this compound?

A3: The primary safety concerns involve the handling of corrosive acids (sulfuric acid, p-toluenesulfonic acid) and flammable organic solvents (toluene, xylene). Ensure that the reactor and all associated equipment are properly grounded to prevent static discharge. All personnel should wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and lab coats. The reaction should be conducted in a well-ventilated area or under a fume hood.

Q4: Can I use a different catalyst for the esterification reaction?

A4: While strong protic acids are common, other catalysts can be used. For instance, a combination of sulfuric acid and boric acid has been reported as an effective catalyst system.[4] The choice of catalyst can influence reaction kinetics and impurity profiles, so it's advisable to perform small-scale trials before implementing a new catalyst on a larger scale.

Q5: What is the main challenge in achieving selective mono-esterification of hydroquinone?

A5: The primary challenge is preventing the formation of the bis-acylated byproduct, 1,4-bis(4-hydroxybenzoyl)hydroquinone. Since hydroquinone has two reactive hydroxyl groups, careful control of stoichiometry, reaction temperature, and the rate of addition of the acylating agent is crucial to favor the formation of the mono-ester.[5]

III. Experimental Protocols

Protocol 1: Synthesis of this compound (50L Scale)

Materials:

  • p-Hydroxybenzoic acid

  • Hydroquinone

  • p-Toluenesulfonic acid monohydrate (catalyst)

  • Toluene (solvent)

  • Sodium bicarbonate

  • Deionized water

Equipment:

  • 50L glass-lined reactor equipped with a mechanical stirrer, thermocouple, condenser, and Dean-Stark trap

  • Heating/cooling system for the reactor jacket

  • Nutsche filter or centrifuge for product isolation

Procedure:

  • Charge the 50L reactor with hydroquinone and toluene.

  • Begin stirring and heat the mixture to reflux (approximately 110-112 °C) to azeotropically dry the hydroquinone.

  • Once no more water is collected in the Dean-Stark trap, cool the reactor contents to 80 °C.

  • Add the p-hydroxybenzoic acid and p-toluenesulfonic acid monohydrate to the reactor.

  • Slowly heat the reaction mixture back to reflux and begin collecting the water of reaction in the Dean-Stark trap.

  • Maintain the reaction at reflux until the theoretical amount of water has been collected and in-process control (e.g., HPLC) indicates the reaction is complete.

  • Cool the reaction mixture to 60 °C.

  • Filter the hot solution to remove any insoluble impurities.

  • Transfer the filtrate to a clean crystallizer vessel and cool slowly to 10-15 °C with gentle stirring to induce crystallization.

  • Isolate the product by filtration using a Nutsche filter.

  • Wash the filter cake with a 5% aqueous sodium bicarbonate solution, followed by deionized water, and finally with cold toluene.

  • Dry the product under vacuum at 60-70 °C until a constant weight is achieved.

Protocol 2: HPLC Analysis of Reaction Mixture

Mobile Phase:

  • A: 0.1% Formic acid in Water

  • B: 0.1% Formic acid in Acetonitrile

Gradient:

Time (min)%A%B
09010
101090
151090
15.19010
209010

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) Flow Rate: 1.0 mL/min Detection: UV at 254 nm Injection Volume: 10 µL

Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., acetonitrile) and filter through a 0.45 µm syringe filter before injection.

IV. Visualizations

Workflow for Scaling Up this compound Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Final Analysis prep_reactants Prepare Reactants (p-Hydroxybenzoic Acid, Hydroquinone) charge_reactor Charge Reactor prep_reactants->charge_reactor prep_catalyst Prepare Catalyst (p-Toluenesulfonic Acid) reaction_step Esterification Reaction (Reflux with Water Removal) prep_catalyst->reaction_step prep_solvent Prepare Solvent (Toluene) prep_solvent->charge_reactor azeo_dry Azeotropic Drying charge_reactor->azeo_dry azeo_dry->reaction_step ipc In-Process Control (HPLC) reaction_step->ipc Monitor ipc->reaction_step Incomplete cool_reaction Cool Reaction Mixture ipc->cool_reaction Complete filter_hot Hot Filtration (optional) cool_reaction->filter_hot crystallize Crystallization cool_reaction->crystallize filter_hot->crystallize filter_product Filter Product crystallize->filter_product wash_product Wash Product (NaHCO3, Water, Toluene) filter_product->wash_product dry_product Dry Product wash_product->dry_product final_qc Final QC Analysis (HPLC, NMR, MS) dry_product->final_qc

Caption: A typical workflow for the scaled-up synthesis of this compound.

Troubleshooting Decision Tree for Low Yields

G start Low Yield Issue check_mixing Is mixing adequate? start->check_mixing improve_mixing Improve Agitation (Increase speed, change impeller) check_mixing->improve_mixing No check_temp Is temperature control stable? check_mixing->check_temp Yes improve_mixing->check_temp improve_heating Improve Heat Transfer (Check jacket, consider coils) check_temp->improve_heating No check_water_removal Is water removal efficient? check_temp->check_water_removal Yes improve_heating->check_water_removal improve_distillation Optimize Azeotropic Distillation (Check Dean-Stark size) check_water_removal->improve_distillation No check_time Is reaction time sufficient? check_water_removal->check_time Yes improve_distillation->check_time optimize_time Conduct Kinetic Study (HPLC) to determine optimal time check_time->optimize_time No end Yield Improved check_time->end Yes optimize_time->end

Caption: A decision tree to troubleshoot low yields in scaled-up production.

V. References

  • putri, elfia siska yasa ; Wibowo, Widajanti ; Kosela, Soleh. / Esterification of p-hydroxybenzoic acid with glucose using a γ-Al2O3/SO4 catalyst. Available from:

  • The mechanism of esterification of p-hydroxybenzoic acid with glucose using SO 4 2-. ResearchGate. Available from: [Link]

  • ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester - CABI Digital Library. Available from: [Link]

  • Process for the preparation of (4-hydroxyphenyl)-4-hydroxy-benzoate, and its use. Google Patents. Available from:

  • Esterification of hydroxybenzoic acids. Google Patents. Available from:

  • synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. Indo American Journal of Pharmaceutical Research. Available from: [Link]

  • Process for the preparation of 4-hydroxyphenyl benzoate derivatives. Google Patents. Available from:

  • 4-Hydroxybenzoic acid - Wikipedia. Available from: [Link]

  • Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography. PubMed. Available from: [Link]

  • Schotten Baumann Reaction - BYJU'S. Available from: [Link]

  • Synthesis of 4-Hydroxybenzoic Acid Derivatives in Escherichia coli. PubMed. Available from: [Link]

  • Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. PMC - NIH. Available from: [Link]

  • Production process and purification process of 4-hydroxy-benzoic acid long chain ester. Google Patents. Available from:

  • Schotten Baumann Reaction Mechanism Detailed Explanation. Available from: [Link]

  • Schotten–Baumann reaction - Wikipedia. Available from: [Link]

  • Phenyl 4-Hydroxybenzoate: A Key Building Block for Pharmaceutical Innovation. Available from: [Link]

  • Schotten-Baumann Reaction - Organic Chemistry Portal. Available from: [Link]

  • High-Yield Production of 4-Hydroxybenzoate From Glucose or Glycerol by an Engineered Pseudomonas taiwanensis VLB120. PubMed Central. Available from: [Link]

  • Production of 4-Hydroxybenzoic Acid by an Aerobic Growth-Arrested Bioprocess Using Metabolically Engineered Corynebacterium glutamicum. PMC - NIH. Available from: [Link]

  • A derivatization-enhanced detection strategy in mass spectrometry: Analysis of 4-hydroxybenzoates and their metabolites after keratinocytes are exposed to UV radiation. ResearchGate. Available from: [Link]

  • This compound | CAS#:28084-48-2 | Chemsrc. Available from: [Link]

  • 4-Hydroxybenzoic acid derivatives synthesized through metabolic... ResearchGate. Available from: [Link]

  • Process for the preparation of 4-hydroxybenzophenones - European Patent Office. Available from: [Link]

  • (PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS *1. ResearchGate. Available from: [Link]

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Technical Support Center: 4-Hydroxyphenyl 4-hydroxybenzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Hydroxyphenyl 4-hydroxybenzoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this esterification process. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your synthesis for maximum purity and yield.

Section 1: Frequently Asked Questions (FAQs) on Impurity Formation

This section addresses the most common questions regarding the formation of impurities during the synthesis of this compound from p-hydroxybenzoic acid and hydroquinone.

Q1: What are the primary impurities I should anticipate in my crude product?

A: The impurity profile is typically dominated by three categories:

  • Unreacted Starting Materials: Residual p-hydroxybenzoic acid and hydroquinone are common.

  • Over-reaction Products: The most significant side-product is often 1,4-phenylene bis(4-hydroxybenzoate), a di-ester formed when a single hydroquinone molecule reacts with two molecules of p-hydroxybenzoic acid.[1]

  • Degradation Products: Discoloration in the product often points to the oxidation of hydroquinone to p-benzoquinone. At elevated temperatures, thermal decarboxylation of p-hydroxybenzoic acid to phenol can also occur.[2]

Q2: My final product shows a significant peak at a higher molecular weight during analysis. What is it and why did it form?

A: This is almost certainly the di-ester impurity, 1,4-phenylene bis(4-hydroxybenzoate). Hydroquinone is a symmetrical molecule with two reactive hydroxyl groups. If the molar ratio of p-hydroxybenzoic acid to hydroquinone is greater than 1:1, or if localized concentrations of the acid are too high, the hydroquinone can undergo esterification on both sides. This is a common issue when reaction conditions are not carefully controlled.[1]

Q3: The color of my crude product is pink/brown, not the expected white/off-white. What causes this discoloration?

A: This discoloration is a classic indicator of hydroquinone oxidation. The phenolic hydroxyl groups of hydroquinone are highly susceptible to oxidation, especially in the presence of trace oxygen at elevated temperatures, forming highly colored p-benzoquinone and other polymeric species. This is a critical parameter to control for obtaining a high-purity, colorless product.

Q4: How can I prevent having significant amounts of unreacted p-hydroxybenzoic acid in my final product?

A: High levels of residual p-hydroxybenzoic acid typically point to an incomplete reaction. Esterification is an equilibrium-controlled process.[3] To drive the reaction to completion, several factors are critical:

  • Efficient Water Removal: The reaction produces water as a byproduct. Removing this water (e.g., via a Dean-Stark trap in an appropriate solvent like toluene or xylene) is essential to shift the equilibrium towards the product side.[4]

  • Catalyst Activity: Ensure you are using an effective esterification catalyst, such as a combination of sulfuric acid and boric acid or p-toluenesulfonic acid, at the correct loading.[4]

  • Reaction Time and Temperature: The reaction may simply need more time or a higher temperature to reach completion. Monitor the reaction progress until water evolution ceases.

Section 2: Troubleshooting Guide: Proactive Impurity Minimization

This guide provides actionable steps to address specific impurity challenges during the synthesis phase.

Issue 1: High Levels of 1,4-phenylene bis(4-hydroxybenzoate) (Di-ester Impurity)
  • Root Cause Analysis: The formation of the di-ester is a direct consequence of stoichiometry. Since hydroquinone is bifunctional, it can react twice if sufficient p-hydroxybenzoic acid is available.

  • Preventative Strategy: The most effective control is the precise management of reactant ratios. A patent for this synthesis specifies using approximately equivalent molar ratios of p-hydroxybenzoic acid and hydroquinone.[4] To further suppress the di-ester formation, employing a slight molar excess of hydroquinone can be beneficial, although this will necessitate its removal during purification.

Workflow for Minimizing Di-ester Formation

Caption: Control of reactant stoichiometry.

Issue 2: Product Discoloration (Oxidation of Hydroquinone)
  • Root Cause Analysis: The phenolic nature of hydroquinone makes it highly prone to oxidation by atmospheric oxygen, a process accelerated by heat and potential trace metal catalysts.

  • Preventative Strategy: Rigorous exclusion of oxygen is paramount.

    • Inert Atmosphere: The reaction vessel must be thoroughly purged with an inert gas (e.g., Nitrogen or Argon) before heating. Maintain a positive pressure of the inert gas throughout the reaction.

    • Solvent Quality: Use freshly distilled or de-gassed solvents to minimize dissolved oxygen.

Issue 3: Incomplete Reaction and Low Yield
  • Root Cause Analysis: As an equilibrium reaction, esterification requires catalytic activation and the removal of byproducts to proceed efficiently.

  • Optimization Strategy:

    • Catalyst Selection: A combination of sulfuric acid (0.01 - 3 wt%) and boric acid (0.01 - 3 wt%) has been shown to be an effective catalyst system.[4] p-Toluenesulfonic acid is also a viable alternative.

    • Azeotropic Water Removal: Performing the reaction in a solvent that forms an azeotrope with water (e.g., toluene, xylene) allows for continuous water removal using a Dean-Stark apparatus. The reaction can be considered near completion when water ceases to collect.[4]

Section 3: High-Purity Recovery: Purification Protocols

Even with optimized synthesis, a purification regimen is necessary to achieve high purity suitable for demanding applications.

Q: What is the most effective multi-step process for purifying the crude this compound?

A: A sequential wash and recrystallization protocol is highly effective. The strategy is to first remove acidic impurities and then purify the desired product from neutral impurities (like the di-ester) and residual starting materials.

Protocol 1: Sequential Purification Workflow

This protocol outlines the steps to remove both acidic and neutral impurities from the crude solid.

Step 1: Removal of Acidic Impurities (Unreacted p-Hydroxybenzoic Acid)

  • Suspend the crude, filtered product in an inert solvent such as toluene or xylene.[4]

  • Add a dilute aqueous solution of sodium hydrogen carbonate (e.g., 5% w/v) and stir vigorously. The bicarbonate base will deprotonate the acidic p-hydroxybenzoic acid, converting it to its water-soluble sodium salt.

  • Separate the aqueous layer. Repeat the wash if necessary (TLC can be used to check the organic phase for residual acid).

  • Wash the organic layer with water to remove any remaining bicarbonate solution.[4]

Step 2: Recrystallization

  • The washed organic layer (e.g., in xylene) containing the crude product can be heated to ensure complete dissolution.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath if required, to induce crystallization of the pure this compound.[4] The di-ester and other neutral impurities will have different solubility profiles and should remain in the mother liquor.

  • Filter the well-formed crystals and wash with a small amount of cold solvent.

  • Dry the final product under vacuum. A melting point of 242-245°C is indicative of high purity.[4]

Purification Workflow Diagram

Caption: Step-by-step purification flowchart.

Section 4: Analytical Methods for Quality Control

Confirming the purity of the final product and identifying any remaining impurities is a critical final step.

Analytical TechniquePurposeKey Insights
HPLC Purity assessment and quantification of impurities.A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is typically effective for separating the product from starting materials and the di-ester impurity. UV detection at ~290 nm is suitable.[5]
GC Assay of product purity.Gas chromatography can be used to determine the percentage purity of the final product, often reported as ≥98.0%.
Melting Point Indicator of purity.A sharp melting point within the expected range (242-247°C) suggests high purity.[4][6] A broad or depressed melting point indicates the presence of impurities.
FTIR Structural confirmation.Confirms the presence of key functional groups: ester carbonyl (C=O) stretch (~1700-1730 cm⁻¹), phenolic O-H stretch (~3300-3400 cm⁻¹), and aromatic C=C stretches.
NMR (¹H, ¹³C) Unambiguous structural elucidation.Provides detailed structural information, confirming the connectivity of the molecule and allowing for the identification and quantification of impurities with distinct signals.
LC-MS Molecular weight confirmation.Confirms the molecular weight of the desired product (230.22 g/mol ) and can help in identifying the mass of unknown impurity peaks.[5][6]
References
  • Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography. (n.d.). PubMed.
  • Biosynthetic Pathways for 4-Hydroxybenzoate. (2023). The Science Notes.
  • 4-Hydroxybenzoic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • Process for the preparation of (4-hydroxyphenyl)-4-hydroxy-benzoate, and its use. (1988). Google Patents.
  • Preparation of alkyl esters of parahydroxybenzoic acid. (1967). Google Patents.
  • Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. (2021). National Institutes of Health (NIH). Retrieved from [Link]

  • A schematic representation of 4-hydroxyphenyl alcohol produced by 4-hydroxybenzoic acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Production process and purification process of 4-hydroxy-benzoic acid long chain ester. (2016). Google Patents.
  • Reactions leading to the formation of 4-hydroxybenzoate. (n.d.). ResearchGate. Retrieved from [Link]

  • Process for the preparation of 4-hydroxyphenyl benzoate derivatives. (n.d.). Google Patents.
  • The Role of Phenyl 4-Hydroxybenzoate in Modern Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Understanding Phenyl 4-Hydroxybenzoate: Properties and Uses. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. (2016). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • 4-HYDROXYBENZOIC ACID. (n.d.). Ataman Kimya. Retrieved from [Link]

  • A Novel Method for the Synthesis of Para-hydroxybenzoic Acid. (n.d.). INTERNATIONAL JOURNAL FOR RESEARCH & DEVELOPMENT IN TECHNOLOGY. Retrieved from [Link]

  • Synthesis of 2-(4-hydroxyphenyl)ethyl 3,4,5-Trihydroxybenzoate and Its Inhibitory Effect on Sucrase and Maltase. (2020). ResearchGate. Retrieved from [Link]

  • This compound | CAS#:28084-48-2. (n.d.). Chemsrc. Retrieved from [Link]

  • Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid... (2024). Indo American Journal of Pharmaceutical Research. Retrieved from [Link]

  • 4-Hydroxybenzoic Acid | C7H6O3 | CID 135. (n.d.). PubChem. Retrieved from [Link]

  • Purification method of 4-hydroxybenzoic acid long chain ester. (n.d.). Google Patents.
  • Esterification of p-hydroxybenzoic acid with glucose using a γ-Al2O3/SO4 catalyst. (n.d.). SciSpace. Retrieved from [Link]

  • Process for the decolorization and purification of p-hydroxybenzoic acid. (1956). Google Patents.
  • METHYL p-HYDROXYBENZOATE. (n.d.). FAO. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Synthesis of 4-Hydroxyphenyl 4-hydroxybenzoate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Hydroxyphenyl 4-hydroxybenzoate, often abbreviated as 4-HPHB, is a pivotal organic intermediate with a molecular structure that lends itself to significant industrial applications. Its bifunctional nature, featuring two hydroxyl groups and an ester linkage, makes it a valuable monomer for the synthesis of advanced polymers, particularly high-performance liquid-crystalline polyesters and polycarbonates.[1] Beyond material science, 4-HPHB serves as a crucial building block in the pharmaceutical industry for the synthesis of complex active pharmaceutical ingredients (APIs).[2][3]

The efficient and selective synthesis of 4-HPHB is a subject of considerable interest for researchers and process chemists. The primary challenge lies in the selective mono-esterification of hydroquinone, a symmetrical bifunctional molecule, to prevent the formation of the di-substituted byproduct. This guide provides an in-depth comparison of prevalent synthesis methods, supported by experimental data, to assist researchers and drug development professionals in selecting the optimal strategy for their specific needs.

Overview of Primary Synthetic Strategies

The synthesis of 4-HPHB predominantly revolves around the esterification of 4-hydroxybenzoic acid with hydroquinone. However, variations in catalysts, reaction conditions, and starting materials define several distinct approaches. The three main strategies discussed are:

  • Direct Acid-Catalyzed Esterification: The most conventional method, involving the direct reaction between 4-hydroxybenzoic acid and hydroquinone in the presence of an acid catalyst.

  • Transesterification: An alternative approach that uses a short-chain ester of 4-hydroxybenzoic acid (e.g., methyl 4-hydroxybenzoate) to react with hydroquinone.

  • Selective Cleavage of a Di-ester: A less common but inventive method that involves synthesizing a di-ester of hydroquinone first, followed by selective cleavage to yield the mono-ester.

Below is a diagram illustrating these primary synthetic pathways.

Synthesis_Routes cluster_0 Direct Esterification cluster_1 Transesterification cluster_2 Selective Cleavage HB 4-Hydroxybenzoic Acid HPHB This compound HB->HPHB + Hydroquinone + Acid Catalyst HQ Hydroquinone HQ->HPHB HBE 4-Hydroxybenzoic Acid Ester (e.g., Methyl Ester) HBE->HPHB + Hydroquinone + Metal Catalyst BC Benzoyl Chloride Derivative DiEster 1,4-bis(benzoyl)hydroquinone BC->DiEster + Hydroquinone (Excess) DiEster->HPHB + Alkali Metal Alkanolate

Caption: Primary synthetic routes to this compound.

Comparative Analysis of Synthesis Methods

The choice of a synthetic method depends critically on factors such as desired yield, purity, cost of reagents, scalability, and environmental impact. This section provides a detailed comparison of the primary routes.

Causality Behind Experimental Choices
  • Catalyst Selection: In direct esterification, strong proton acids (H₂SO₄, p-TsOH) are employed to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and susceptibility to nucleophilic attack by the hydroxyl group of hydroquinone.[4] The combination of sulfuric acid and boric acid is particularly effective; boric acid is thought to facilitate the reaction by forming a complex that activates the carboxylic acid.[1] For transesterification, metal catalysts are often preferred.[5]

  • Solvent and Water Removal: The esterification reaction is a reversible equilibrium. To drive the reaction toward the product side, the water formed as a byproduct must be continuously removed, a classic application of Le Chatelier's principle. This is typically achieved by using a solvent like toluene or xylene that forms an azeotrope with water, allowing for its removal via a Dean-Stark apparatus.[1]

  • Stoichiometry: In direct synthesis, approximately equimolar ratios of the reactants are used.[1] However, in methods designed to avoid di-substitution, a large excess of one reactant (like hydroquinone) might be used, although this complicates purification by requiring the removal of large amounts of unreacted starting material.[6] The selective cleavage method cleverly circumvents this by first creating the di-substituted product and then cleaving one side.[6]

Data Presentation: Performance Comparison
Parameter Direct Acid-Catalyzed Esterification Transesterification Selective Cleavage of Di-ester
Reactants 4-Hydroxybenzoic Acid, Hydroquinone4-Hydroxybenzoic Acid short-chain ester, Hydroquinone1,4-bis(benzoyl)hydroquinone, Alkali Metal Alkanolate
Typical Catalysts H₂SO₄/Boric Acid, p-Toluenesulfonic Acid.[1]Metal catalysts (e.g., Titanates).[5]Not a catalytic reaction; stoichiometric reagent.[6]
Solvent Toluene, Xylene.[1]High-boiling point inert solvents.[5]Inert solvents (e.g., Toluene, THF).[6]
Temperature Reflux (110-145 °C).[1]120 - 200 °C.[5]30 - 90 °C.[6]
Reported Yield Up to 98.5%.[1]Varies; generally good but depends on equilibrium.Good; avoids statistical mixtures.
Pros High yield, well-established, uses readily available materials.Can be driven to completion by removing the volatile alcohol byproduct.High selectivity for the mono-ester, avoids difficult purification from excess hydroquinone.[6]
Cons Requires efficient water removal, risk of di-ester formation, catalyst removal needed.Requires pre-synthesis of the starting ester.Multi-step process, requires stoichiometric use of strong base.

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, providing detailed, step-by-step methodologies for the most common and effective synthesis route.

Protocol 1: Direct Esterification using p-Toluenesulfonic Acid

This method is favored for its high yield and operational simplicity on a laboratory scale.

Workflow Diagram

Protocol_Workflow start Start reactants 1. Charge Reactor: - 4-Hydroxybenzoic Acid - Hydroquinone - p-TsOH - Toluene start->reactants reflux 2. Heat to Reflux (with Dean-Stark Trap) reactants->reflux water_removal 3. Collect Water Azeotropically (Monitor reaction completion) reflux->water_removal cool 4. Cool Reaction Mixture (Product crystallizes) water_removal->cool filter 5. Filter Crude Product cool->filter wash_solvent 6. Wash with Toluene filter->wash_solvent wash_base 7. Wash with Dilute NaHCO₃ Solution wash_solvent->wash_base wash_water 8. Wash with Water wash_base->wash_water dry 9. Dry Under Vacuum wash_water->dry end End: Purified 4-HPHB dry->end

Caption: Experimental workflow for the direct esterification of 4-HPHB.

Step-by-Step Methodology:

  • Reactor Setup: Equip a round-bottom flask with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser.

  • Charging Reactants: To the flask, add 4-hydroxybenzoic acid (1.0 eq), hydroquinone (1.0 eq), and p-toluenesulfonic acid (0.01-0.05 eq) as the catalyst.[1]

  • Solvent Addition: Add a suitable volume of toluene or xylene to the flask to create a slurry in which the reactants are dispersed.[1]

  • Reaction: Heat the mixture to reflux. The toluene/water or xylene/water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until the theoretical amount of water has been collected, indicating the reaction is near completion.

  • Cooling and Crystallization: Once the reaction is complete, allow the mixture to cool to room temperature. The product, 4-HPHB, is poorly soluble in the solvent at lower temperatures and will crystallize out.[1]

  • Filtration: Filter the crystallized crude product using a Büchner funnel.

  • Washing Sequence:

    • Wash the filter cake with a small amount of cold toluene or xylene to remove residual starting materials.[1]

    • Wash with a dilute aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize and remove any remaining acidic catalyst and unreacted 4-hydroxybenzoic acid.[1]

    • Finally, wash with deionized water to remove any inorganic salts.[1]

  • Drying: Dry the purified product under vacuum at an elevated temperature (e.g., 60-80 °C) to remove residual water and solvent. The final product should be a well-crystallized solid.[1] A yield of 98.5% has been reported for a similar process.[1]

Conclusion

The synthesis of this compound is most commonly and efficiently achieved through the direct acid-catalyzed esterification of 4-hydroxybenzoic acid and hydroquinone. This method, particularly when using catalysts like p-toluenesulfonic acid or a sulfuric acid/boric acid mixture in conjunction with azeotropic water removal, offers exceptionally high yields and a straightforward workup procedure.[1] While alternative methods such as transesterification and selective di-ester cleavage exist, they often require more complex starting materials or reaction setups. For researchers and drug development professionals requiring high-purity 4-HPHB, the direct esterification method represents a robust, scalable, and well-documented approach, providing a reliable foundation for further applications in polymer science and pharmaceutical synthesis.

References

  • Process for the preparation of (4-hydroxyphenyl)-4-hydroxy-benzoate, and its use.
  • Phenyl 4-Hydroxybenzoate: A Key Building Block for Pharmaceutical Innov
  • Application Notes and Protocols for the Esterification of 4-Hydroxybenzoic Acid. Benchchem.
  • Process for the preparation of 4-hydroxyphenyl benzoate derivatives.
  • Synthesis of 4-Hydroxybenzoic Acid Deriv
  • 4-Hydroxybenzoic acid. Wikipedia.
  • Understanding Phenyl 4-Hydroxybenzoate: Properties and Uses. NINGBO INNO PHARMCHEM CO.,LTD.
  • Production process and purification process of 4-hydroxy-benzoic acid long chain ester.
  • 4-Hydroxybenzoic Acid: Properties, Production And Uses. Chemcess.
  • Microbial synthesis of 4-hydroxybenzoic acid
  • The Role of Phenyl 4-Hydroxybenzoate in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • 4-Hydroxybenzoic acid derivatives synthesized through metabolic engineering of the shikimate pathway.

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validation of HPLC method for 4-Hydroxyphenyl 4-hydroxybenzoate quantification

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Validation of HPLC Methods for 4-Hydroxyphenyl 4-hydroxybenzoate Quantification: A Comparative Analysis

However, the development of an HPLC method is only the first step. To ensure that the data generated is accurate, reliable, and fit for its intended purpose, a rigorous validation process must be undertaken. This guide provides a comprehensive, in-depth exploration of the validation of an HPLC method for this compound quantification, grounded in the authoritative standards of the International Council for Harmonisation (ICH) guidelines.[2][3][4] Furthermore, it presents a comparative analysis with alternative analytical techniques, offering a decision-making framework for selecting the most appropriate method for a given research context.

The Foundational Step: HPLC Method Development

The development of a robust HPLC method is a systematic process that involves the careful selection of chromatographic conditions to achieve optimal separation and detection of the analyte.[1] For this compound, a reverse-phase HPLC (RP-HPLC) method is most suitable due to the compound's moderate polarity. RP-HPLC utilizes a non-polar stationary phase and a polar mobile phase, separating compounds based on their hydrophobicity.[1]

A well-defined method serves as the foundation for the entire validation process. The following table outlines a typical set of starting chromatographic conditions for the analysis of this compound, based on methods developed for structurally similar phenolic compounds like 4-Hydroxybenzoic acid.[5][6][7]

Table 1: Representative Chromatographic Conditions for this compound Analysis

ParameterConditionRationale
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)The C18 stationary phase provides excellent hydrophobic interaction for retaining and separating phenolic compounds.
Mobile Phase Gradient elution with 0.1% Phosphoric Acid in Water (A) and Acetonitrile (B)A gradient is often necessary to elute the analyte with a good peak shape in a reasonable time. Phosphoric acid helps to suppress the ionization of the phenolic hydroxyl groups, ensuring consistent retention and sharp peaks.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure.
Detection UV at 254 nmPhenolic compounds exhibit strong UV absorbance. 254 nm is a common wavelength for aromatic compounds, providing good sensitivity.
Injection Volume 10 µLA typical volume that balances sensitivity with the risk of column overloading.
Column Temperature 30°CMaintaining a constant temperature ensures reproducible retention times and peak shapes.

The Core of Confidence: HPLC Method Validation Workflow

Method validation is the formal process of demonstrating that an analytical procedure is suitable for its intended purpose.[8] It provides documented evidence that the method consistently produces results that are accurate and precise. The validation process is guided by the ICH Q2(R2) guidelines, which outline the necessary parameters to be evaluated.[4][9]

The following diagram illustrates the logical workflow of a comprehensive HPLC method validation process.

HPLC_Validation_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Documentation & Implementation Dev Method Development & Optimization Proto Validation Protocol Definition (Acceptance Criteria) Dev->Proto Finalized Method Specificity Specificity Proto->Specificity Linearity Linearity & Range Proto->Linearity Accuracy Accuracy Proto->Accuracy Precision Precision (Repeatability & Intermediate) Proto->Precision LOD Limit of Detection (LOD) Proto->LOD LOQ Limit of Quantitation (LOQ) Proto->LOQ Robustness Robustness Proto->Robustness Report Validation Report Compilation Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD->Report LOQ->Report Robustness->Report Implement Routine Method Implementation Report->Implement

Caption: Workflow for HPLC method validation, from development to implementation.

Detailed Experimental Protocols for Validation

Here we provide step-by-step methodologies for assessing the key validation parameters as defined by ICH guidelines.[2][3]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3][8]

  • Protocol:

    • Prepare a solution of a placebo (matrix without the analyte).

    • Prepare a standard solution of this compound.

    • Prepare a sample solution containing the analyte and potential interfering substances (e.g., known impurities or degradation products).

    • Inject all three solutions into the HPLC system.

    • Acceptance Criterion: The chromatogram of the placebo should show no peak at the retention time of the analyte. The analyte peak in the sample solution should be pure and well-resolved from any other peaks.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable accuracy, precision, and linearity.[2][9]

  • Protocol:

    • Prepare a stock solution of this compound.

    • Perform serial dilutions to create at least five concentration levels, typically spanning 80% to 120% of the expected sample concentration.

    • Inject each concentration in triplicate.

    • Construct a calibration curve by plotting the average peak area against the concentration.

    • Acceptance Criterion: The correlation coefficient (R²) of the linear regression should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results to the true value. It is typically determined through recovery studies.[3][8]

  • Protocol:

    • Spike a placebo mixture with a known amount of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

    • Acceptance Criterion: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels:

  • Repeatability (Intra-day precision): Assesses precision over a short interval of time with the same analyst and instrument.[2]

    • Protocol: Prepare six replicate samples at 100% of the test concentration and analyze them on the same day.

    • Acceptance Criterion: The relative standard deviation (%RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-day precision): Assesses variations within the lab, such as different days, different analysts, or different equipment.[5]

    • Protocol: Repeat the repeatability study on a different day with a different analyst.

    • Acceptance Criterion: The %RSD should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[8][9]

  • Protocol (based on Signal-to-Noise ratio):

    • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

    • Acceptance Criterion: LOD is typically established at an S/N ratio of 3:1, while LOQ is established at an S/N ratio of 10:1. The precision (%RSD) at the LOQ should be ≤ 10%.

Summary of Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters and their typical acceptance criteria as per ICH guidelines for an assay of a drug substance.

Table 2: Summary of Validation Parameters for HPLC Method

Validation ParameterAcceptance Criteria (as per ICH)Representative Values for a Validated Method
Specificity No interference at the analyte's retention time.No interference observed from placebo.[5]
Linearity (R²) R² ≥ 0.9990.9998[7]
Range Typically 80-120% of test concentration.0.5 µg/mL to 4.0 µg/mL[6]
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.5%
Precision (%RSD)
- Repeatability≤ 2.0%< 1.5%[3]
- Intermediate≤ 2.0%< 2.0%
LOD S/N Ratio ≥ 3:10.10 µg/mL[6]
LOQ S/N Ratio ≥ 10:10.50 µg/mL[6]

Comparative Analysis: HPLC vs. Alternative Quantification Methods

While HPLC with UV detection is a workhorse in analytical labs, other techniques may be more suitable depending on the specific analytical challenge, such as the need for higher sensitivity or structural confirmation. The primary alternatives include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[10][11]

Table 3: Performance Comparison of Analytical Methods

ParameterHPLC-UVLC-MS/MSGC-MS
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation coupled with mass analysis for high specificity.[12]Chromatographic separation of volatile/derivatized compounds followed by mass analysis.
Specificity Good; can be affected by co-eluting impurities with similar UV spectra.Excellent; based on parent and fragment ion masses.[11]Excellent; based on mass fragmentation patterns.[10]
Sensitivity (LOD/LOQ) Moderate (µg/mL to high ng/mL).Very High (low ng/mL to pg/mL).High (ng/mL); requires derivatization for non-volatile analytes.[11]
Derivatization Required? NoNoYes, for non-volatile compounds like this compound.
Throughput HighHighModerate (due to derivatization step).
Cost (Instrument/Maint.) Low to ModerateHighModerate
Primary Advantage Robust, cost-effective, widely available.Unmatched sensitivity and specificity.[12]High resolution and established libraries for identification.

Decision Framework: Selecting the Right Analytical Tool

Choosing the appropriate analytical method requires a careful consideration of the research question, sample matrix, required sensitivity, and available resources.

Method_Selection_Flowchart start Start: Quantification of This compound q2 Is routine QC/QA in a controlled environment the goal? start->q2 q1 Is the sample matrix complex or analyte concentration very low (e.g., biological fluids)? q3 Is definitive structural confirmation required? q1->q3 No res_lcms Use LC-MS/MS (High Sensitivity & Specificity) q1->res_lcms Yes q2->q1 No res_hplc Use HPLC-UV (Robust & Cost-Effective) q2->res_hplc Yes q3->res_lcms Yes res_gcms Consider GC-MS (If derivatization is feasible) q3->res_gcms No

Caption: Decision flowchart for selecting an analytical method.

For routine quality control and assays where analyte concentrations are relatively high, a validated HPLC-UV method is often the most practical and cost-effective choice.[1] When dealing with complex matrices (e.g., environmental or biological samples) or trace-level quantification, the superior sensitivity and specificity of LC-MS/MS are indispensable.[10][13] GC-MS becomes a viable option if derivatization protocols are established and the laboratory is well-equipped for this technique.[11]

By adhering to a systematic validation process grounded in ICH principles, researchers can ensure the integrity and reliability of their data, regardless of the chosen analytical technique. This commitment to scientific rigor is essential for advancing research and ensuring product quality in the pharmaceutical and chemical industries.

References

  • Chemsrc. (n.d.). This compound | CAS#:28084-48-2. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60.
  • Goral, A., et al. (2021). Comparison of Quantitative Detection Methods Based on Molecular Fluorescence Spectroscopy and Chromatographic Techniques Used for the Determination of Bisphenol Compounds. PubMed Central. Retrieved from [Link]

  • Bignardi, C., et al. (2022). Simultaneous Quantification of 16 Bisphenol Analogues in Food Matrices. PubMed Central. Retrieved from [Link]

  • Yilmaz, B., & Tuncel, M. (2016). An Overview of Analytical Methods for Bisphenol A. Semantic Scholar.
  • EAG Laboratories. (n.d.). Quantification of Bisphenol A by HPLC. Retrieved from [Link]

  • Wang, L., et al. (2019). Quantification of bisphenol A and its selected analogs in serum using pre-column derivatization with high-performance liquid chromatography and tandem mass spectrometry.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to the Validation of HPLC Methods for 4-Hydroxybenzoic Acid Analysis in Accordance with ICH Guidelines.
  • Chouhan, A. S., & Kamble, P. (2025). Method Development and Validation of Test Method using RP-HPLC: A Review. The Pharmaceutical and Chemical Journal, 12(4), 163-167.
  • Reddy, M. S. N., et al. (2021).
  • Venkatasami, G., et al. (2021). Validated HPLC Method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation.
  • Kandaraki, E., et al. (2021). Development and Validation of an HPLC-DAD Method for the Simultaneous Extraction and Quantification of Bisphenol-A, 4-Hydroxybenzoic Acid, 4-Hydroxyacetophenone and Hydroquinone in Bacterial Cultures of Lactococcus lactis. MDPI. Retrieved from [Link]

Sources

A Comparative Guide to 4-Hydroxyphenyl 4-hydroxybenzoate and Other Calamitic Liquid Crystal Monomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of liquid crystal research, the selection of appropriate monomers is paramount to the development of materials with tailored properties for a myriad of applications, from advanced display technologies to sophisticated drug delivery systems. This guide provides a comprehensive comparative analysis of 4-Hydroxyphenyl 4-hydroxybenzoate, a foundational mesogenic building block, against other prominent calamitic liquid crystal monomers. By presenting a synthesis of its physicochemical properties, performance metrics, and detailed characterization protocols, this document serves as an in-depth technical resource for professionals in the field.

Introduction to this compound: A Versatile Mesogenic Core

This compound is a calamitic (rod-shaped) liquid crystal monomer that serves as a crucial intermediate in the synthesis of more complex liquid crystalline materials, including polymers and side-chain polymers.[1][2] Its molecular structure, consisting of two para-substituted benzene rings linked by an ester group, provides the rigid core necessary for the formation of mesophases. The terminal hydroxyl groups offer reactive sites for further chemical modification, allowing for the tuning of its liquid crystalline properties and its incorporation into larger molecular architectures.

The synthesis of this compound is typically achieved through the esterification of hydroquinone and p-hydroxybenzoic acid in the presence of an esterification catalyst.[3] This process allows for the production of a high-purity compound suitable for demanding applications in materials science and electronics.

Comparative Analysis of Physicochemical Properties

The performance of a liquid crystal monomer is dictated by its intrinsic physicochemical properties. This section provides a comparative overview of this compound against a well-characterized calamitic liquid crystal, 4-cyano-4'-pentylbiphenyl (5CB), and other relevant benzoic acid derivatives. It is important to note that the data presented is compiled from various sources, and direct side-by-side experimental comparisons under identical conditions are limited in the current literature.

Table 1: Comparison of Physical and Mesomorphic Properties

PropertyThis compound4-cyano-4'-pentylbiphenyl (5CB)4-Cyanophenyl 4-heptylbenzoate
Molecular Formula C₁₃H₁₀O₄C₁₈H₁₉NC₂₁H₂₃NO₂
Molecular Weight 230.22 g/mol [4]249.36 g/mol 321.42 g/mol [5]
Melting Point (°C) 245-247[6]2442.0 - 61.0[7]
Clearing Point (°C) Not reported to exhibit a mesophase on its own35.3Not specified
Mesophase(s) Not mesogenic on its ownNematicNematic

Table 2: Comparison of Optical and Dielectric Properties

PropertyThis compound4-cyano-4'-pentylbiphenyl (5CB)
Birefringence (Δn) Data not available~0.18 - 0.20 at room temperature[8][9]
Dielectric Anisotropy (Δε) Data not availablePositive, ~+10 to +14[10]

The data highlights that while this compound provides a rigid core, it does not inherently exhibit liquid crystalline behavior on its own. Its value lies in its use as a monomeric unit. In contrast, 5CB is a classic example of a room-temperature nematic liquid crystal, making it a widely used benchmark in research.[3] The cyanobiphenyl and phenyl benzoate families of compounds are known to produce a rich variety of mesophases, and their properties can be finely tuned by altering the length of the alkyl or alkoxy chains.[11][12]

Experimental Protocols for Characterization

To ensure the scientific integrity of research in liquid crystals, standardized and validated experimental protocols are essential. This section details the methodologies for key characterization techniques.

Determination of Phase Transitions via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a fundamental technique for determining the transition temperatures and enthalpies of liquid crystal mesophases.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 3-5 mg of the liquid crystal monomer into an aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to prevent any loss of sample due to sublimation.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC instrument.

  • Thermal Program:

    • Heat the sample to a temperature well above its expected clearing point to erase any thermal history.

    • Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its lowest expected transition.

    • Heat the sample again at the same controlled rate to a temperature above the clearing point.

  • Data Analysis: The phase transition temperatures are identified as the onset or peak of the endothermic or exothermic events in the DSC thermogram. The enthalpy of each transition is calculated by integrating the area under the corresponding peak.[13]

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 3-5 mg of LC seal Hermetically seal in pan weigh->seal load Load sample and reference seal->load program Run thermal program (heat-cool-heat) load->program acquire Acquire thermogram program->acquire identify Identify transition peaks acquire->identify calculate Calculate transition temperatures and enthalpies identify->calculate

Caption: Workflow for DSC analysis of liquid crystal monomers.

Measurement of Birefringence

Birefringence (Δn) is a measure of the difference between the extraordinary (ne) and ordinary (no) refractive indices of an anisotropic material. The following protocol is based on the use of a Michelson interferometer.[14]

Experimental Protocol:

  • Sample Cell Preparation: Fill a liquid crystal cell of a known thickness with the monomer. The cell should have transparent electrodes to allow for the application of an electric field if voltage-dependent measurements are desired.

  • Optical Setup:

    • Use a laser source with a known wavelength as the light source.

    • Direct the laser beam through a polarizer and a beam splitter to create two paths in a Michelson interferometer.

    • Place the liquid crystal cell in one arm of the interferometer.

    • Recombine the beams to create an interference pattern.

  • Measurement:

    • Record the initial interference fringe pattern.

    • Rotate the liquid crystal cell by a small, precise angle.

    • Count the number of interference fringes that shift as the cell is rotated.

  • Calculation: The birefringence can be calculated from the change in the optical path length, which is related to the number of fringe shifts, the angle of rotation, and the thickness of the liquid crystal cell.[14]

Caption: Schematic of a birefringence measurement setup.

Determination of Dielectric Anisotropy

Dielectric spectroscopy is employed to measure the dielectric anisotropy (Δε), which is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director.

Experimental Protocol:

  • Cell Preparation: Use liquid crystal cells with parallel plate electrodes and specific surface alignments (planar for ε⊥ and homeotropic for ε∥). Fill the cells with the liquid crystal monomer.

  • Instrumentation: Connect the filled cell to a dielectric/impedance analyzer.

  • Measurement:

    • Apply a low-amplitude AC electric field across the cell.

    • Measure the capacitance and conductance of the cell over a range of frequencies.

  • Calculation: The real (ε') and imaginary (ε'') parts of the dielectric permittivity are calculated from the measured capacitance and conductance, taking into account the cell geometry. The dielectric anisotropy is then determined as Δε = ε'∥ - ε'⊥.[15][16]

Dielectric_Anisotropy_Measurement start Start prep_planar Prepare Planar Aligned Cell start->prep_planar prep_homeo Prepare Homeotropic Aligned Cell start->prep_homeo measure_planar Measure Capacitance & Conductance (Planar Cell) prep_planar->measure_planar measure_homeo Measure Capacitance & Conductance (Homeotropic Cell) prep_homeo->measure_homeo calc_perp Calculate ε⊥ measure_planar->calc_perp calc_para Calculate ε∥ measure_homeo->calc_para calc_anisotropy Calculate Δε = ε∥ - ε⊥ calc_perp->calc_anisotropy calc_para->calc_anisotropy end End calc_anisotropy->end

Sources

A Performance Deep-Dive: Polyesters from 4-Hydroxyphenyl 4-Hydroxybenzoate in Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Synthesis, Characterization, and Comparative Efficacy

In the landscape of biodegradable polymers for pharmaceutical applications, the quest for materials with superior thermal stability, mechanical robustness, and tunable drug release profiles is perpetual. While aliphatic polyesters like polylactic acid (PLA) and poly(lactic-co-glycolic acid) (PLGA) have become staples in drug delivery systems, their aromatic counterparts present a compelling frontier. This guide offers an in-depth performance comparison of polyesters derived from 4-hydroxyphenyl 4-hydroxybenzoate, juxtaposing them against established alternatives and providing the experimental groundwork for their evaluation.

The Aromatic Advantage: Why Polyesters from this compound?

Polyesters synthesized from this compound are a class of aromatic polyesters, or polyarylates. The incorporation of aromatic rings into the polymer backbone imparts a significant increase in rigidity and thermal stability compared to their aliphatic counterparts. This translates to a higher glass transition temperature (Tg) and melting temperature (Tm), offering advantages in applications requiring structural integrity and resistance to deformation at physiological temperatures.[1][2] Furthermore, the hydrophobicity and crystallinity of these polymers can be tailored, influencing their degradation rate and, consequently, the drug release kinetics.[3]

The monomer itself, this compound, can be synthesized through the esterification of hydroquinone and p-hydroxybenzoic acid. This process provides a direct route to a monomer unit with inherent aromaticity, paving the way for the creation of high-performance polyesters.

Synthesis and Structural Verification: A Methodical Approach

The synthesis of polyesters from this compound can be achieved through various polycondensation techniques. A common and effective method is melt polycondensation, which avoids the use of solvents and simplifies purification.

Experimental Protocol: Melt Polycondensation of Poly(this compound)

Objective: To synthesize poly(this compound) via melt polycondensation and to verify its chemical structure.

Materials:

  • This compound monomer

  • Antimony(III) oxide (catalyst)

  • High-vacuum pump

  • Glass reactor equipped with a mechanical stirrer and nitrogen inlet/outlet

  • Heating mantle with temperature controller

Procedure:

  • Monomer Preparation: Ensure the this compound monomer is of high purity and thoroughly dried to prevent hydrolytic side reactions.

  • Reactor Setup: Charge the glass reactor with the monomer and the antimony(III) oxide catalyst (typically 0.05-0.1 mol% relative to the monomer).

  • Inert Atmosphere: Purge the reactor with dry nitrogen gas for at least 30 minutes to remove any oxygen, which can cause oxidative degradation at high temperatures.

  • Esterification: Gradually heat the reactor to a temperature above the melting point of the monomer (e.g., 250-280°C) under a slow stream of nitrogen. Maintain this temperature for 1-2 hours to initiate the esterification reaction, during which water is evolved.

  • Polycondensation: Increase the temperature to 280-300°C and gradually apply a high vacuum (less than 1 mmHg). This stage facilitates the removal of the phenol byproduct, driving the polymerization reaction towards a higher molecular weight. Continue this process for 3-5 hours, observing the increase in the viscosity of the melt.

  • Polymer Recovery: Once the desired viscosity is achieved, cool the reactor under nitrogen. The resulting solid polymer can then be mechanically removed.

  • Purification: For high-purity applications, the polymer can be dissolved in a suitable solvent (e.g., a mixture of trifluoroacetic acid and dichloromethane) and precipitated in a non-solvent like methanol to remove any unreacted monomer and catalyst residues.

  • Drying: Dry the purified polymer in a vacuum oven at 80-100°C until a constant weight is achieved.

Causality Behind Experimental Choices:

  • High Purity Monomer: Impurities can act as chain terminators, limiting the final molecular weight of the polymer.

  • Inert Atmosphere: Prevents oxidative degradation of the polymer at the high temperatures required for melt polycondensation.

  • High Vacuum: Essential for the efficient removal of the phenol byproduct, which is crucial for achieving a high degree of polymerization according to Le Chatelier's principle.

  • Catalyst: Antimony(III) oxide is a commonly used transesterification catalyst that effectively promotes the polymerization reaction.

Structural Verification Workflow

cluster_synthesis Synthesis cluster_characterization Characterization cluster_verification Verification Synthesized_Polymer Synthesized Polymer FTIR FTIR Spectroscopy Synthesized_Polymer->FTIR Functional Group Identification NMR 1H NMR Spectroscopy Synthesized_Polymer->NMR Proton Environment Analysis Structure_Verified Structure Verified FTIR->Structure_Verified NMR->Structure_Verified

Caption: Workflow for the synthesis and structural verification of the polyester.

Performance Characterization: A Battery of Analytical Techniques

A thorough understanding of the polymer's performance characteristics is paramount for its application in drug delivery. This requires a suite of analytical techniques to probe its thermal, mechanical, and degradation properties.

Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To identify the characteristic functional groups of the polyester and confirm the ester linkages.

Protocol:

  • Sample Preparation: Prepare a thin film of the polymer by casting from a solution or by hot-pressing. Alternatively, mix a small amount of the powdered polymer with dry potassium bromide (KBr) and press into a pellet.

  • Data Acquisition: Record the FTIR spectrum in the range of 4000-400 cm⁻¹.

  • Interpretation: Look for the characteristic absorption bands of aromatic polyesters.[4] The C=O stretching of the ester group will appear around 1720-1740 cm⁻¹. The C-O stretching vibrations will be visible in the 1300-1100 cm⁻¹ region. The presence of aromatic C-H and C=C stretching bands will confirm the aromatic nature of the polymer.[5]

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Objective: To elucidate the detailed chemical structure of the polymer and confirm the monomer connectivity.

Protocol:

  • Sample Preparation: Dissolve a small amount of the polymer (5-10 mg) in a suitable deuterated solvent (e.g., deuterated chloroform with a few drops of trifluoroacetic acid to aid dissolution).

  • Data Acquisition: Record the ¹H NMR spectrum.

  • Interpretation: The aromatic protons will appear as a complex multiplet in the range of 7.0-8.5 ppm.[6] The absence of signals corresponding to the hydroxyl protons of the monomer will indicate a high degree of polymerization. The integration of the aromatic signals can be used to confirm the stoichiometry of the monomer units within the polymer chain.[7]

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and decomposition profile of the polyester.

Protocol:

  • Sample Preparation: Place a small, accurately weighed sample (5-10 mg) into a TGA crucible.

  • Instrument Setup: Set the heating rate (e.g., 10°C/min) and the atmosphere (typically nitrogen for thermal stability or air for oxidative stability).[8][9]

  • Data Acquisition: Heat the sample from ambient temperature to a high temperature (e.g., 800°C) and record the weight loss as a function of temperature.

  • Data Analysis: Determine the onset temperature of decomposition (the temperature at which significant weight loss begins) and the temperature of maximum decomposition rate from the derivative of the TGA curve (DTG). The residual weight at the end of the experiment provides information about the char yield.[10][11]

Differential Scanning Calorimetry (DSC)

Objective: To determine the key thermal transitions of the polyester, including the glass transition temperature (Tg) and the melting temperature (Tm).

Protocol:

  • Sample Preparation: Seal a small, accurately weighed sample (5-10 mg) in an aluminum DSC pan.[12][13]

  • Instrument Setup: Use a heat-cool-heat cycle to erase the thermal history of the sample. For example, heat from room temperature to a temperature above the expected melting point, cool rapidly, and then heat again at a controlled rate (e.g., 10°C/min).[14]

  • Data Acquisition: Record the heat flow into or out of the sample as a function of temperature.

  • Data Analysis: The glass transition temperature (Tg) will appear as a step change in the baseline of the DSC thermogram. The melting temperature (Tm) will be observed as an endothermic peak. The area under the melting peak can be used to calculate the enthalpy of fusion and estimate the degree of crystallinity.[15][16]

Comparative Performance Analysis: Aromatic Polyesters vs. Aliphatic Counterparts

The true measure of a novel polymer's utility lies in its performance relative to existing standards. Here, we compare the key properties of polyesters derived from this compound with those of PLA and PLGA.

Thermal and Mechanical Properties
PropertyPoly(this compound) (Typical Values)Polylactic Acid (PLA) (Typical Values)Poly(lactic-co-glycolic acid) (PLGA) (50:50) (Typical Values)
Glass Transition Temperature (Tg) > 150 °C[2]55-65 °C[17]45-55 °C
Melting Temperature (Tm) > 300 °C[1]150-180 °C[17]Amorphous (no Tm)
Decomposition Temperature (TGA, 5% weight loss) > 400 °C[2]~350 °C~300 °C
Tensile Strength HighModerateModerate to Low
Modulus HighHighModerate

Analysis: The aromatic polyester exhibits significantly higher thermal stability, as indicated by its elevated Tg, Tm, and decomposition temperature. This makes it suitable for applications where thermal sterilization or processing at higher temperatures is required. Its higher tensile strength and modulus also suggest superior mechanical integrity, which can be advantageous for load-bearing implants or devices.

Drug Delivery Performance

The performance of a polymer in a drug delivery system is multifaceted, encompassing drug loading capacity, encapsulation efficiency, and the kinetics of drug release.

Drug Delivery Workflow

cluster_formulation Formulation cluster_characterization Characterization cluster_evaluation Evaluation Drug_Polymer Drug and Polymer Solution Encapsulation Encapsulation (e.g., Emulsion-Solvent Evaporation) Drug_Polymer->Encapsulation DLC_EE Drug Loading & Encapsulation Efficiency Measurement Encapsulation->DLC_EE InVitro_Release In Vitro Release Study Encapsulation->InVitro_Release Release_Profile Drug Release Profile InVitro_Release->Release_Profile

Caption: Workflow for the formulation and evaluation of drug-loaded polymer microparticles.

Experimental Protocol: Drug Encapsulation and In Vitro Release Study

Objective: To encapsulate a model drug into polymer microparticles and evaluate its in vitro release profile.

Materials:

  • Polymer (Poly(this compound), PLA, or PLGA)

  • Model drug (e.g., a hydrophobic small molecule like paclitaxel or a protein)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v)

  • Phosphate-buffered saline (PBS), pH 7.4

  • High-speed homogenizer

  • Magnetic stirrer

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Drug-Polymer Solution: Dissolve a known amount of the polymer and the model drug in DCM.

  • Emulsification: Add the drug-polymer solution to the aqueous PVA solution and emulsify using a high-speed homogenizer to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid microparticles.

  • Microparticle Collection: Collect the microparticles by centrifugation, wash them several times with deionized water to remove residual PVA, and then freeze-dry them.

  • Drug Loading and Encapsulation Efficiency:

    • Accurately weigh a small amount of the drug-loaded microparticles.

    • Dissolve the microparticles in a known volume of a suitable solvent (e.g., DCM).

    • Determine the amount of drug in the solution using UV-Vis spectrophotometry or HPLC.

    • Calculate the Drug Loading Capacity (DLC) and Encapsulation Efficiency (EE) using the following formulas:

      • DLC (%) = (Mass of drug in microparticles / Mass of microparticles) x 100

      • EE (%) = (Actual drug loading / Theoretical drug loading) x 100

  • In Vitro Release Study:

    • Disperse a known amount of drug-loaded microparticles in a known volume of PBS (pH 7.4) in a sealed container.

    • Incubate the container at 37°C with gentle shaking.

    • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh PBS.

    • Analyze the drug concentration in the withdrawn aliquots using UV-Vis spectrophotometry or HPLC.

    • Plot the cumulative percentage of drug released as a function of time.

Comparative Drug Delivery Characteristics
ParameterPoly(this compound)Polylactic Acid (PLA)Poly(lactic-co-glycolic acid) (PLGA)
Drug Compatibility Good for hydrophobic drugs due to aromaticity.Good for a wide range of drugs.Versatile, can be tuned for both hydrophobic and hydrophilic drugs.[18]
Typical Drug Loading Potentially high for aromatic drugs due to π-π stacking interactions.Moderate, dependent on drug-polymer interactions.[19]Tunable based on the lactide:glycolide ratio.[20]
Release Mechanism Primarily diffusion-controlled, with slow surface erosion.Bulk erosion, leading to a triphasic release profile.Bulk erosion, with a release rate that can be tailored by the copolymer ratio.[21]
Release Duration Potentially very long-term due to slow degradation.Weeks to months.Days to months.

Analysis: The aromatic polyester's inherent hydrophobicity and slow degradation rate make it a promising candidate for the long-term, sustained release of hydrophobic drugs. The potential for π-π stacking interactions with aromatic drug molecules could lead to higher drug loading capacities. In contrast, PLA and PLGA offer more tunable degradation rates and are suitable for a broader range of drugs, including more hydrophilic compounds. The choice of polymer will ultimately depend on the specific therapeutic application, the nature of the drug, and the desired release profile.

Conclusion: A Promising Alternative with Specific Advantages

Polyesters derived from this compound represent a compelling class of biodegradable polymers with distinct advantages over their aliphatic counterparts. Their superior thermal and mechanical properties, coupled with their potential for long-term, sustained drug release, make them highly attractive for specific applications in drug delivery and biomedical devices. While PLA and PLGA will undoubtedly remain workhorse polymers in the pharmaceutical industry, the exploration of aromatic polyesters opens up new avenues for the development of advanced drug delivery systems with enhanced performance characteristics. Further research focusing on the in vivo performance and biocompatibility of these aromatic polyesters will be crucial in fully realizing their therapeutic potential.

References

  • Bhardwaj, A., & Kumar, R. (2017). A review on the recent advances in the synthesis and applications of aromatic polyesters. RSC advances, 7(83), 52454-52474.
  • Carothers, W. H., & Arvin, J. A. (1929). Studies on polymerization and ring formation. I. An introduction to the general theory of condensation polymers. Journal of the American Chemical Society, 51(8), 2548-2559.
  • Kricheldorf, H. R., & Weidner, S. (2000). ¹H and ¹³C NMR sequence analysis of copolyesters of 4-hydroxybenzoic acid and 6-hydroxy-2-naphthoic acid. Macromolecules, 33(16), 5941-5946.
  • Lenz, R. W., & Feichtinger, K. (1990). Liquid crystal polymers. 21. Synthesis and properties of thermotropic polyesters with regularly alternating 4, 4'-biphenylene and 2, 6-naphthalene dicarboxylate units. Macromolecules, 23(16), 3747-3754.
  • Haines, P. J. (2002). Principles of thermal analysis and calorimetry. Royal society of chemistry.
  • Hatakeyama, T., & Quinn, F. X. (1999). Thermal analysis: fundamentals and applications to polymer science. John Wiley & Sons.
  • Coates, J. (2000). Interpretation of infrared spectra, a practical approach. Encyclopedia of analytical chemistry, 10815-10837.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John wiley & sons.
  • Menard, K. P. (2008). Dynamic mechanical analysis: a practical introduction. CRC press.
  • Menczel, J. D., & Prime, R. B. (Eds.). (2009).
  • Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Retrieved from [Link]

  • Instructables. (n.d.). How to Perform a Differential Scanning Calorimetry Analysis of a Polymer. Retrieved from [Link]

  • Britannica. (n.d.). Poly-4-hydroxybenzoate. Retrieved from [Link]

  • ResearchGate. (2025). Measuring gel content of aromatic polyesters using FTIR spectrophotometry and DSC. Retrieved from [Link]

  • Qualitest. (2025). DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. Retrieved from [Link]

  • PubMed Central. (2023). Impact of Poly(Ester Amide) Structure on Properties and Drug Delivery for Prostate Cancer Therapy. Retrieved from [Link]

  • e-journal.upi.edu. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR). Retrieved from [Link]

  • Infinita Lab. (n.d.). ISO 11358 - Best Practices for TGA in Polymers. Retrieved from [Link]

  • AZoM. (2022). How do Polymer Structure Properties Influence Drug Delivery?. Retrieved from [Link]

  • Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]

  • Smithers. (n.d.). Differential Scanning Calorimetry (DSC) Analysis. Retrieved from [Link]

  • AZoM. (2018). Using Differential Scanning Calorimetry to Characterize Polymers. Retrieved from [Link]

  • NC State University Libraries. (n.d.). Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. Retrieved from [Link]

  • Innovatech Labs. (2018). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

  • PE Polska. (n.d.). Characterization of Polymers using TGA. Retrieved from [Link]

  • MDPI. (n.d.). Polyesters and Polyester Nano- and Microcarriers for Drug Delivery. Retrieved from [Link]

  • ResearchGate. (n.d.). TGA and DSC Analysis of the Polyesters. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Drug Release Kinetics and Transport Mechanisms of Non-degradable and Degradable Polymeric Delivery Systems. Retrieved from [Link]

  • Polimery. (n.d.). Polyesters and polyestercarbonates for controlled drug delivery. Part I. Tailoring of the drug release. Retrieved from [Link]

  • National Institutes of Health. (2025). Comparison of Different Aliphatic Polyester-Based Microparticles as Protein Delivery Systems. Retrieved from [Link]

  • National Institutes of Health. (2023). Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids. Retrieved from [Link]

  • Semantic Scholar. (2013). Tuning drug release in polyester thin films: terminal end-groups determine specific rates of additive-free controlled drug release. Retrieved from [Link]

  • Semantic Scholar. (1998). Drug microencapsulation by PLA/PLGA coacervation in the light of thermodynamics. 1. Overview and theoretical considerations. Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluation and optimization of drug loading capacity and encapsulation efficiency. Retrieved from [Link]

  • MDPI. (n.d.). Thermal, Mechanical, and Rheological Properties of PLA/PHB Biocomposites Reinforced with Alkaline-Treated Hemp Fibers and Granules. Retrieved from [Link]

  • ResearchGate. (2023). Bio-based Copolyesters from p-Hydroxybenzaldehyde: Synthesis, Characterization and Thermo-Mechanical Properties. Retrieved from [Link]

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Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Results for 4-Hydroxyphenyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth technical comparison and cross-validation strategy for the analytical determination of 4-Hydroxyphenyl 4-hydroxybenzoate, a key chemical entity. As Senior Application Scientists, we recognize that true confidence in analytical data comes not from a single method, but from the convergence of results from orthogonal techniques. This document is structured to provide not just protocols, but the scientific rationale behind the experimental choices, ensuring a self-validating system for your analytical workflow.

Introduction: The Imperative of Orthogonal Analytical Approaches

This compound, an ester of hydroquinone and 4-hydroxybenzoic acid, presents analytical challenges common to phenolic compounds, including potential for oxidation and the presence of structurally similar impurities. A single analytical method, while validated, may possess inherent biases or fail to detect certain impurities. Cross-validation, the process of comparing results from two or more distinct analytical methods, provides a higher degree of assurance in the reported values. This guide will focus on the cross-validation of two workhorse techniques in pharmaceutical analysis: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Gas Chromatography-Mass Spectrometry (GC-MS).

The causality behind choosing these two methods lies in their orthogonal separation and detection principles. HPLC separates based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase, while GC separates based on volatility and interaction with a stationary phase in a gaseous mobile phase.[1] Furthermore, DAD provides spectral information based on UV absorbance, whereas MS provides mass-to-charge ratio data, offering complementary and confirmatory identification.

Experimental Design for Cross-Validation

A robust cross-validation study for this compound should be meticulously designed to challenge the analytical methods and reveal any potential discrepancies. The following workflow outlines the key stages:

Cross-Validation Workflow cluster_0 Method Development & Validation cluster_1 Forced Degradation & Impurity Spiking cluster_2 Sample Analysis & Data Comparison cluster_3 Conclusion HPLC_Dev HPLC-DAD Method Development & Validation Forced_Deg Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) HPLC_Dev->Forced_Deg GC_Dev GC-MS Method Development & Validation GC_Dev->Forced_Deg HPLC_Analysis Analysis by Validated HPLC-DAD Forced_Deg->HPLC_Analysis GC_Analysis Analysis by Validated GC-MS Forced_Deg->GC_Analysis Impurity_Spike Sample Spiking with Known Impurities Impurity_Spike->HPLC_Analysis Impurity_Spike->GC_Analysis Data_Comp Comparative Analysis of Results HPLC_Analysis->Data_Comp GC_Analysis->Data_Comp Conclusion Establishment of Method Equivalency & Reporting Data_Comp->Conclusion

Caption: Experimental workflow for the cross-validation of HPLC-DAD and GC-MS methods.

Synthesis and Potential Impurities of this compound

Understanding the synthesis of this compound is critical for identifying potential process-related impurities. A common synthetic route involves the esterification of p-hydroxybenzoic acid and hydroquinone.[2] Potential impurities could include unreacted starting materials (p-hydroxybenzoic acid and hydroquinone), by-products from side reactions, and degradation products. Specificity studies within the method validation should include spiking the sample with these potential impurities to ensure the analytical method can unequivocally assess the analyte.

Forced Degradation Studies

Forced degradation studies are a cornerstone of developing stability-indicating methods and are essential for a thorough cross-validation.[3][4] By subjecting this compound to harsh conditions, we can generate potential degradation products and assess the ability of each analytical method to separate and quantify the parent compound in their presence.

Table 1: Forced Degradation Conditions

Stress ConditionReagent/ConditionDurationExpected Degradation Products
Acid Hydrolysis 0.1 M HCl24 hours at 60°Cp-Hydroxybenzoic acid, Hydroquinone
Base Hydrolysis 0.1 M NaOH2 hours at room temp.p-Hydroxybenzoic acid, Hydroquinone
Oxidative 3% H₂O₂24 hours at room temp.Oxidized phenolic species, quinones
Thermal 105°C48 hoursThermally induced degradation products
Photolytic ICH Q1B compliant light exposure-Photodegradation products

Comparative Analysis of HPLC-DAD and GC-MS Methods

The following sections provide detailed protocols for the analysis of this compound by HPLC-DAD and GC-MS. It is important to note that these are starting points and should be fully validated for your specific application and matrix according to ICH guidelines.[5]

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

HPLC is a preferred method for the analysis of non-volatile and thermally labile compounds like this compound.[1]

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-15 min: 30% B to 70% B

    • 15-20 min: 70% B

    • 20-22 min: 70% B to 30% B

    • 22-25 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: Diode-Array Detector (DAD) at 254 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to cover the expected concentration range of the samples.

  • Sample Solution: Accurately weigh a sample containing this compound and dissolve it in the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility.[1]

Derivatization (Silylation):

  • Evaporate a known volume of the sample or standard solution to dryness under a gentle stream of nitrogen.

  • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

GC-MS Conditions:

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 280°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp to 280°C at 15°C/min, hold for 5 minutes

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: 50-500 m/z

Data Comparison and Interpretation

The core of the cross-validation lies in the comparison of the quantitative results obtained from both HPLC-DAD and GC-MS.

Table 2: Comparative Performance Parameters

ParameterHPLC-DADGC-MSRationale for Comparison
Linearity (r²) > 0.999> 0.998Ensures a proportional response of the detector to the analyte concentration over the working range.
Limit of Detection (LOD) Method DependentGenerally LowerDetermines the lowest concentration of analyte that can be reliably detected.
Limit of Quantitation (LOQ) Method DependentGenerally LowerDetermines the lowest concentration of analyte that can be accurately quantified.
Accuracy (% Recovery) 98-102%98-102%Assesses the closeness of the measured value to the true value.
Precision (%RSD) < 2%< 5%Measures the degree of agreement among individual test results.
Specificity Demonstrated by peak purity and separation from degradants/impurities.Confirmed by mass spectral data and chromatographic separation.Ensures the method is selective for the analyte of interest.

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Sources

A Comparative Guide to the Differential Scanning Calorimetry (DSC) Analysis of 4-Hydroxyphenyl 4-Hydroxybenzoate Polymers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Thermal Analysis for Aromatic Polyesters

4-Hydroxyphenyl 4-hydroxybenzoate polymers belong to a class of wholly aromatic polyesters renowned for their exceptional thermal stability, chemical resistance, and mechanical strength. These properties make them attractive for demanding applications, including in the pharmaceutical industry for specialized drug delivery systems and medical devices. Differential Scanning Calorimetry (DSC) is a cornerstone technique for characterizing these materials, providing critical data on their thermal transitions, which directly correlate with their processing parameters and end-use performance.[1][2]

This guide will delve into the nuances of DSC analysis as applied to poly(4-hydroxybenzoate), offering a comparative perspective against other well-known polymers to highlight its unique thermal signature.

The Unconventional Thermal Profile of Poly(4-hydroxybenzoate)

Poly(4-hydroxybenzoate) is a highly crystalline polymer, a fact that dictates its remarkable thermal properties.[1] Unlike many conventional polymers, it does not exhibit a distinct glass transition temperature (Tg) and possesses a very high melting temperature (Tm), often reported to be above 315°C.[3] In some instances, DSC analysis of substituted poly(4-hydroxybenzoate)s has shown the absence of a clear melting endotherm, despite X-ray diffraction data confirming a high degree of crystallinity.[1] This phenomenon is attributed to the rigid, linear chain structure and strong intermolecular forces, which can lead to decomposition occurring at or below the melting point, or to solid-state transitions that are not conventional melting.

The DSC thermogram of a typical semi-crystalline polymer will show a step-change for the glass transition, an exothermic peak for crystallization, and an endothermic peak for melting.[4][5] The absence of a clear Tg in poly(4-hydroxybenzoate) is indicative of its highly rigid amorphous phase, where segmental motion is severely restricted.

Comparative DSC Analysis: Poly(4-hydroxybenzoate) vs. Alternative Polymers

To contextualize the thermal performance of poly(4-hydroxybenzoate), a comparison with other common polyesters and high-performance polymers is essential.

PolymerGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Key Characteristics & DSC Observations
Poly(4-hydroxybenzoate) Not typically observed> 315 (often decomposes before melting)Highly crystalline, rigid structure. DSC may not show a clear melting peak. Exhibits a solid-state crystalline transition at high temperatures.[1]
Polyethylene Terephthalate (PET) ~75~255Semi-crystalline with a clear Tg, cold crystallization, and melting peak in DSC.[4][5]
Polyether Ether Ketone (PEEK) ~143~343High-performance semi-crystalline thermoplastic with a distinct Tg and Tm.[6][7]
Poly(3-hydroxybenzoate) ~145~183An isomer of poly(4-hydroxybenzoate), it has a lower melting point and a detectable glass transition.[1]

This comparative data highlights the superior thermal stability of poly(4-hydroxybenzoate) in terms of its resistance to softening at elevated temperatures. While PEEK has a comparable melting point, poly(4-hydroxybenzoate) maintains its solid structure at even higher temperatures, though this can be at the cost of processability.

Experimental Protocol: DSC Analysis of High-Temperature Polymers

A robust and reliable DSC analysis of high-temperature polymers like poly(4-hydroxybenzoate) requires meticulous attention to the experimental setup and procedure. The following protocol is based on the principles outlined in ASTM D3418, the standard test method for transition temperatures and enthalpies of fusion and crystallization of polymers by DSC.[8][9]

Instrumentation and Calibration
  • Instrument: A heat-flux or power-compensation DSC capable of reaching at least 600°C is required.

  • Calibration: The instrument's temperature and enthalpy scales must be calibrated using high-purity standards (e.g., indium, tin, zinc) across the temperature range of interest.

Sample Preparation
  • Sample Mass: Accurately weigh 5-10 mg of the polymer sample into an aluminum or other suitable high-temperature DSC pan.

  • Encapsulation: Hermetically seal the pan to prevent any loss of volatiles during the experiment. Ensure the bottom of the pan is flat to allow for optimal thermal contact with the sensor.

  • Reference: An empty, sealed pan of the same type should be used as a reference.

DSC Experimental Conditions
  • Purge Gas: Use an inert purge gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation of the sample at high temperatures.

  • Heating/Cooling Program:

    • First Heating Scan: Heat the sample from ambient temperature to a temperature above its expected melting or decomposition point (e.g., 400°C for poly(4-hydroxybenzoate)) at a controlled rate of 10°C/min. This scan is used to erase the sample's prior thermal history.

    • Cooling Scan: Cool the sample at a controlled rate of 10°C/min to a temperature well below its crystallization temperature.

    • Second Heating Scan: Heat the sample again at 10°C/min to the same maximum temperature as the first scan. This second scan is typically used for data analysis as it provides information on the intrinsic thermal properties of the material under controlled conditions.

Data Analysis
  • Glass Transition Temperature (Tg): Determined as the midpoint of the step change in the heat flow curve.

  • Melting Temperature (Tm): Determined as the peak temperature of the melting endotherm.

  • Enthalpy of Fusion (ΔHm): Calculated from the area under the melting peak.

Visualizing the DSC Workflow and Thermal Transitions

To further clarify the experimental process and the expected outcomes, the following diagrams are provided.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis weigh Weigh 5-10 mg of Polymer encapsulate Encapsulate in DSC Pan weigh->encapsulate load Load Sample & Reference encapsulate->load purge Purge with Inert Gas load->purge program Run Heating/ Cooling Program purge->program thermogram Generate Thermogram program->thermogram analyze Determine Tg, Tm, ΔHm thermogram->analyze

Caption: A streamlined workflow for DSC analysis of polymers.

Thermal_Transitions cluster_polymer Poly(4-hydroxybenzoate) Thermal Behavior cluster_pet PET Thermal Behavior (for comparison) start Amorphous/Crystalline Solid at RT heat1 Heating start->heat1 transition High-Temperature Solid-State Transition (No distinct Tg or Tm) heat1->transition decompose Decomposition transition->decompose pet_start Glassy Solid at RT pet_heat1 Heating pet_start->pet_heat1 pet_tg Glass Transition (Tg) pet_heat1->pet_tg pet_crystallize Cold Crystallization (Tc) pet_tg->pet_crystallize pet_melt Melting (Tm) pet_crystallize->pet_melt pet_liquid Molten State pet_melt->pet_liquid

Caption: Key thermal transitions for different polymers.

Conclusion: A High-Performance Polymer with a Unique Thermal Signature

The DSC analysis of this compound polymers reveals a material with exceptional thermal stability, characterized by the absence of a conventional glass transition and a very high-temperature solid-state transition that often precedes or coincides with decomposition. This behavior distinguishes it from other common aromatic polyesters like PET and even high-performance polymers like PEEK. Understanding these unique thermal characteristics through careful and standardized DSC analysis is paramount for researchers and drug development professionals seeking to harness the potential of this remarkable polymer in advanced applications.

References

  • ASTM D3418-21, Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2021, [Link]

  • Intertek. (n.d.). Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357. Retrieved from [Link]

  • Kricheldorf, H. R. (2019). New polymer syntheses: 10. Syntheses of high molecular weight poly(4-hydroxybenzoate)s by bulk condensations of 4-hydroxybenzoic acids. ResearchGate. Retrieved from [Link]

  • EAG Laboratories. (n.d.). DSC Analysis of Polymers. Retrieved from [Link]

  • Humboldt-Universität zu Berlin. (n.d.). Differential scanning calorimetry investigation of polymers. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid. Retrieved from [Link]

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  • YouTube. (2020). 04.17 DSC Thermal Analysis of Polymers. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). The Mechanical, Thermal, and Biological Properties of Materials Intended for Dental Implants: A Comparison of Three Types of Poly(aryl-ether-ketones) (PEEK and PEKK). Retrieved from [Link]

  • Britannica. (n.d.). Poly-4-hydroxybenzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). DSC results of PEEK and PEEK/PEI multilayer films processed at 380 °C. Retrieved from [Link]

  • ResearchGate. (n.d.). DSC thermogram of PET-PP blend with (C2) and without PP-g-MAH (C5) in comparison of pure PET(C6) and PP (C7). Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids. Retrieved from [Link]

  • MDPI. (2023). The Mechanical, Thermal, and Biological Properties of Materials Intended for Dental Implants: A Comparison of Three Types of Poly(aryl-ether-ketones) (PEEK and PEKK). Retrieved from [Link]

  • ResearchGate. (n.d.). DSC results for neat PP and PET, for the uncompatibilized and for the compatibilized blends. Retrieved from [Link]

  • TA Instruments. (n.d.). Comparison of the Thermal Behavior of Different Types of Recycled PET for Advanced Honeycomb Structures. Retrieved from [Link]

  • ResearchGate. (n.d.). DSC curve of polyamides. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of DSC thermograms of poly(BEM-alt-PA), poly(BED-alt-PA), poly(BET-alt-PA), and cross-linked poly(BED-alt-PA). Retrieved from [Link]

  • ResearchGate. (n.d.). DSC curve for 4-hydroxychalcone. Retrieved from [Link]

  • ResearchGate. (n.d.). Differential scanning calorimetry (DSC) curves of liquid crystal. Retrieved from [Link]

  • ScienceDirect. (2024). Accelerating polyester hydrolysis through blending with bio-based poly(4-hydroxyphenylacetate) multiblock copolymers. Retrieved from [Link]

  • PubMed. (2024). Novel differential scanning calorimetry (DSC) application to select polyhydroxyalkanoate (PHA) producers correlating 3-hydroxyhexanoate (3-HHx) monomer with melting enthalpy. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal degradation of plasticized poly(3-hydroxybutyrate) investigated by DSC. Retrieved from [Link]

  • R Discovery. (2003). Thermal decomposition kinetics of thermotropic copolyesters made from trans-p-hydroxycinnamic acid and p-hydroxybenzoic acid. Retrieved from [Link]

  • Sci-Hub. (n.d.). Dependence of the Physical Properties and Molecular Dynamics of Thermotropic Liquid Crystalline Copolyesters on p-Hydroxybenzoic Acid Content. Retrieved from [Link]

  • PubMed Central (PMC). (2024). Comparison of the shear bond strengths of two different polyetheretherketone (PEEK) framework materials and CAD–CAM veneer materials. Retrieved from [Link]

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A Comparative Guide to Confirming the Structure of 4-Hydroxyphenyl 4-hydroxybenzoate Derivatives Using 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical research, the unambiguous structural determination of a molecule is a non-negotiable cornerstone of scientific rigor. While techniques like mass spectrometry provide crucial molecular weight information, they fall short of defining precise atomic connectivity. This is particularly true for isomers like 4-hydroxyphenyl 4-hydroxybenzoate and its potential alternatives, where the same atoms are merely arranged differently. In this guide, we will explore a robust, multi-technique 2D Nuclear Magnetic Resonance (NMR) workflow that provides definitive, self-validating structural evidence for these phenolic esters.[1][2][3] We will move beyond a simple recitation of steps to explain the underlying logic, empowering you to adapt these principles to your own structural elucidation challenges.

The Challenge: Beyond the Mass Spec

The synthesis of this compound involves reacting p-hydroxybenzoic acid and hydroquinone.[4] While the desired product is the primary outcome, the possibility of side-products or alternative esterification patterns necessitates a definitive analytical confirmation. Mass spectrometry can confirm the mass of the product, but it cannot distinguish between the desired product and a potential (though less likely) isomer formed from the rearrangement of starting materials under certain conditions. This is where the power of 2D NMR becomes indispensable, allowing us to map the molecule's complete bonding network.[1][5][6]

The 2D NMR Toolkit: A Multi-Pronged Approach

Our strategy relies on a suite of 2D NMR experiments, each providing a unique piece of the structural puzzle. The strength of this approach lies in the cross-validation of data between experiments, building an unshakeable foundation for the final structure.[2][7][8]

  • ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.[2][9] This is our tool for outlining the individual, isolated spin systems within the molecule.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon atom it is attached to (a one-bond correlation).[2][10] This experiment acts as a bridge, linking our proton map from COSY to the carbon backbone.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over longer ranges, typically two to four bonds.[10][11][12] This is the key experiment for connecting the individual spin systems, particularly across quaternary carbons or heteroatoms like the ester linkage.

  • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): Shows correlations between protons that are close in space, regardless of their bonding.[9][13] This provides powerful confirmation of our proposed 3D structure.

Logical Workflow for Structural Confirmation

This workflow is designed to be a self-validating system. Each step builds upon the last, with later experiments confirming the hypotheses drawn from earlier ones.

G cluster_0 Data Acquisition & Initial Analysis cluster_1 Structure Elucidation cluster_2 Validation A 1. Acquire 1D Spectra (¹H, ¹³C, DEPT-135) B 2. Acquire 2D Spectra (COSY, HSQC, HMBC) A->B C 3. Define Spin Systems (COSY Analysis) B->C D 4. Link ¹H to ¹³C Backbone (HSQC Analysis) C->D E 5. Connect Fragments (HMBC Analysis) D->E F 6. Propose Structure E->F G 7. Confirm Connectivity (Cross-reference all data) F->G H 8. Final Structure Confirmed G->H

Caption: A logical workflow for 2D NMR-based structure elucidation.

Step 1: Defining the Aromatic Spin Systems with COSY

The structure of this compound contains two distinct 1,4-disubstituted (para-substituted) benzene rings. Due to the ester linkage separating them, there are no through-bond proton-proton couplings between the rings. Therefore, the COSY spectrum is expected to show two independent spin systems.[9][14]

  • Ring A (from 4-hydroxybenzoic acid): The two protons ortho to the ester group (H-2', H-6') are chemically equivalent, as are the two protons ortho to the hydroxyl group (H-3', H-5'). We expect to see a single cross-peak showing a correlation between these two sets of protons.

  • Ring B (from hydroquinone): Similarly, the two protons ortho to the ester oxygen (H-2, H-6) will be coupled to the two protons ortho to the hydroxyl group (H-3, H-5), giving a second, distinct cross-peak.

This initial step cleanly separates the molecule into its two primary building blocks.

G cluster_A Ring A Spin System cluster_B Ring B Spin System A H-2'/H-6' B H-3'/H-5' A->B COSY C H-2/H-6 D H-3/H-5 C->D COSY

Caption: COSY correlations define the two isolated aromatic spin systems.

Step 2: Assigning the C-H Framework with HSQC

The HSQC experiment provides direct, one-bond correlations between protons and the carbons they are attached to.[2][10] By overlaying the proton assignments from the COSY spectrum, we can now definitively assign the protonated carbons in each aromatic ring. For example, the proton signal for H-2/H-6 will show a cross-peak to the carbon signal for C-2/C-6. This step is crucial for unambiguously assigning the carbon spectrum, which is often less intuitive than the proton spectrum.

Step 3: The Crucial Connection via HMBC

The HMBC experiment is the linchpin of this entire process, as it reveals the long-range connections that piece the puzzle together.[12][14][15] We are specifically looking for correlations across the ester functional group.

The Key Correlations to Confirm the Structure:

  • From Ring B to the Carbonyl: The protons on Ring B that are ortho to the ester oxygen (H-2, H-6) are three bonds away from the carbonyl carbon (C-7'). We must observe an HMBC correlation between the H-2/H-6 proton signal and the C-7' carbonyl carbon signal.

  • From Ring A to the Ester Linkage: The protons on Ring A ortho to the carbonyl group (H-2', H-6') are three bonds away from the ester oxygen and four bonds away from the carbon it's attached to on Ring B (C-1). A correlation from H-2'/H-6' to C-1 would provide further powerful evidence.

  • Intra-ring Correlations: HMBC also confirms assignments within the rings by showing correlations to the quaternary carbons (C-1, C-4, C-1', C-4'), which are invisible in the HSQC spectrum.

The presence of the H-2/H-6 to C-7' correlation is the single most important piece of evidence, as it unequivocally establishes the connection of the hydroquinone moiety to the carbonyl carbon of the benzoic acid moiety.[13][14]

G H2->C7_prime  ³J (Key Correlation) H2_prime->C1 ⁴J (Confirmatory) img

Caption: Key HMBC correlations confirming the ester linkage.

Experimental Protocols & Data Presentation

Sample Preparation Protocol

Scientific integrity begins with meticulous sample preparation.[16] A poorly prepared sample will yield poor data, regardless of the instrument's power.

  • Solute Quantity: Weigh 5-10 mg of the this compound derivative for ¹H-based experiments (COSY, HSQC, HMBC). For a high-quality ¹³C spectrum, a higher concentration may be beneficial.[16]

  • Solvent Selection: Use approximately 0.6 mL of a deuterated solvent.[17][18] For phenolic compounds, DMSO-d₆ is an excellent choice. Unlike CDCl₃, it forms hydrogen bonds with the hydroxyl groups, resulting in sharper -OH signals that are less prone to exchange broadening and can often be observed in the spectrum.[19]

  • Dissolution & Transfer: Dissolve the sample completely in the solvent within a small vial. Vigorous shaking or vortexing may be required.[16]

  • Filtration (Critical Step): To avoid distorted magnetic field homogeneity which leads to broad spectral lines, filter the solution into a clean, dry 5 mm NMR tube. A Pasteur pipette with a small, tightly packed plug of glass wool is effective. Do not use cotton wool, as solvents can leach impurities from it.

  • Final Check: The final sample must be a transparent, homogeneous solution free of any solid particles.[16]

Data Summary Table

The following table summarizes the expected NMR data for the parent this compound in DMSO-d₆. This serves as a comparative benchmark.

Assignment¹H δ (ppm), Mult.¹³C δ (ppm)Key HMBC Correlations (from ¹H)Key COSY Correlations (with ¹H)
Ring B
H-2, H-6~7.15, d~122.5C-4, C-7' (Key )H-3, H-5
H-3, H-5~6.85, d~116.0C-1H-2, H-6
C-1-~146.0--
C-4-~155.0--
Ring A
H-2', H-6'~7.90, d~131.5C-4', C-1, C-7'H-3', H-5'
H-3', H-5'~6.90, d~115.5C-1'H-2', H-6'
C-1'-~121.0--
C-4'-~162.0--
Ester
C-7' (C=O)-~165.0--
Hydroxyls
4-OHbroad s-C-3, C-4, C-5-
4'-OHbroad s-C-3', C-4', C-5'-

Note: Chemical shifts are approximate and can be influenced by concentration and temperature. The observation and sharpness of -OH signals are highly dependent on solvent and sample purity.[19][20][21]

Comparison with Alternative Techniques

TechniqueInformation ProvidedAdvantagesLimitations
2D NMR Complete, unambiguous C-H framework and atom-to-atom connectivity. Solution-state conformation.Non-destructive, provides definitive isomeric differentiation.Lower sensitivity than MS, requires more sample. Complex mixtures can be challenging.[22]
Mass Spec. (MS) Molecular weight and fragmentation patterns.Extremely high sensitivity, small sample requirement.Cannot distinguish between isomers without fragmentation analysis, which can be ambiguous.
X-Ray Crystallography Precise solid-state 3D structure.Provides absolute structural proof.Requires a suitable single crystal, which can be difficult or impossible to grow. Structure may differ from solution-state.
HPLC Retention time for purity assessment and quantification.Excellent for separating mixtures and determining purity.Provides no structural information on its own; requires coupling to other detectors (e.g., MS, DAD).[23]

While each technique has its merits, only 2D NMR provides the comprehensive, unambiguous connectivity data required to definitively confirm the structure of a specific isomer in solution, which is the most relevant state for many biological and chemical applications.

Conclusion

The structural elucidation of organic molecules like this compound derivatives demands more than a simple molecular formula or mass. A systematic workflow employing a suite of 2D NMR experiments—COSY, HSQC, and particularly HMBC—provides a self-validating and definitive method for confirming atomic connectivity. By first identifying individual spin systems (COSY), then linking them to the carbon framework (HSQC), and finally bridging them across non-protonated centers (HMBC), researchers can build a complete and trustworthy picture of their molecule. This rigorous, evidence-based approach is fundamental to ensuring the integrity and reproducibility of scientific research in chemistry and drug development.

References

  • University of Regensburg. Chemical shifts. Available from: [Link]

  • University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. Available from: [Link]

  • University of Cambridge. NMR Sample Preparation. Available from: [Link]

  • Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available from: [Link]

  • Chemistry LibreTexts. 7.6: Interpreting 2-D NMR Spectra. Available from: [Link]

  • JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Available from: [Link]

  • MDPI. Antioxidant and Anti-Inflammatory Constituents from the Roots of Anodendron affine: Inhibition of the fMLP-Induced Superoxide Anion Generation and Molecular Docking Studies. Available from: [Link]

  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. Available from: [Link]

  • Reddit. Hydroxyl Groups in NMR : r/Chempros. Available from: [Link]

  • Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. Available from: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available from: [Link]

  • Google Patents. EP0252357A2 - Process for the preparation of (4-hydroxyphenyl)-4-hydroxy-benzoate, and its use.
  • Wiley Analytical Science. NMR Data Interpretation Explained: Understanding 1D and 2D NMR Spectra of Organic Compounds and Natural Products. Available from: [Link]

  • ACS Publications. Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Available from: [Link]

  • RSC Publishing. Validating heteronuclear 2D quantitative NMR. Available from: [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available from: [Link]

  • Chemistry LibreTexts. 5.3: HMBC and HMQC Spectra. Available from: [Link]

  • YouTube. 2D NMR spectroscopy for structural elucidation of complex small molecules. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Phenyl 4-Hydroxybenzoate in Modern Chemical Synthesis. Available from: [Link]

  • ETH Zurich. Structure Elucidation by NMR. Available from: [Link]

  • PubMed Central. Leveraging the HMBC to Facilitate Metabolite Identification. Available from: [Link]

  • Chemistry LibreTexts. 19: HMBC. Available from: [Link]

  • Columbia University. HSQC and HMBC | NMR Core Facility. Available from: [Link]

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A Senior Application Scientist's Guide to the Quantitative Analysis of 4-Hydroxyphenyl 4-hydroxybenzoate in Polymer Matrices

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise quantification of additives within a polymer matrix is a critical aspect of quality control, safety assessment, and formulation development. 4-Hydroxyphenyl 4-hydroxybenzoate, a compound often used as a monomer or additive in specialty polymers, requires robust analytical methods to determine its concentration accurately. This guide provides an in-depth comparison of the primary analytical techniques for this purpose, grounded in experimental data and practical expertise.

The choice of analytical methodology is paramount and is dictated by factors such as the concentration of the analyte, the nature of the polymer matrix, and the required sensitivity and selectivity. Here, we will compare two of the most reliable and widely used techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

High-Performance Liquid Chromatography (HPLC): The Workhorse for Phenolic Compound Analysis

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it exceptionally well-suited for this compound. Its versatility in column chemistry and mobile phase composition allows for the fine-tuning of separation conditions to achieve optimal resolution and sensitivity.

The Rationale Behind HPLC

The inherent polarity of this compound, due to its two hydroxyl groups and ester linkage, makes it an ideal candidate for reversed-phase HPLC. In this mode, a nonpolar stationary phase (typically C18) is used with a polar mobile phase. The analyte's retention is governed by its hydrophobic interactions with the stationary phase, allowing for effective separation from other polymer additives and matrix components. UV detection is commonly employed due to the strong chromophore present in the analyte's structure.

Experimental Workflow for HPLC Analysis

Caption: HPLC analysis workflow for this compound.

Detailed HPLC Protocol
  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the polymer sample into a glass vial.

    • Add 5 mL of a suitable solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), to dissolve the polymer.

    • Once fully dissolved, add 5 mL of an anti-solvent, like methanol, to precipitate the polymer.

    • Vortex the mixture and centrifuge at 10,000 rpm for 10 minutes.

    • Carefully collect the supernatant containing the extracted this compound.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Instrumental Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[1]

    • Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water (A) and acetonitrile (B) (e.g., 60:40 v/v).[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detector: UV-Vis Diode Array Detector (DAD) at the maximum absorption wavelength (λmax) of this compound (approximately 254 nm).[2]

  • Calibration:

    • Prepare a series of standard solutions of this compound in the mobile phase, ranging from 0.1 to 100 µg/mL.

    • Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

Gas Chromatography (GC): A Powerful Alternative, Especially with Derivatization

Gas Chromatography is another robust technique for the quantitative analysis of small molecules. For compounds like this compound, which have relatively low volatility and contain polar functional groups, a derivatization step is often necessary to improve their thermal stability and chromatographic behavior.

The Rationale Behind GC

The hydroxyl groups of this compound can lead to peak tailing and adsorption on the GC column. Derivatization, typically silylation, replaces the active hydrogens with trimethylsilyl (TMS) groups. This increases the volatility and thermal stability of the analyte, resulting in sharper, more symmetrical peaks and improved sensitivity. Flame Ionization Detection (FID) is a common choice for quantification due to its wide linear range and robustness. For more selective and sensitive analysis, Mass Spectrometry (MS) can be used as the detector.[3]

Experimental Workflow for GC Analysis

Caption: GC analysis workflow for this compound.

Detailed GC Protocol
  • Sample Preparation and Derivatization:

    • Perform the same extraction procedure as described for the HPLC method.

    • Transfer the filtered supernatant to a clean vial and evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 100 µL of a suitable solvent like pyridine.

    • Seal the vial and heat at 70 °C for 30 minutes to ensure complete derivatization.

    • Cool the sample to room temperature before injection.

  • Instrumental Conditions:

    • GC System: Agilent 8890 GC or equivalent, equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Inlet Temperature: 280 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp to 280 °C at 15 °C/min.

      • Hold at 280 °C for 5 minutes.

    • Detector Temperature: 300 °C (FID) or MS transfer line at 280 °C.

    • Injection Volume: 1 µL (splitless mode).

  • Calibration:

    • Prepare a series of standard solutions of this compound in the extraction solvent.

    • Derivatize each standard using the same procedure as the samples.

    • Inject the derivatized standards and construct a calibration curve.

Method Comparison and Performance Data

To provide a clear and objective comparison, the following table summarizes the key performance parameters for both the HPLC-UV and GC-FID methods, based on typical validation data.

ParameterHPLC-UVGC-FID (with Derivatization)
Linearity (r²) > 0.999> 0.998
Limit of Detection (LOD) ~0.05 µg/mL~0.1 µg/mL
Limit of Quantification (LOQ) ~0.15 µg/mL~0.3 µg/mL
Accuracy (Recovery) 95 - 105%92 - 103%
Precision (%RSD) < 2%< 3%
Sample Throughput HigherLower (due to derivatization)
Cost per Sample LowerHigher
Selectivity GoodExcellent (especially with MS)

Concluding Remarks for the Practicing Scientist

Both HPLC and GC are powerful and reliable techniques for the quantitative analysis of this compound in polymer matrices.

  • HPLC-UV is often the method of choice due to its simplicity, high throughput, and excellent performance for this type of analyte without the need for derivatization. It is a robust and cost-effective solution for routine quality control.

  • GC-FID/MS , while requiring an additional derivatization step, offers exceptional selectivity, particularly when coupled with a mass spectrometer. This can be advantageous when dealing with complex polymer matrices or when very low detection limits are required and potential interferences are a concern.

The ultimate decision on which method to employ will depend on the specific requirements of the analysis, including the expected concentration range of the analyte, the complexity of the sample matrix, and the available instrumentation. For most applications, the HPLC-UV method will provide the necessary accuracy and precision for the reliable quantification of this compound.

References

  • Mahuzier, P. E., Altria, K. D., & Clark, B. J. (2001). Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography. Journal of Chromatography A, 924(1-2), 465–470. [Link]

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  • FILAB. (n.d.). Identification and determination of additives in your polymers. Retrieved from [Link]

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  • Asif, M. (2012). SYNTHESIS, PHYSICO-CHEMICAL PROPERTIES, AND SPECTROSCOPIC CHARACTERIZATION OF PHENOLIC MODIFIED CASTOR OIL BASED POLYOL. Hungarian Journal of Industry and Chemistry, 40(1), 33-37. [Link]

  • Rastogi, S. C. (1984). Simultaneous determination of methyl, ethyl, propyl, and butyl 4-hydroxybenzoates and 4-hydroxybenzoic acid in liquid antacid formulations by gas chromatography. Journal of Pharmaceutical Sciences, 73(1), 128-131. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Hydroxyphenyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our responsibility extends beyond the discovery process to the entire lifecycle of the chemicals we use. The proper management and disposal of laboratory waste are not merely regulatory hurdles; they are fundamental to ensuring the safety of our colleagues, the community, and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Hydroxyphenyl 4-hydroxybenzoate, grounding procedural steps in established safety principles and regulatory frameworks.

Hazard Identification and Safety Profile

Before handling any chemical for disposal, a thorough understanding of its properties and associated hazards is essential. While specific toxicological data for this compound is limited, data from structurally similar compounds and general chemical safety principles dictate a cautious approach. It should be handled as a hazardous chemical waste.

Safety Data Sheets (SDS) for related benzoate compounds indicate potential hazards including skin irritation, serious eye damage, and possible allergic skin reactions.[1][2][3] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment to minimize exposure.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 28084-48-2[4][5]
Molecular Formula C₁₃H₁₀O₄[4][5]
Molecular Weight 230.22 g/mol [4][6]
Appearance Solid[7]
Melting Point 245-247 °C[5]
Boiling Point 457.8 °C (Predicted)[5]
Density 1.356 g/cm³ (Predicted)[5]

Personal Protective Equipment (PPE)

The causality behind PPE selection is the prevention of direct contact and inhalation. Given the potential for skin and eye irritation, the following PPE is mandatory when handling this compound for disposal.

  • Eye Protection: Chemical safety goggles or safety glasses with side shields are required. A face shield should be worn if there is a risk of splashing.[8]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Always inspect gloves for tears or holes before use and wash hands thoroughly after handling.[9]

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.[8]

  • Respiratory Protection: If there is a risk of generating dust, work should be conducted in a chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator for particulates may be necessary.[3][9]

Core Disposal Protocol: Solid Waste Management

Disposal of chemical waste is strictly regulated by agencies like the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10] The cardinal rule is that hazardous chemicals must never be disposed of in the regular trash or down the drain.[11][12] The following protocol ensures compliance and safety.

Step 1: Designate a Satellite Accumulation Area (SAA)

  • Every laboratory that generates hazardous waste must establish a designated SAA.[13][14] This area must be at or near the point of generation and under the control of laboratory personnel.[15]

  • The SAA should be a secondary containment tray or cabinet used exclusively for hazardous waste to segregate it from general lab chemicals.[12] This prevents accidental mixing of incompatible materials, which can lead to violent reactions or the release of toxic gases.[13][16]

Step 2: Select a Compatible Waste Container

  • Choose a container that is sturdy, leak-proof, and chemically compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is recommended.[13][14]

  • The container must be in good condition, with no cracks or signs of deterioration.[13]

Step 3: Label the Waste Container

  • Proper labeling is critical for the safety of waste handlers and for regulatory compliance.[14] Before any waste is added, affix a "Hazardous Waste" label to the container.

  • The label must include:

    • The words "Hazardous Waste".[13]

    • The full chemical name: "this compound". Avoid abbreviations or formulas.

    • The name and location (building, room number) of the waste generator.[13]

    • An accumulation start date (the date the first piece of waste is added to the container).[14]

Step 4: Accumulate Waste

  • Carefully transfer the solid this compound waste into the labeled container.

  • Keep the container securely capped at all times, except when adding waste.[11][12] This prevents the release of any potential vapors and protects the contents from contamination.

  • Do not overfill the container. Leave at least one inch of headspace to allow for expansion.[13]

Step 5: Arrange for Disposal

  • Once the container is full or has been in the SAA for up to one year, arrange for its collection.[13][14]

  • Contact your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal service to schedule a pickup.[11][17] Do not attempt to transport or dispose of the waste yourself.

Disposal of Contaminated Materials and Empty Containers

Contaminated Labware and PPE:

  • Disposable items such as gloves, weigh boats, or absorbent pads contaminated with this compound must be treated as hazardous waste.

  • Collect these items in a separate, clearly labeled solid waste container ("Hazardous Waste: Debris Contaminated with this compound").

Empty Original Containers:

  • A chemical container is not considered "empty" by regulatory standards until all contents have been removed to the greatest extent possible.

  • For non-acutely hazardous chemicals: Once thoroughly emptied, the container's label should be defaced or removed, and the cap should be taken off before disposal in the regular trash or designated glass disposal box.[11][12]

  • For acutely hazardous chemicals (P-listed): The container must be triple-rinsed.[11] Each rinse should use a solvent capable of dissolving the residue, and the collected rinseate must be disposed of as hazardous liquid waste.[11][12] While this compound is not typically P-listed, it is best practice to consult your EHS department for guidance.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.

  • Alert Personnel: Immediately notify others in the area.

  • Isolate the Area: Secure the location of the spill to prevent others from entering.

  • Assess the Spill: For small spills of solid material that you are trained to handle:

    • Don the appropriate PPE as described in Section 2.

    • Gently sweep or shovel the spilled solid material into a designated hazardous waste container.[1][8] Avoid actions that create dust.[8][18]

    • Use an absorbent material to clean the area, and dispose of the absorbent as contaminated debris.

  • Seek Assistance: For large spills, or if you are ever in doubt, evacuate the area and contact your institution's EHS or emergency response team immediately.[12]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste related to this compound.

G start Waste Generated: This compound q_type What is the waste type? start->q_type solid_chem Solid Chemical Waste q_type->solid_chem  Solid Chemical contam_item Contaminated Item (Gloves, Weigh Boat, etc.) q_type->contam_item Contaminated   Material empty_cont Empty Original Container q_type->empty_cont Empty Container proc_solid 1. Place in compatible, labeled 'Hazardous Waste' container. 2. Store in SAA. 3. Keep container closed. solid_chem->proc_solid proc_contam 1. Place in separate, labeled 'Hazardous Waste - Debris' container. 2. Store in SAA. 3. Keep container closed. contam_item->proc_contam proc_empty 1. Thoroughly empty contents. 2. Deface original label. 3. Dispose of container in appropriate lab trash/glassware box. empty_cont->proc_empty ehs_pickup Arrange for Pickup by EHS or Licensed Contractor proc_solid->ehs_pickup proc_contam->ehs_pickup final_disp Final Disposal ehs_pickup->final_disp

Caption: Disposal workflow for this compound.

References

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Med-Pro Disposal. (n.d.). The Role of the EPA in Regulating Lab Waste Disposal in Healthcare Facilities. Retrieved from [Link]

  • Stericycle. (n.d.). Proper Disposal of Hazardous Laboratory Waste Regulations in the United States. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • CPAchem Ltd. (2022). Safety data sheet: Phenyl 4-hydroxybenzoate. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Phenyl 4-Hydroxybenzoate: Properties and Uses. Retrieved from [Link]

  • Angene Chemical. (2024). Safety Data Sheet: 2-(2-Hydroxyphenyl)-4H-benzo[e][13][16]oxazin-4-one. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Chemsrc. (2025). This compound | CAS#:28084-48-2. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydroxybenzoic acid. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Hydroxyphenyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of any chemical compound, including 4-Hydroxyphenyl 4-hydroxybenzoate, demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to build a culture of safety that becomes second nature in your laboratory.

While specific toxicological data for this compound is limited, its structure—a paraben ester—allows us to infer its hazard profile from similar, well-documented compounds. The following guidance is based on hazard classifications for structurally related chemicals, ensuring a conservative and proactive approach to safety.

Hazard Assessment: Understanding the Risk

Before handling any chemical, a comprehensive risk assessment is paramount. Based on data from analogous compounds, this compound should be handled as a substance with the potential for the following hazards.[1][2][3]

Hazard ClassificationDescriptionGHS PictogramPrecautionary Statement
Skin Irritation (Category 2) Causes skin irritation upon direct contact.[1][2][3]

P264: Wash skin thoroughly after handling. P280: Wear protective gloves.[1][3]
Serious Eye Irritation (Category 2A) / Damage (Category 1) Causes serious eye irritation or damage.[1][2][3]

P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Respiratory Irritation (Specific Target Organ Toxicity - Single Exposure, Category 3) May cause respiratory irritation if inhaled as a dust.[1][4]

P261: Avoid breathing dust.[1]
Acute Oral Toxicity (Category 4) Harmful if swallowed.[1]

P270: Do not eat, drink or smoke when using this product.[1]

Engineering and Administrative Controls: The First Line of Defense

Personal protective equipment (PPE) is the final barrier between you and a potential hazard. It should always be used in conjunction with robust engineering and administrative controls.

  • Ventilation: Always handle this compound in a well-ventilated area.[1][2] For procedures that may generate dust, such as weighing or transferring solid material, a chemical fume hood is required to minimize inhalation exposure.

  • Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[1][5] Their proximity is critical for immediate decontamination in the event of an exposure.

  • Hygiene Practices: Never eat, drink, or smoke in the laboratory.[1] Wash your hands thoroughly with soap and water after handling the chemical, before leaving the lab, and before breaks.[1][3]

Core PPE Requirements: Your Personal Safety Barrier

The selection of PPE is not a one-size-fits-all exercise. It is dictated by the specific tasks you are performing. The following are the minimum requirements for handling this compound.

Eye and Face Protection
  • Rationale: This compound is classified as a serious eye irritant.[2][3] A single, accidental splash could result in significant and potentially irreversible damage.

  • Required PPE:

    • ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for being present in the laboratory.[6][7]

    • Chemical splash goggles are required when handling the liquid form or when there is any risk of splashing. Goggles provide a complete seal around the eyes, offering superior protection compared to safety glasses.[1]

    • A face shield , worn over chemical splash goggles, is necessary when handling larger quantities (>1 liter) or when the splash potential is high.[1][7] The face shield protects your entire face from splashes.

Hand Protection
  • Rationale: As a skin irritant, direct contact must be avoided.[1][2][3] Gloves are your primary defense, but not all gloves are created equal. They degrade over time and with exposure, making proper selection and use critical.

  • Required PPE:

    • Nitrile gloves are recommended for their chemical resistance and durability.[5] Always inspect gloves for tears, pinholes, or signs of degradation before use.[5][8]

    • Double-gloving is a best practice when handling highly hazardous substances or for prolonged tasks.

    • Removal Technique: Remove gloves without touching the outer contaminated surface with your bare skin. Wash hands immediately after glove removal.

Skin and Body Protection
  • Rationale: To prevent accidental skin contact from spills or splashes, protective clothing is essential.

  • Required PPE:

    • A laboratory coat is mandatory. A chemically resistant apron worn over the lab coat provides an additional layer of protection.[1][9]

    • Full-length pants and closed-toe shoes must be worn at all times in the laboratory.[7] This prevents exposure to spills that may reach the floor or your legs.

Respiratory Protection
  • Rationale: The compound may cause respiratory irritation if its dust is inhaled.[1] Engineering controls (i.e., a fume hood) are the preferred method for mitigating this risk.

  • Required PPE:

    • If work cannot be conducted in a fume hood and dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter (e.g., N95) is required. All personnel required to wear respirators must be part of a respiratory protection program, including fit-testing and medical clearance, as mandated by OSHA (29 CFR 1910.134).[1]

Procedural Guidance: A Workflow for Safety

The following workflow integrates the use of PPE into the entire process of handling this compound.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Active Handling cluster_cleanup Post-Handling Phase Assess 1. Assess Hazards & Review SDS Controls 2. Verify Engineering Controls (Fume Hood, Eyewash) Assess->Controls Proceed if safe Don_PPE 3. Don PPE (Coat, Goggles, Gloves) Controls->Don_PPE Handle 4. Handle Chemical (Weighing, Transfer) in Fume Hood Don_PPE->Handle Doff_PPE 5. Doff PPE (Gloves, Coat, Goggles) Handle->Doff_PPE Decon 6. Decontaminate Work Area Doff_PPE->Decon Dispose 7. Dispose of Waste (Chemical & PPE) Decon->Dispose Wash 8. Wash Hands Thoroughly Dispose->Wash

Caption: Safe Handling Workflow for this compound.

Experimental Protocol: PPE Donning and Doffing

Donning (Putting On) Sequence:

  • Lab Coat: Put on your lab coat and fasten it completely.

  • Eye Protection: Put on your chemical splash goggles.

  • Gloves: Put on your nitrile gloves, ensuring the cuffs go over the sleeves of your lab coat.

Doffing (Taking Off) Sequence: This sequence is designed to prevent cross-contamination.

  • Gloves: Remove the first glove by grasping the cuff and peeling it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out over the first glove. Dispose of them immediately in the designated waste container.

  • Lab Coat: Unfasten your lab coat. Remove it by rolling it down your arms, touching only the inside of the coat. Turn it inside out as you remove it and place it in the designated area for lab laundry.

  • Eye Protection: Remove your goggles.

  • Hand Washing: Immediately wash your hands with soap and water for at least 20 seconds.

Spill and Disposal Plan

Accidents happen. A clear and concise plan is essential for a safe and effective response.

Spill Response:

  • Alert: Alert personnel in the immediate area.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Protect: Ensure you are wearing the appropriate PPE (gloves, goggles, lab coat, and respirator if necessary) before attempting to clean a spill.[1]

  • Contain: For solid spills, gently sweep or shovel the material into a designated waste container, minimizing dust generation.[1][5]

  • Clean: Decontaminate the area with an appropriate cleaning agent.

  • Dispose: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.

Disposal Plan:

  • Chemical Waste: Unused this compound and solutions containing it must be disposed of as hazardous chemical waste according to your institution's and local regulations. Do not pour it down the drain.[3][5]

  • Contaminated PPE: All disposable PPE (gloves, etc.) that has come into contact with the chemical must be placed in a designated hazardous waste container.[3][4]

By integrating these principles of hazard assessment, control, and procedural diligence, you can confidently and safely advance your research. Your well-being is the most critical component of any successful experiment.

References

  • CPAchem Ltd. (2022). Phenyl 4-hydroxybenzoate Safety data sheet. Retrieved from CPAchem. [Link]

  • Organisation for Economic Co-operation and Development (OECD). (1999). SIDS Initial Assessment Report: 4-Hydroxybenzoic Acid. Retrieved from OECD. [Link]

  • Soapmaking Studio. Chemical Protection. Retrieved from Soapmaking Studio. [Link]

  • Workplace Environmental Exposure Level (WEEL). 4-hydroxybenzoic acid WEEL Report. Retrieved from WEEL. [Link]

  • Toxicology Excellence for Risk Assessment (TERA). (2010). 4-Hydroxybenzoic Acid WEEL Value Report. Retrieved from TERA. [Link]

  • Carl ROTH. Safety Data Sheet: 4-Hydroxybenzoic acid. Retrieved from Carl ROTH. [Link]

  • Wikipedia. 4-Hydroxybenzoic acid. Retrieved from Wikipedia. [Link]

  • Environmental Health and Safety, University of Washington. Personal Protective Equipment Requirements for Laboratories. Retrieved from University of Washington. [Link]

  • RIFM. (2023). RIFM fragrance ingredient safety assessment, 4-hydroxybenzaldehyde. Food and Chemical Toxicology, 176. [Link]

  • National Center for Environmental Health, Centers for Disease Control and Prevention. Parabens Fact Sheet. Retrieved from CDC. [Link]

  • Chemsrc. This compound | CAS#:28084-48-2. Retrieved from Chemsrc. [Link]

  • Super Power Soap. (2024). Essential Personal Protective Equipment for Soapmaking. Retrieved from Super Power Soap. [Link]

  • Environmental Working Group (EWG). (2019). What Are Parabens, and Why Don't They Belong in Cosmetics?. Retrieved from EWG. [Link]

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